molecular formula C10H18O4 B025786 1,4-Butanediol diglycidyl ether CAS No. 2425-79-8

1,4-Butanediol diglycidyl ether

货号: B025786
CAS 编号: 2425-79-8
分子量: 202.25 g/mol
InChI 键: SHKUUQIDMUMQQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Butanediol Diglycidyl Ether (BDDE) is an aliphatic diepoxide compound that serves as a critical crosslinking agent and reactive diluent in advanced material science and biomedical research . Its primary research value lies in its ability to form stable, three-dimensional networks with polymers, profoundly enhancing their mechanical properties and in vivo longevity. In the field of biomedical hydrogels, BDDE is the industry-standard crosslinker for hyaluronic acid (HA), transforming linear HA chains into stable, viscoelastic hydrogels used as injectable dermal fillers and in tissue engineering scaffolds . This crosslinking process, which occurs under alkaline conditions, creates stable ether bonds between the epoxide groups of BDDE and the primary alcohols on the HA backbone, resulting in a "spiderweb-like" fibrous matrix structure that exhibits solid-like, elastic behavior crucial for clinical performance . The crosslinked HA hydrogels are biodegradable and biocompatible, with degradation occurring through enzymatic action by hyaluronidases or free-radical oxidation, yielding harmless byproducts that are native to the human body or rapidly eliminated . Beyond biomedical applications, BDDE is a versatile modifier for epoxy resin systems, where it acts as a reactive diluent to significantly reduce viscosity for easier processing without sacrificing crosslink density . This application enhances the flexibility, toughness, and chemical resistance of cured epoxy formulations, making them suitable for high-performance coatings, adhesives, sealants, and composite materials . Its use in composites is particularly valuable for wind turbine rotor blades and electronic encapsulants, where optimized mechanical properties are essential . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUUQIDMUMQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26951-52-0, 94476-02-5, 29611-97-0
Record name Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26951-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polytetramethylene glycol diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94476-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29611-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7024667
Record name 1,4-Butanediol diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanediol diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 200 °F (NTP, 1992), 129 °C
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Butanediol diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 7.0
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3
Record name 1,4-Butanediol diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

2425-79-8
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19918
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Butanediol diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2,3-epoxypropoxy)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediol diglycidyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanediol diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(2,3-epoxypropoxy)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MU425FIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Butanediol diglycidyl ether (BDDGE), a versatile diepoxide compound. The following sections detail its chemical identity, physicochemical properties, synthesis and reactivity, analytical methodologies, and biological relevance, with a focus on data-driven insights and experimental procedures.

Chemical Identity and Structure

This compound is a low-viscosity, aliphatic diepoxide. Its chemical structure consists of a central four-carbon butanediol backbone linked via ether bonds to two glycidyl ether groups.[1][2] The presence of two reactive epoxide rings makes it a valuable cross-linking agent and a reactive diluent in various formulations.[2][3]

Synonyms: 1,4-Bis(2,3-epoxypropoxy)butane, 1,4-Diglycidyloxybutane, Tetramethylene glycol diglycidyl ether[4][5] CAS Number: 2425-79-8[6] Molecular Formula: C10H18O4[6] Molecular Weight: 202.25 g/mol [6]

Crosslinking_Reaction BDDGE 1,4-Butanediol Diglycidyl Ether (BDDGE) Crosslinked_Polymer Cross-linked Polymer Network BDDGE->Crosslinked_Polymer Ring-opening reaction Polymer Polymer with Nucleophilic Groups (e.g., -OH, -NH2) Polymer->Crosslinked_Polymer BDDGE_Metabolism BDDGE 1,4-Butanediol Diglycidyl Ether (from cross-linked polymer degradation) Butanediol 1,4-Butanediol BDDGE->Butanediol Hydrolysis Hydroxybutyraldehyde 4-Hydroxybutyraldehyde Butanediol->Hydroxybutyraldehyde Alcohol Dehydrogenase Hydroxybutyrate 4-Hydroxybutyrate (GHB) Hydroxybutyraldehyde->Hydroxybutyrate Aldehyde Dehydrogenase Succinic_Semialdehyde Succinic Semialdehyde Hydroxybutyrate->Succinic_Semialdehyde Succinic_Acid Succinic Acid Succinic_Semialdehyde->Succinic_Acid Succinic Semialdehyde Dehydrogenase Krebs_Cycle Krebs Cycle (Citric Acid Cycle) Succinic_Acid->Krebs_Cycle

References

IUPAC name for 1,4-Bis(2,3-epoxypropoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)

Chemical Identity and Nomenclature

1,4-Bis(2,3-epoxypropoxy)butane, a diepoxide compound, is a significant chemical intermediate in various industrial and research applications. Its bifunctional nature, characterized by two reactive epoxide groups, allows it to act as an effective cross-linking agent and a reactive diluent in polymer systems. The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane) .[1] Another systematic IUPAC name is 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane.[1][2]

The compound is widely known by its common name, 1,4-Butanediol diglycidyl ether (BDDE), which will be used throughout this guide for clarity.[1][3]

IdentifierValue
Preferred IUPAC Name 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)[1]
Common Name This compound (BDDE)[1][3]
CAS Number 2425-79-8[1][2][4]
EC Number 219-371-7[1][5]
Molecular Formula C₁₀H₁₈O₄[1][2][4]
SMILES C1C(O1)COCCCCOCC2CO2[1]

A comprehensive list of synonyms is provided below for cross-referencing purposes.

Synonyms
1,4-Bis(2,3-epoxypropoxy)butane[1][4][6]
1,4-Diglycidyloxybutane[1][3][4]
1,4-Bis(glycidyloxy)butane[1][6]
1,4-Butane diglycidyl ether[1][6]
Tetramethylene glycol diglycidyl ether[1][6]
(Tetramethylenebis(oxymethylene))dioxirane[1][6]
Araldit DY 026[2][6]
Grilonit RV 1806[2][6]

Physicochemical Properties

BDDE is a colorless, low-viscosity liquid under standard conditions.[1][4] Its physical and chemical properties make it a versatile component in polymer formulations.

PropertyValueSource(s)
Molecular Weight 202.25 g·mol⁻¹[1][2][4]
Appearance Colorless transparent liquid[1][4]
Density 1.1 g/mL at 25 °C
Boiling Point 266 °C (lit.)
Flash Point > 200°F (> 93°C)[7]
Vapor Pressure ~10 mmHg at 20 °C[8]
Refractive Index n20/D 1.453 (lit.)[3]
Water Solubility Miscible[8]
Purity ≥ 98% (Assay)[4]

Synthesis and Manufacturing

The primary industrial synthesis of BDDE involves a two-step reaction between 1,4-butanediol and epichlorohydrin.[1] The process begins with a Lewis acid-catalyzed addition reaction to form a halohydrin intermediate, followed by dehydrochlorination using a base, typically sodium hydroxide, to form the final diepoxide product.[1]

G Reactant1 1,4-Butanediol Step1 Step 1: Etherification Reactant1->Step1 Lewis Acid or NaOH Catalyst Reactant2 Epichlorohydrin Reactant2->Step1 Lewis Acid or NaOH Catalyst Intermediate Halohydrin Intermediate Step1->Intermediate Step2 Step 2: Dehydrochlorination (Ring Closure) Intermediate->Step2 Sodium Hydroxide Crude Crude BDDE Product Step2->Crude Purification Purification (Washing & Distillation) Crude->Purification Final Purified BDDE (≥98%) Purification->Final

General synthesis workflow for this compound (BDDE).
Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from a described laboratory-scale synthesis method.[9]

Materials:

  • 1,4-butanediol (0.25 mol)

  • Epichlorohydrin (1.25 mol)

  • 30% Sodium hydroxide (NaOH) aqueous solution

  • Toluene

  • Deionized water

  • Four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel.

Procedure:

  • Etherification:

    • Charge the four-neck flask with 0.25 mol of 1,4-butanediol and a catalytic amount of 30% NaOH solution (e.g., 0.1:1 molar ratio of NaOH to 1,4-butanediol).[9]

    • Stir the mixture to ensure homogeneity.

    • Add 1.25 mol of epichlorohydrin to the flask.

    • Heat the reaction mixture to 60°C and maintain this temperature for 2 hours to facilitate the etherification reaction.[9]

  • Ring Closure (Dehydrochlorination):

    • Increase the temperature to 65°C and reduce the pressure inside the flask.

    • Slowly add 0.5 mol of 30% NaOH solution dropwise over 2 hours.[9] During this addition, water and excess epichlorohydrin will azeotropically distill; the epichlorohydrin should be condensed and returned to the reaction system.[9]

    • After the addition is complete, maintain the reaction conditions for an additional 15 minutes.[9]

  • Purification:

    • Remove the excess epichlorohydrin using rotary evaporation.

    • Dissolve the resulting crude product in toluene.

    • Wash the toluene solution several times with deionized water to remove salts and residual alkali.[9]

    • Finally, remove the toluene via rotary evaporation to yield a colorless, transparent liquid product of BDDE.[9]

Core Applications and Mechanisms

BDDE's primary utility stems from its role as a homobifunctional cross-linking agent and a reactive diluent for epoxy resins.[3]

G BDDE BDDE (this compound) Function1 Homobifunctional Cross-linking Agent BDDE->Function1 Function2 Reactive Diluent BDDE->Function2 App1a Biomedical Hydrogels (e.g., Hyaluronic Acid Fillers) Function1->App1a App1b Tissue Engineering Scaffolds (e.g., Collagen Cross-linking) Function1->App1b App1c Protein-Based Adhesives Function1->App1c App2a Epoxy Resins (Coatings, Adhesives, Composites) Function2->App2a App2b Polymer Synthesis (e.g., Nanocomposites) Function2->App2b

Key functions and applications of BDDE.
Cross-Linking Agent in Biomaterials

In drug development and biomedical research, BDDE is extensively used to cross-link biopolymers, enhancing their mechanical stability and degradation resistance.

  • Hyaluronic Acid (HA) Dermal Fillers: BDDE is the most common cross-linking agent used to convert soluble HA chains into a durable, viscoelastic hydrogel suitable for dermal fillers.[3] The epoxide groups of BDDE react with the hydroxyl groups of HA under basic conditions, forming stable ether linkages. This process increases the longevity of the filler in vivo.

  • Collagen Scaffolds: BDDE is employed to cross-link collagen for tissue engineering applications.[10] The reaction primarily occurs between the epoxide groups and the free amine groups (e.g., from lysine residues) on the collagen chains.[10] This cross-linking improves the thermal stability and enzymatic resistance of the collagen matrix.

G cluster_0 Before Cross-linking cluster_1 After Cross-linking P1 Polymer Chain P2 Polymer Chain BDDE BDDE P1->BDDE Reaction with -OH or -NH₂ P3 Polymer Chain P2->BDDE P4 Polymer Chain P5 Polymer Chain P4->P5 BDDE Link P6 Polymer Chain P5->P6 BDDE Link

Schematic of BDDE cross-linking polymer chains to form a stable network.
Reactive Diluent for Epoxy Resins

BDDE is added to high-viscosity epoxy resin formulations, such as those based on bisphenol A diglycidyl ether (BADGE), to reduce viscosity.[1][9] This improves handling, processing, and wetting of substrates.[9] As a reactive diluent, BDDE's epoxide groups copolymerize with the resin and curing agent, becoming a permanent part of the final cured polymer network. This integration enhances properties like flexibility, impact resistance, and toughness without the drawbacks of non-reactive diluents, which can leach out over time.[3][9]

Toxicological Profile

Understanding the toxicology of BDDE is critical for safe handling and for evaluating its biocompatibility in medical applications.

EndpointSpeciesRouteValueClassification
Acute Toxicity (LD₅₀) RatOral1163 mg/kg bwCategory 4 (Harmful if swallowed)[5]
Acute Toxicity (LD₅₀) RatDermal> 2150 mg/kg bwNot Classified[5]
Skin Irritation HumanDermalIrritantCauses skin irritation
Eye Irritation --IrritantCauses serious eye irritation
Skin Sensitization HumanDermalSensitizerMay cause an allergic skin reaction[8]
Experimental Protocol: Acute Oral Toxicity Study (Summary)

The following is a summary of the methodology used in a key study to determine the oral LD₅₀ of BDDE in rats, conducted according to OECD Guideline 401.[5]

  • Test System: KFM-Han Wistar rats, 5 males and 5 females per dose group.

  • Housing: Animals were housed in groups of 5 in Makrolon cages with standard bedding, under controlled environmental conditions (22 ± 3°C, 40-70% humidity, 12h light/dark cycle).[5]

  • Vehicle: A 4% solution of carboxymethylcellulose sodium salt in distilled water was used as the vehicle.[5]

  • Dose Administration: The test substance was administered once by oral gavage at doses of 600, 2000, and 5000 mg/kg body weight.[5]

  • Observation Period: Animals were observed for 14 days following administration.[5]

  • Endpoints Monitored:

    • Mortality: Checked multiple times on day 1 and daily thereafter.

    • Clinical Signs: General behavior, respiration, skin, etc., were regularly observed.

    • Body Weight: Measured on days 1, 8, and 15.

    • Pathology: Gross necropsy was performed on all animals at the end of the study.[5]

  • Data Analysis: The LD₅₀ value and its 95% confidence interval were calculated using the LOGIT-Model.[5]

Conclusion

2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane), or this compound (BDDE), is a versatile chemical with well-defined properties and synthesis routes. Its primary roles as a cross-linking agent in biomedical hydrogels and as a reactive diluent in industrial epoxy systems are crucial for developing advanced materials. For researchers and drug development professionals, its application in stabilizing biopolymers like hyaluronic acid and collagen is of particular importance. A thorough understanding of its chemical behavior and toxicological profile is essential for its safe and effective use in both research and commercial products.

References

In-Depth Toxicological Profile of 1,4-Butanediol Diglycidyl Ether (CAS Number: 2425-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 1,4-Butanediol Diglycidyl Ether (BDDGE), a widely used crosslinking agent. The information is compiled from various safety data sheets and scientific publications to support risk assessment and safe handling of this compound.

Acute Toxicity Data

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The following table summarizes the available quantitative data from studies conducted primarily in rats and rabbits.

Route of ExposureSpeciesTest GuidelineLD50/LC50Reference
OralRatOECD 4011134 - 1882 mg/kg bw[1][2][3]
DermalRabbitSimilar to OECD 4021130 mg/kg bw[1][4]
DermalRatSimilar to OECD 402>2150 mg/kg bw[2]
InhalationRat->250 ppm/6H[4]

Clinical signs observed in acute oral toxicity studies in rats included sedation, dyspnea, hunched posture, ruffled fur, exophthalmos, lateral body position, coma, ataxia, and spasms.[2]

Irritation and Sensitization

BDDGE is a known skin and eye irritant and a skin sensitizer.[5]

EndpointSpeciesObservationReference
Skin IrritationRabbitIrritant[3]
Eye IrritationRabbitSerious eye irritation[1][3]
Skin SensitizationHumanMay cause an allergic skin reaction. Cases of contact allergy have been reported in occupational settings.[1][6]

Repeated Dose Toxicity, Genotoxicity, and Carcinogenicity

Data on the long-term effects of BDDGE are limited.

  • Repeated Dose Toxicity: No specific studies on repeated dose toxicity were identified in the provided search results.

  • Genotoxicity: Unreacted BDDGE has been found to be mutagenic in the Drosophila model organism.[7] An Ames test was also mentioned in one source, but the result was not specified.[3]

  • Carcinogenicity: A two-year dermal cancer bioassay in CF1 mice at doses of 0%, 0.05%, and 0.2% in acetone did not show an increase in the incidence of skin tumors or significant skin irritation.[8] There were no statistically significant increases in the incidence of any systemic tumors, except for lymphatic tumors in females, which was attributed to a high background incidence in the mouse strain used.[8] Therefore, there was no clear evidence of BDDGE-induced carcinogenicity in this study.[8] No carcinogenic potential has been identified by tests performed on its metabolites.[7]

Cytotoxicity

In vitro studies on human fibroblasts have been conducted to assess the cytotoxicity of BDDGE.

Cell LineExposure TimeConcentrationObservationReference
Human Gingival Fibroblasts24 hoursUp to 100 ppm (with hyaluronic acid) and 20 ppm (without hyaluronic acid)Not cytotoxic[9]
Human Gingival Fibroblasts7 days20 ppm (without hyaluronic acid)Cytotoxic (p<0.05)[9]
Human Gingival Fibroblasts7 days70 and 100 ppm (with hyaluronic acid)Cytotoxic (p<0.01)[9]

Metabolism and Toxicokinetics

This compound is used to crosslink hyaluronic acid in dermal fillers.[7][10] In this context, its metabolism has been reviewed. The ether bonds are stable but can be cleaved in vivo.[7] The degradation of BDDGE is understood to proceed through ether bond cleavage by cytochrome P450 enzymes.[7] This process yields 1,4-butanediol and glycerol as the main metabolites.[7][10]

1,4-butanediol is further metabolized in the body. The metabolic pathway of 1,4-butanediol involves its conversion to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further oxidation.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, many of the acute toxicity studies were conducted in accordance with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline for Testing of Chemicals, No. 401: Acute Oral Toxicity

This guideline, though now obsolete and replaced by alternative methods, was a standard method for assessing the acute toxicity of a substance when administered orally. A general workflow for this type of study is outlined below.

cluster_protocol OECD 401 General Workflow A Dose Range-Finding Study (Small number of animals) B Main Study (Groups of animals, typically rodents, at different dose levels) A->B C Single Dose Administration (Gavage) B->C D Observation Period (Typically 14 days) C->D E Monitoring of Clinical Signs (e.g., mortality, behavioral changes, weight loss) D->E F Gross Necropsy (At the end of the study) D->F G LD50 Calculation F->G

Figure 1: Generalized workflow for an acute oral toxicity study following OECD Guideline 401.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of BDDGE was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay for assessing cell metabolic activity.

cluster_workflow MTT Assay Workflow A Cell Seeding (e.g., Human Fibroblasts in 96-well plates) B Treatment with BDDGE (Various concentrations) A->B C Incubation (e.g., 24 hours or 7 days) B->C D Addition of MTT Reagent C->D E Incubation (Allows for formazan crystal formation) D->E F Solubilization of Formazan E->F G Absorbance Measurement (Spectrophotometer) F->G H Calculation of Cell Viability G->H

Figure 2: General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for this compound appears to be direct irritation and sensitization upon contact. As an epoxide-containing compound, it can react with biological macromolecules, which is a likely mechanism for its skin-sensitizing properties.

The metabolism of BDDGE to 1,4-butanediol introduces other potential toxicological considerations. While 1,4-butanediol is generally considered to have low toxicity, at high doses, it can exert neurotoxic effects.[7] The metabolic pathway of 1,4-butanediol is depicted below.

cluster_metabolism Metabolic Pathway of 1,4-Butanediol BDDGE This compound BD 1,4-Butanediol BDDGE->BD Cytochrome P450 (Ether bond cleavage) GHB gamma-Hydroxybutyric acid (GHB) BD->GHB SA Succinic Semialdehyde GHB->SA Succinate Succinic Acid SA->Succinate Krebs Krebs Cycle Succinate->Krebs

Figure 3: Metabolic pathway of 1,4-Butanediol, a metabolite of BDDGE.

Logical Relationships in BDDGE Toxicology

The toxicological effects of BDDGE can be summarized in the following logical diagram, illustrating the relationships between exposure, primary effects, and metabolic consequences.

cluster_toxicology Toxicological Profile of BDDGE cluster_direct Direct Effects cluster_systemic Systemic Effects & Metabolism Exposure Exposure to BDDGE (Oral, Dermal, Inhalation) Irritation Skin & Eye Irritation Exposure->Irritation Sensitization Skin Sensitization (Allergic Contact Dermatitis) Exposure->Sensitization Absorption Absorption Exposure->Absorption Metabolism Metabolism to 1,4-Butanediol Absorption->Metabolism Neurotoxicity Potential Neurotoxicity (at high doses of metabolite) Metabolism->Neurotoxicity Excretion Excretion Metabolism->Excretion

Figure 4: Logical relationships of toxicological effects of BDDGE.

References

An In-depth Technical Guide to the Synthesis of 1,4-Butanediol Diglycidyl Ether from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Butanediol diglycidyl ether (BDE), an important epoxy reactive diluent and building block in various industrial and pharmaceutical applications. The synthesis primarily involves the reaction of 1,4-butanediol with epichlorohydrin. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data derived from scientific literature and patents.

Introduction

This compound is a colorless, aliphatic liquid belonging to the glycidyl ether family.[1] Its key application lies in modifying the viscosity and properties of epoxy resins used in coatings, adhesives, sealants, and elastomers.[1] The synthesis of BDE from 1,4-butanediol and epichlorohydrin is a well-established process, typically proceeding through a two-step mechanism involving the formation of a chlorohydrin intermediate followed by a ring-closure reaction.[1][2][3]

Synthesis Methodologies

The production of this compound from epichlorohydrin and 1,4-butanediol is primarily achieved through two distinct routes: a two-step process and a one-step process employing a phase-transfer catalyst.

1. Two-Step Synthesis via Chlorohydrin Intermediate

This is the most common method for synthesizing BDE.[1][2][3]

  • Step 1: Addition Reaction (Formation of Chlorohydrin Ether) : 1,4-Butanediol reacts with epichlorohydrin in the presence of a catalyst to form a chlorohydrin ether intermediate. Lewis acids such as tin difluoride or boron trifluoride-diethyl ether are often employed as catalysts.[2][4] This initial reaction is typically exothermic.[4]

  • Step 2: Ring-Closure Reaction (Dehydrochlorination) : The chlorohydrin intermediate undergoes a ring-closure reaction in the presence of a strong base, typically sodium hydroxide, to form the final product, this compound.[1][2][4] This step involves the elimination of hydrogen chloride.

2. One-Step Synthesis using Phase-Transfer Catalysis

A more streamlined approach involves a one-step synthesis under phase-transfer catalytic conditions. This method combines the addition and ring-closure reactions into a single process. A phase-transfer catalyst, such as tetrabutylammonium chloride, facilitates the reaction between the aqueous sodium hydroxide phase and the organic phase containing the reactants.[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on published methods.

Protocol 1: Two-Step Synthesis with Tin Difluoride Catalyst [4]

  • Reaction Setup : A reactor is equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.

  • Charging Reactants : 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride are added to the reactor and heated to 130°C.

  • Addition of Epichlorohydrin : While stirring efficiently, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours, maintaining the temperature between 130-140°C. The reaction is initially exothermic.

  • Reaction Completion : The reaction mixture is held at this temperature for an additional 3 hours.

  • Work-up (Part 1) : The mixture is cooled to 50°C, and 350 ml of xylene and 30 g of a filter aid are added. After stirring for 15 minutes, the suspension is filtered. The solvent is removed from the filtrate using a rotary evaporator.

  • Ring-Closure : The resulting liquid chlorohydrin ether (589 g) is heated to 55°C. 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution are added dropwise over 30 minutes with efficient stirring.

  • Reaction Completion and Work-up (Part 2) : The mixture is stirred for 2.5 hours at 50-60°C and then cooled to room temperature. The suspension is filtered, and the filtrate is washed with xylene. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under vacuum on a rotary evaporator.

Protocol 2: Two-Step Synthesis with Boron Trifluoride-Diethyl Ether Catalyst [2]

  • Reaction Setup : A 2000 ml four-neck flask is used.

  • Charging Reactants : 200 g of 1,4-butanediol and 1.4 g of boron trifluoride-diethyl ether are added to the flask.

  • Addition of Epichlorohydrin : 472.8 g of epichlorohydrin is added dropwise at 60°C over 3 hours with stirring. The mixture is then kept at this temperature for 1 hour.

  • Solvent Addition and Ring-Closure : 700 g of toluene is added, and the temperature is raised to 40°C. 204.4 g of solid sodium hydroxide is added, and the reaction proceeds for 4 hours, followed by an additional hour of stirring.

  • Work-up : The reaction mixture is filtered through a Buchner funnel. The filtrate is neutralized with a certain amount of phosphoric acid and then transferred to a separating funnel for phase separation. The toluene solvent is removed to obtain the final product.

Protocol 3: One-Step Synthesis with Phase-Transfer Catalyst [5]

  • Reaction Setup : A vessel with vigorous stirring is required.

  • Charging Reactants : A mixture of epichlorohydrin (9.34 mL, 120 mmol), sodium hydroxide pellets (4.8 g, 120 mmol), water (0.5 mL, 28 mmol), and tetrabutylammonium chloride (0.28 g, 1 mmol) is prepared and cooled.

  • Addition of Diol : Cooled 1,4-butanediol (20 mmol) is added dropwise to the mixture.

  • Reaction : After the addition is complete, the mixture is stirred for 45 minutes at 40°C.

  • Work-up : The solid products formed during the reaction are removed by filtration and washed with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate. Dichloromethane and excess epichlorohydrin are removed by distillation to yield a yellow oil.

  • Purification : The resulting oil is purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols.

ParameterProtocol 1 (SnF₂)[4]Protocol 2 (BF₃·OEt₂)[2]Protocol 3 (PTC)[5]
Reactants
1,4-Butanediol2.0 mol (180.24 g)200 g20 mmol
Epichlorohydrin4.20 mol (388.6 g)472.8 g120 mmol (9.34 mL)
Molar Ratio (Epichlorohydrin:1,4-Butanediol)2.1 : 1~2.3 : 16 : 1
Catalyst
TypeTin DifluorideBoron Trifluoride-Diethyl EtherTetrabutylammonium Chloride
Amount0.04 mol (6.27 g)1.4 g1 mmol (0.28 g)
Base
Type50% aq. NaOHSolid NaOHNaOH Pellets
Amount4.2 mol (336 g)204.4 g120 mmol (4.8 g)
Reaction Conditions
Temperature (Addition)130-140°C60°C40°C
Time (Addition)2 hours3 hoursNot specified
Temperature (Ring-Closure)50-60°C40°C40°C
Time (Ring-Closure)2.5 hours4 hours45 minutes
Yield and Purity
Yield85% (343 g)99.5% (484 g)89%
Epoxy Value7.81 eq/kgNot specifiedNot specified
Total Chlorine Content5.5%Not specifiedNot specified
Hydrolysable Chlorine Content131 ppmNot specifiedNot specified

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Addition Reaction cluster_step2 Step 2: Ring-Closure BDO 1,4-Butanediol INT Chlorohydrin Intermediate BDO->INT EPI Epichlorohydrin EPI->INT CAT Lewis Acid Catalyst CAT->INT BDE 1,4-Butanediol Diglycidyl Ether INT->BDE BASE Sodium Hydroxide BASE->BDE H2O Water NaCl Sodium Chloride BDE_out 1,4-Butanediol Diglycidyl Ether BDE->BDE_out H2O_out Water NaCl_out Sodium Chloride

Caption: General two-step synthesis pathway of this compound.

Experimental Workflow (Two-Step Synthesis)

Experimental_Workflow start Start reactants Charge 1,4-Butanediol and Catalyst start->reactants heat1 Heat to Reaction Temperature reactants->heat1 add_epi Add Epichlorohydrin Dropwise heat1->add_epi react1 Maintain Temperature for Reaction add_epi->react1 cool1 Cool Reaction Mixture react1->cool1 workup1 Add Solvent and Filter Aid, Filter cool1->workup1 evap1 Remove Solvent workup1->evap1 heat2 Heat Chlorohydrin Intermediate evap1->heat2 add_base Add Aqueous NaOH Dropwise heat2->add_base react2 Maintain Temperature for Ring-Closure add_base->react2 cool2 Cool to Room Temperature react2->cool2 filter2 Filter Suspension cool2->filter2 wash Wash with Solvent filter2->wash dry Dry Organic Phase wash->dry evap2 Remove Solvent (Vacuum) dry->evap2 end Obtain Pure BDE evap2->end

Caption: A typical experimental workflow for the two-step synthesis of BDE.

Conclusion

The synthesis of this compound from epichlorohydrin and 1,4-butanediol is a robust and scalable process. The choice between a two-step method with a Lewis acid catalyst and a one-step phase-transfer catalysis method will depend on factors such as desired purity, reaction time, and wastewater considerations. The provided protocols and quantitative data offer a solid foundation for researchers and professionals in the field to reproduce and optimize the synthesis of this versatile chemical compound. The patent literature suggests that high yields, exceeding 99%, are achievable under optimized conditions.[2][3] Further research may focus on developing even more environmentally friendly and cost-effective catalytic systems.

References

1,4-Butanediol Diglycidyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Core Homobifunctional Crosslinking Agent

Introduction

1,4-Butanediol diglycidyl ether (BDE or BDDE) is an aliphatic, homobifunctional diepoxide compound widely utilized across various scientific disciplines, particularly in materials science, drug development, and biotechnology.[1] Its structure features a central four-carbon aliphatic chain flanked by two reactive glycidyl ether groups.[2] This configuration allows it to act as a versatile crosslinking agent and a reactive diluent.[1][3]

In research and pharmaceutical development, BDE is most recognized as the industry-standard crosslinking agent for hyaluronic acid (HA) in the formulation of injectable dermal fillers and hydrogels for tissue engineering.[1][4][5][6] The crosslinking process transforms soluble biopolymer chains into a stable, three-dimensional network, enhancing mechanical properties, stability, and in vivo longevity.[1][7] Beyond hydrogels, BDE is used to modify epoxy resins, prepare affinity chromatography supports for protein and carbohydrate immobilization, and synthesize specialty polymers.[8][9][10]

This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, common experimental protocols, and key logical workflows relevant to its application in research settings.

Core Properties and Specifications

BDE is a colorless to pale yellow, viscous liquid.[11][12] Its key function stems from the two terminal epoxide rings, which can undergo ring-opening reactions with nucleophiles such as hydroxyls, amines, and sulfhydryls to form stable ether, secondary amine, or thioether bonds, respectively.[12]

Physicochemical Properties

The fundamental physical and chemical characteristics of BDE are summarized below.

PropertyValueCitations
CAS Number 2425-79-8[2][13]
Molecular Formula C₁₀H₁₈O₄[2][8]
Molecular Weight 202.25 g/mol [2][8][14]
IUPAC Name 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane[2][8][11]
Appearance Colorless to light/pale yellow clear liquid[10][11][15]
Density ~1.1 g/mL (at 25 °C)[12]
Boiling Point 266 °C (lit.); 157-160 °C (at 11 mmHg)[8]
Melting Point -21 °C[13][16]
Flash Point >113 °C (>230 °F)[13]
Vapor Pressure ~10 mmHg (at 20 °C)[13]
Water Solubility Soluble (55.6 g/L at 20 °C)[8]
Refractive Index n20/D 1.453 (lit.)[12]
Typical Technical Specifications

Commercial grades of BDE are available with varying purity levels. The specifications for a typical technical-grade product are outlined below.

ParameterSpecificationCitations
Assay / Purity ≥60% to >96%[4][8]
Epoxide Equivalent (g/eq) 120 - 135[17]
Viscosity (mPa·s at 25°C) 10 - 25[17]
Moisture Content (%) ≤0.1[17]
Inorganic Chlorine (mg/kg) ≤50[17]

Key Applications and Mechanisms

Crosslinking of Biopolymers for Hydrogel Formation

BDE's primary application in the biomedical field is the crosslinking of polysaccharides, most notably hyaluronic acid (HA), to form hydrogels.[6][18] This process is crucial for dermal fillers, where the in vivo half-life of natural HA is only a few days.[6] Crosslinking creates a stable 3D network, extending the clinical duration to over a year.[6]

The reaction mechanism involves the nucleophilic attack of the polymer's hydroxyl groups on BDE's epoxide rings. This is typically conducted under strong basic (alkaline) conditions (pH > 7), which deprotonate the hydroxyls, increasing their nucleophilicity.[4][6][7] The result is the formation of highly stable ether bonds connecting the polymer chains.[6][7]

Figure 1. Logical diagram of BDE crosslinking of Hyaluronic Acid.

Protein and Ligand Immobilization

BDE is used to activate hydroxyl-containing supports, such as agarose or Sepharose beads, for the covalent immobilization of proteins, antibodies, or other ligands in affinity chromatography.[19][20] The process involves a two-step reaction. First, the support is "epoxy-activated" by reacting it with BDE, which introduces terminal epoxide groups onto the matrix. Second, the protein is coupled to the activated matrix, where its nucleophilic groups (e.g., primary amines from lysine residues or thiols from cysteine) react with the epoxide groups to form stable covalent bonds.[12][19]

Epoxy Resin Modification

In industrial applications, BDE serves as a reactive diluent for high-viscosity epoxy resin formulations.[2][3][21] Its addition significantly lowers the viscosity, which improves handling, flow, and wetting of substrates or fillers.[3][17] Because BDE is reactive, it becomes incorporated into the final polymer network during curing, which can enhance properties like toughness, flexibility, and impact resistance while minimizing the brittleness often associated with highly crosslinked epoxy systems.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for common laboratory applications of BDE.

Protocol 1: Synthesis of a BDE-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol is based on methodologies described for creating HA dermal fillers.[18][22]

1. Materials and Reagents:

  • High Molecular Weight Hyaluronic Acid (HMW-HA) sodium salt

  • Low Molecular Weight Hyaluronic Acid (LMW-HA) sodium salt (optional, for modulating properties)

  • This compound (BDE)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Incubator or water bath

2. Procedure:

  • HA Preparation: Dissolve HA powder in a 1 M NaOH solution to achieve a final HA concentration of 10% (w/v). For a mixed-molecular-weight gel, a mass ratio of 4:1 (HMW-HA:LMW-HA) can be used.[18][22] Mix thoroughly on a magnetic stirrer until a homogeneous, viscous solution is formed. This may take several hours.

  • Crosslinking Reaction: Add BDE to the HA solution to a final concentration of 1% (v/v).[18][22] Continue stirring vigorously for 15-30 minutes to ensure uniform distribution of the crosslinker.

  • Incubation: Transfer the mixture to a suitable container, seal it, and incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.

  • Neutralization and Hydration: After incubation, neutralize the reaction by adding PBS (pH 7.4). The gel will begin to swell. Add enough PBS to fully hydrate the gel, typically allowing it to swell for 24-48 hours at room temperature.

  • Purification: Transfer the swollen hydrogel into dialysis tubing. Dialyze against a large volume of PBS for 3-5 days, changing the PBS solution twice daily. This step is critical to remove unreacted BDE, NaOH, and other impurities.

  • Homogenization and Sterilization: Transfer the purified hydrogel into a syringe. Homogenize the gel by passing it between two connected syringes. The final product can be sterilized using an appropriate method, such as autoclaving, if the material is heat-stable.

3. Characterization:

  • Swelling Ratio: Measure the weight of the lyophilized gel versus the fully swollen gel.

  • Rheological Properties: Analyze storage modulus (G') and loss modulus (G'') using a rheometer.

  • Degree of Crosslinking: Can be investigated via techniques like NMR or by measuring resistance to enzymatic degradation (e.g., with hyaluronidase).[18]

  • Cytotoxicity: Assess using in vitro cell viability assays (e.g., MTT assay) on cell lines like fibroblasts.[18][23]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Finalization step step input input output output condition condition in_HA HA Powder step1 1. Dissolve HA in NaOH (10% w/v) in_HA->step1 in_NaOH 1M NaOH in_NaOH->step1 step2 2. Add BDE & Mix step1->step2 in_BDE BDE (1% v/v) in_BDE->step2 step3 3. Incubate step2->step3 cond1 50°C, 2-4h step4 4. Neutralize & Hydrate step3->step4 in_PBS PBS (pH 7.4) in_PBS->step4 step5 5. Dialyze vs. PBS step4->step5 cond2 3-5 days step6 6. Homogenize step5->step6 out_gel Purified Hydrogel step6->out_gel

Figure 2. Experimental workflow for HA hydrogel synthesis using BDE.

Protocol 2: Epoxy-Activation of Agarose Beads for Protein Immobilization

This protocol describes the activation of a chromatography support for subsequent covalent coupling of a protein ligand.[19][24]

1. Materials and Reagents:

  • Agarose or Sepharose beads (e.g., Sepharose 6FF)

  • This compound (BDE)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Buffer for washing (e.g., 100 mM Sodium Bicarbonate, pH 8.5)

  • Protein solution for immobilization

  • Quenching buffer (e.g., 1 M ethanolamine, pH 8.4)

  • Schott filter or chromatography column

  • Rotating platform mixer

2. Procedure:

  • Bead Preparation: Wash the agarose beads thoroughly with distilled water on a Schott filter to remove any storage solutions. Transfer a known quantity (e.g., 10 g of filtered beads) to a reaction vessel.

  • Activation Reaction: To the beads, add 1 M NaOH, DMSO, and BDE. A typical ratio might be 10 g beads, 5 mL BDE, 5 mL 1 M NaOH, and 10 mL DMSO.[19]

  • Incubation: Seal the vessel and place it on a rotating platform mixer. Incubate for 2-14 hours at room temperature (~25°C) to allow the BDE to react with the hydroxyl groups of the agarose.[19]

  • Washing Activated Beads: After incubation, transfer the beads to a Schott filter. Wash extensively to remove all unreacted reagents. A typical washing sequence is:

    • 25% ethanol in water (10 volumes)

    • Distilled water (10 volumes)

    • Coupling buffer, e.g., 100 mM NaHCO₃, pH 8.5 (10 volumes)[19] The beads are now "epoxy-activated" and ready for protein coupling.

  • Protein Coupling: Immediately add the protein solution (dissolved in the coupling buffer) to the activated beads. Incubate with gentle mixing for 4-8 hours at room temperature or overnight at 4°C.[24]

  • Blocking Unreacted Sites: After the protein coupling, wash the beads with coupling buffer to remove unbound protein. To block any remaining active epoxy groups, add a quenching buffer (e.g., 1 M ethanolamine) and incubate for 4-8 hours at room temperature.[24]

  • Final Wash: Wash the beads extensively with a final buffer (e.g., PBS, pH 7.4) to remove the quenching agent. The affinity resin is now ready for use.

G substance substance process process condition condition product product Beads Agarose Beads (-OH groups) Activation Activation Reaction Beads->Activation BDE BDE + NaOH + DMSO BDE->Activation ActivatedBeads Epoxy-Activated Beads Activation->ActivatedBeads 2-14h @ 25°C Wash1 Wash (Ethanol, H₂O, Coupling Buffer) ActivatedBeads->Wash1 Coupling Protein Coupling Wash1->Coupling Protein Protein Solution Protein->Coupling CoupledBeads Protein-Coupled Beads Coupling->CoupledBeads 4-8h Blocking Block Residual Sites CoupledBeads->Blocking Blocker Ethanolamine Blocker->Blocking Wash2 Final Wash (PBS) Blocking->Wash2 FinalResin Final Affinity Resin Wash2->FinalResin

Figure 3. Workflow for protein immobilization on BDE-activated agarose.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[15] It is also known to be a severe skin and eye irritant and may cause an allergic skin reaction or contact dermatitis.[2][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[15] Dispose of waste according to institutional and local regulations.[15]

Conclusion

This compound is a cornerstone chemical for researchers in biomaterials, drug delivery, and biotechnology. Its ability to form stable, covalent crosslinks via its two epoxide groups makes it invaluable for transforming soluble polymers into robust three-dimensional hydrogels and for the covalent immobilization of ligands onto solid supports. A thorough understanding of its properties and reaction conditions is essential for its effective and safe use in developing advanced materials for scientific and therapeutic applications.

References

An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether (BDE) as a Crosslinker: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Butanediol diglycidyl ether (BDE) is a widely utilized homobifunctional crosslinking agent essential in the development of biocompatible hydrogels and scaffolds for biomedical and pharmaceutical applications. Its utility stems from the reactivity of its two terminal epoxide groups, which form stable ether linkages with various functional groups present in biopolymers. This stability imparts enhanced mechanical properties and controlled degradation profiles to the crosslinked materials. Understanding the nuanced mechanism of BDE's crosslinking action, the factors influencing reaction kinetics, and its impact on cellular behavior is paramount for the rational design of advanced drug delivery systems and tissue engineering constructs. This technical guide provides a comprehensive overview of the core principles of BDE crosslinking, detailed experimental considerations, and the downstream effects on cell signaling pathways.

Core Mechanism of Action: Epoxide Ring-Opening Reactions

The crosslinking capability of this compound is centered on the reactivity of its terminal epoxide rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. The primary nucleophiles in biopolymers targeted by BDE are hydroxyl (-OH) and primary amine (-NH2) groups, commonly found in polysaccharides and proteins, respectively.

The reaction mechanism is significantly influenced by the pH of the reaction environment.

Reaction with Hydroxyl Groups (e.g., in Polysaccharides like Hyaluronic Acid)

Under alkaline conditions (pH > 8), the hydroxyl groups of polysaccharides, such as hyaluronic acid (HA), are deprotonated to form more nucleophilic alkoxide ions.[1] These alkoxides then attack one of the carbon atoms of the epoxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This results in the opening of the epoxide and the formation of a stable ether bond.[2] Given that BDE has two epoxide groups, this reaction can occur at both ends, leading to the crosslinking of two polymer chains.

dot cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & First Linkage cluster_2 Step 3: Second Nucleophilic Attack Polymer_OH Polymer-OH Polymer_O_minus Polymer-O- (Alkoxide) Polymer_OH->Polymer_O_minus Deprotonation (Alkaline pH) OH_minus OH- BDE This compound (BDE) Polymer_O_minus->BDE SN2 Attack Epoxide_Ring Epoxide Ring Intermediate Pendant-Linked Intermediate BDE->Intermediate Crosslinked_Product Crosslinked Product (Stable Ether Linkage) Intermediate->Crosslinked_Product Reaction with second polymer chain Another_Polymer_OH Another Polymer-OH

BDE crosslinking with hydroxyl groups.
Reaction with Amine Groups (e.g., in Proteins like Collagen)

Primary amine groups, such as those on the side chains of lysine residues in proteins, are also potent nucleophiles that react readily with BDE's epoxide groups. This reaction, which also proceeds via an SN2 mechanism, results in the formation of a secondary amine and a hydroxyl group.[3] Similar to the reaction with hydroxyls, this typically occurs under neutral to alkaline pH conditions.

dot cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & First Linkage cluster_2 Step 3: Second Nucleophilic Attack Protein_NH2 Protein-NH2 BDE BDE Protein_NH2->BDE SN2 Attack Intermediate Pendant-Linked Intermediate BDE->Intermediate Crosslinked_Product Crosslinked Product (Secondary Amine Linkage) Intermediate->Crosslinked_Product Reaction with second protein chain Another_Protein_NH2 Another Protein-NH2

BDE crosslinking with amine groups.

Quantitative Data on BDE Crosslinking

The efficiency and outcome of BDE crosslinking are highly dependent on several reaction parameters. The following tables summarize key quantitative data from the literature.

Influence of Reaction Conditions on Crosslinking Kinetics and Efficiency
ParameterConditionEffect on Reaction RateEffect on Crosslinking EfficacyReference
pH Increasing from 8.5 to 10.5IncreasesDecreases[4]
pH 9.0LowHigh (especially with prolonged reaction time)[1][4]
pH 10.0HighLow[1][4]
BDE Concentration Increasing from 1 wt% to 4 wt%IncreasesMay decrease (fewer primary amines reacted at lower BDE concentration for similar shrinkage temperature)[4]
Temperature Increasing TemperatureIncreasesNo significant change[4]
Reaction Kinetics of BDE with Dermal Sheep Collagen
ReactantReaction OrderpH RangeBDE Concentration RangeReference
Amine Groups 2.58.5 - 10.51 - 4 wt%[1]
Epoxide Groups 18.5 - 10.51 - 4 wt%[1]
Mechanical Properties of BDE-Crosslinked Hydrogels
BiopolymerBDE ConcentrationStorage Modulus (G')Key FindingsReference
Hyaluronic Acid1.6 vol%~75 PaComparable stiffness to PEGDE-crosslinked gels.[4]
Hyaluronic Acid7-14% (BDE/HA equivalents)1200 - 1700 PaIncreasing BDE concentration increases G' and resistance to enzymatic degradation.[5]
Bacterial Cellulose/Hyaluronic Acid1% BDE with 2% HATensile Strength: ~0.61 MPa, Young's Modulus: ~1.62 MPaCrosslinking significantly improved mechanical properties and water stability.[6]

Experimental Protocols

General Protocol for Crosslinking Hyaluronic Acid with BDE

This protocol provides a general framework for the preparation of BDE-crosslinked hyaluronic acid hydrogels.

Materials:

  • High-molecular-weight hyaluronic acid (HA) powder

  • This compound (BDE)

  • Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • HA Solution Preparation: Dissolve a specific concentration of HA powder (e.g., 10% w/v) in an alkaline solution (e.g., 0.25 M NaOH). Stir until the HA is fully hydrated and a homogenous solution is formed.[2]

  • Addition of Crosslinker: Add the desired volume of BDE (e.g., 1% v/v) to the HA solution. Mix thoroughly to ensure uniform distribution of the crosslinker.[2]

  • Crosslinking Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 6 hours) to allow the crosslinking reaction to proceed.[2]

  • Neutralization and Washing: After the incubation period, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to a pH of approximately 7.0. Wash the resulting hydrogel multiple times with deionized water to remove excess salts.[7]

  • Purification: Transfer the hydrogel to dialysis tubing and dialyze against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours. This step is crucial to remove any unreacted BDE.[2]

  • Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous, sponge-like material. The lyophilized hydrogel can be stored for future use and rehydrated when needed.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Dissolve HA in NaOH solution B Add BDE to HA solution A->B C Incubate at controlled temperature (e.g., 40°C) B->C D Neutralize with acid C->D E Wash with deionized water D->E F Dialyze against PBS and water E->F G Lyophilize to obtain dry hydrogel F->G

Experimental workflow for BDE crosslinking.

Impact on Cellular Signaling Pathways

The physical properties of the extracellular matrix (ECM), such as stiffness, play a critical role in regulating cell behavior through mechanotransduction. By increasing the crosslinking density of biopolymer-based scaffolds, BDE can significantly increase matrix stiffness. This altered mechanical environment can, in turn, influence intracellular signaling cascades, particularly those mediated by integrins.

Integrin-Mediated PI3K/Akt Signaling

Integrins are transmembrane receptors that link the ECM to the intracellular cytoskeleton and serve as mechanosensors. Increased matrix stiffness, as induced by BDE crosslinking, can promote the clustering of integrins and the formation of focal adhesions.[3] This clustering activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The activation of this pathway is initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) upon integrin clustering. Activated FAK then serves as a scaffold to recruit and activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

cluster_ecm Extracellular Matrix (ECM) cluster_cell Cellular Response BDE BDE Crosslinking Stiffness Increased Matrix Stiffness BDE->Stiffness Integrin Integrin Clustering & Focal Adhesion Formation Stiffness->Integrin FAK FAK Activation Integrin->FAK PI3K PI3K Activation FAK->PI3K Akt Akt Activation PI3K->Akt Cellular_Outcomes Cell Survival Cell Proliferation Cell Migration Akt->Cellular_Outcomes

Integrin-mediated signaling pathway.

Conclusion

This compound is a versatile and effective crosslinker for biopolymers, enabling the fabrication of hydrogels with tunable mechanical properties and degradation profiles. The core mechanism of action relies on the pH-dependent, nucleophilic ring-opening of its epoxide groups by hydroxyl and amine functionalities within the biopolymers. A thorough understanding of the reaction kinetics and the influence of process parameters is crucial for achieving desired material characteristics. Furthermore, for applications in drug delivery and tissue engineering, it is vital to consider the downstream effects of altered matrix mechanics on cellular signaling pathways, such as the integrin-PI3K/Akt axis. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize BDE in the design and optimization of advanced biomaterials.

References

Methodological & Application

Application Notes and Protocols: Crosslinking of Hyaluronic Acid with BDDE for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring polysaccharide, is a key component of the extracellular matrix and is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and viscoelastic properties. However, in its native form, HA is rapidly degraded by enzymes in the body, limiting its in vivo residence time. Crosslinking HA molecules is a common strategy to enhance its mechanical properties and enzymatic resistance, thereby prolonging its therapeutic or aesthetic effects. 1,4-butanediol diglycidyl ether (BDDE) is a widely used crosslinking agent that forms stable ether linkages with the hydroxyl groups of HA under alkaline conditions. This document provides a detailed protocol for the crosslinking of hyaluronic acid with BDDE to form a hydrogel, along with methods for purification and characterization.

Reaction Principle

Under alkaline conditions, the hydroxyl groups on the hyaluronic acid polymer chains become deprotonated and act as nucleophiles. These nucleophiles attack the epoxide rings of the this compound (BDDE) molecules in a ring-opening reaction. This results in the formation of stable ether bonds, creating a three-dimensional network structure of crosslinked HA, known as a hydrogel.[1][2]

Experimental Protocols

Materials and Reagents
  • Hyaluronic acid (HA) powder (specify molecular weight, e.g., 1-2 MDa)

  • This compound (BDDE)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled or deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Dialysis tubing (e.g., 14 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Incubator or water bath

  • pH meter

  • Syringes and needles

Protocol 1: Preparation of BDDE-Crosslinked Hyaluronic Acid Hydrogel

This protocol describes a common method for synthesizing HA-BDDE hydrogels.

  • Dissolution of Hyaluronic Acid:

    • Prepare a 0.25 M NaOH solution.

    • Slowly add 10 g of hyaluronic acid powder to 1 L of the 0.25 M NaOH solution while stirring vigorously to prevent clumping.[3]

    • Continue stirring until the HA is completely dissolved and a homogeneous, viscous solution is formed. This may take several hours.

  • Crosslinking Reaction:

    • Add a specific volume of BDDE to the alkaline HA solution. The amount of BDDE will determine the degree of crosslinking. For example, add 10.5 mL of BDDE for a moderate degree of crosslinking.[3]

    • Stir the mixture vigorously to ensure uniform distribution of the crosslinker.

    • Incubate the mixture at a controlled temperature, for instance, at 25°C for 16-18 hours or at 40°C for 4-6 hours, to allow the crosslinking reaction to proceed.[3][4] During this time, the solution will transform into a gel.

  • Neutralization:

    • After incubation, neutralize the reaction mixture to a pH of approximately 7.0-7.4 by slowly adding a solution of HCl (e.g., 0.1 M) while gently stirring.[1]

  • Purification to Remove Unreacted BDDE:

    • Transfer the neutralized hydrogel into dialysis tubing.

    • Perform dialysis against a large volume of PBS (pH 7.4) for an extended period, typically 2 to 8 days, to remove unreacted BDDE and other byproducts.[3][5] Change the dialysis buffer frequently (e.g., twice a day) to maintain a high concentration gradient.

    • Alternatively, the gel can be purified by precipitation in ethanol followed by washing.[6]

  • Homogenization and Sterilization:

    • The purified gel can be passed through a mesh or homogenized to achieve a desired particle size and consistency.[7]

    • For biomedical applications, the final hydrogel should be sterilized, for example, by autoclaving at 121°C for 15-20 minutes.[3][8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product HA_powder Hyaluronic Acid Powder Dissolution Dissolution of HA HA_powder->Dissolution NaOH_sol 0.25 M NaOH Solution NaOH_sol->Dissolution Add_BDDE Addition of BDDE Dissolution->Add_BDDE Incubation Incubation (e.g., 25°C, 16-18h) Add_BDDE->Incubation Neutralization Neutralization (pH 7.0-7.4) Incubation->Neutralization Dialysis Dialysis (vs. PBS) Neutralization->Dialysis Homogenization Homogenization Dialysis->Homogenization Sterilization Sterilization Homogenization->Sterilization Final_Gel Crosslinked HA Hydrogel Sterilization->Final_Gel

Caption: Workflow for the synthesis of BDDE-crosslinked hyaluronic acid hydrogel.

Data Presentation

The properties of the resulting hydrogel are highly dependent on the reaction conditions. The following tables summarize key quantitative data from literature.

Table 1: Reaction Parameters and Resulting Hydrogel Properties

ParameterValueReference
HA Concentration10% (w/v)[4]
BDDE Concentration1% (v/v)[4]
Reaction Temperature40 °C[4]
Reaction Time6 hours[4]
Storage Modulus (G')~306-538 Pa[9]
Swelling Ratio~596% after 24h[7]
Degree of Modification~14-24%[1]

Table 2: Influence of HA Molecular Weight on Hydrogel Properties

HA Composition (HMW-HA:LMW-HA)In Vitro Degradation TimeReference
100:0 (Hydrogel A)24 hours[4]
80:20 (Hydrogel B)72 hours[4]
50:50 (Hydrogel C)24 hours[4]
20:80 (Hydrogel D)12 hours[4]
0:100 (Hydrogel E)12 hours[4]

HMW-HA: High Molecular Weight Hyaluronic Acid; LMW-HA: Low Molecular Weight Hyaluronic Acid.

Characterization Methods

Rheological Analysis
  • Objective: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Protocol:

    • Place a sample of the hydrogel onto the plate of a rheometer.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region to measure G' and G'' as a function of frequency.

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.

    • The storage modulus (G') is an indicator of the gel's stiffness and the degree of crosslinking.

Swelling Studies
  • Objective: To determine the water absorption capacity of the hydrogel.

  • Protocol:

    • Prepare lyophilized (freeze-dried) samples of the hydrogel of a known weight (Wdry).

    • Immerse the samples in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Wswollen).

    • Calculate the swelling ratio as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100.

Determination of Degree of Crosslinking
  • Objective: To quantify the extent of BDDE crosslinking to the HA backbone.

  • Methodology: This is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10] The degree of modification (MoD) is calculated as the stoichiometric ratio of the sum of mono- and double-linked BDDE residues to the number of HA disaccharide units.[11]

Scanning Electron Microscopy (SEM)
  • Objective: To visualize the morphology and porous structure of the hydrogel network.

  • Protocol:

    • Lyophilize the hydrogel samples.

    • Fracture the dried samples to expose the internal structure.

    • Mount the samples on stubs and sputter-coat them with a conductive material (e.g., gold).

    • Image the cross-section using an SEM.

BDDE Crosslinking Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HA Hyaluronic Acid (-OH groups) Crosslinked_HA Crosslinked HA Hydrogel (Ether Linkages) HA->Crosslinked_HA Nucleophilic Attack BDDE BDDE (Epoxide rings) BDDE->Crosslinked_HA Alkaline Alkaline (NaOH) Alkaline->HA Deprotonation

Caption: The reaction between hyaluronic acid and BDDE under alkaline conditions.

References

Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) as a Reactive Diluent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Butanediol diglycidyl ether (BDDE), also known as 1,4-Bis(2,3-epoxypropoxy)butane, is a low-viscosity, aliphatic, difunctional reactive diluent widely used in the formulation of epoxy resin systems.[1][2][3] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling, flow, and wetting of substrates and fillers.[4][5] Unlike non-reactive diluents, BDDE possesses two epoxy groups that allow it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[4][5][6] This incorporation prevents leaching and volatile organic compound (VOC) emissions while enhancing specific mechanical properties of the cured product, such as flexibility and toughness.[2][4][6] These characteristics make BDDE a valuable component in the formulation of coatings, adhesives, composites, and electrical potting compounds.[1][3][4]

Key Properties of this compound (BDDE)

The following table summarizes the typical physical and chemical properties of technical grade BDDE.

PropertyValueUnit
Appearance Clear Liquid-
Viscosity @ 25°C (77°F) 10 - 20mPa·s (cP)
Epoxy Equivalent Weight (EEW) 124 - 137g/eq
Specific Gravity @ 25°C (77°F) ~1.10-
Molecular Weight 202.25 g/mol
Flash Point (Setaflash) >200°F
Moisture Content max 0.1%

(Data sourced from technical datasheets for EPODIL 750 and HELOXY™ Modifier BD)[5][7]

Effects on Epoxy Resin Formulations

Viscosity Reduction

BDDE is highly efficient at reducing the viscosity of standard liquid epoxy resins, such as those based on Bisphenol-A (DGEBA). The reduction in viscosity facilitates easier processing, better impregnation of fibers in composites, and improved flow for self-leveling floor applications.[4]

The following table illustrates the effect of adding varying weight percentages of BDDE to a standard Bisphenol-A liquid epoxy resin with an initial viscosity of 12,500 cP at 25°C (77°F).

Weight Percent BDDE (%)Resulting Viscosity @ 25°C (cP)
56,000
103,000
151,400
20850
25600

(Data sourced from Evonik's EPODIL 750 technical datasheet)[5]

Curing Characteristics and Physical Properties

The addition of BDDE can influence the curing process and final properties of the epoxy network. As a reactive diluent, it participates in the cross-linking reaction, which can affect gel time, cross-linking density, and water absorption.[8]

PropertyEffect of BDDE AdditionNotes
Gel Time IncreasedCompared to some other diluents, BDDE can lead to a longer gel time.[8]
Cross-linking Percentage High (~100%)At optimal concentrations (e.g., 10 phr), BDDE reacts fully into the network.[8]
Water Absorption ReducedFormulations with BDDE can exhibit lower water absorption.[8]
Flexibility / Toughness IncreasedBDDE introduces flexible aliphatic chains into the rigid epoxy backbone, counteracting brittleness.[2][4]
Glass Transition Temp. (Tg) Moderately ReducedThe addition of flexible diluents can lead to a moderate decrease in the glass transition temperature.[9]

Experimental Protocols

Protocol 1: Preparation of a BDDE-Modified Epoxy Formulation

This protocol describes the preparation of a simple, two-part epoxy system modified with BDDE.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA, EEW ~190 g/eq)

  • This compound (BDDE, EEW ~130 g/eq)

  • Amine Curing Agent (e.g., Diethylenetriamine, DETA)

  • Disposable mixing cups, stirring rods, and a laboratory scale.

Procedure:

  • Place a clean mixing cup on the laboratory scale and tare the weight.

  • Weigh the desired amount of liquid epoxy resin into the cup.

  • Add the desired amount of BDDE to the epoxy resin (e.g., 15 parts per hundred resin, phr) and mix thoroughly with a stirring rod for 2-3 minutes until the mixture is homogeneous.

  • Calculate the required amount of curing agent. The stoichiometric amount is based on the combined epoxy equivalent weight of the resin/diluent blend.

  • Add the calculated amount of curing agent to the resin/BDDE mixture.

  • Mix thoroughly for another 3-5 minutes, scraping the sides and bottom of the cup to ensure a uniform mixture. Avoid excessive air entrapment.

  • The formulation is now ready for application or testing.

Protocol 2: Viscosity Measurement

This protocol outlines the measurement of the viscosity of the uncured resin formulation.

Equipment:

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.

  • Temperature-controlled water bath or chamber set to 25°C.

Procedure:

  • Prepare the epoxy/BDDE formulation as described in Protocol 1 (without adding the curing agent).

  • Allow the sample to equilibrate to 25°C.

  • Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Measure the viscosity according to the instrument's operating instructions. Record the viscosity value (in cP or mPa·s), spindle number, speed, and temperature.

  • Repeat the measurement for formulations with different concentrations of BDDE to determine its effect on viscosity reduction.

Protocol 3: Curing Procedure

This protocol provides a general curing schedule for the prepared epoxy formulation.

Equipment:

  • Convection oven.

  • Molds appropriate for the desired test specimens.

Procedure:

  • Prepare the complete epoxy/BDDE/curing agent formulation as described in Protocol 1.

  • Pour the mixture into the molds, taking care to release any trapped air bubbles.

  • Place the molds in a convection oven.

  • Cure the samples at an elevated temperature. A typical curing schedule might be 1-2 hours at 80°C followed by 2-3 hours at 125°C.[10] The optimal schedule depends on the specific resin and curing agent used.

  • After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

  • Once cooled, demold the cured specimens for testing.

Protocol 4: Thermal Analysis (DSC for Glass Transition Temperature)

This protocol describes the determination of the glass transition temperature (Tg) of the cured epoxy sample using Differential Scanning Calorimetry (DSC).

Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Cured epoxy sample (10-15 mg).

Procedure:

  • Prepare a small sample from the cured epoxy specimen.

  • Place the sample in a DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[11]

  • The Tg is observed as a step-like transition in the heat flow curve. Analyze the DSC thermogram to determine the midpoint of this transition, which corresponds to the Tg of the material.

Visualizations

G cluster_product Cured Product resin Epoxy Resin (DGEBA) network Cross-Linked Polymer Network resin->network + Curing bdde Reactive Diluent (BDDE) bdde->network hardener Amine Hardener (e.g., DETA) hardener->network

Caption: Curing reaction of epoxy resin with BDDE and an amine hardener.

G cluster_prep Formulation & Curing cluster_test Characterization start 1. Weigh Resin & BDDE mix1 2. Mix Until Homogeneous start->mix1 add_hardener 3. Add Curing Agent & Mix mix1->add_hardener pour 4. Pour into Molds add_hardener->pour viscosity Viscosity Test (Uncured) add_hardener->viscosity Test uncured mix cure 5. Cure in Oven pour->cure demold 6. Demold Specimen cure->demold mechanical Mechanical Testing (Tensile, Impact) demold->mechanical thermal Thermal Analysis (DSC, TGA) demold->thermal

Caption: Experimental workflow for BDDE-modified epoxy resins.

G bdde_conc BDDE Concentration viscosity Viscosity bdde_conc->viscosity Decreases flexibility Flexibility / Toughness bdde_conc->flexibility Increases tg Glass Transition Temp. (Tg) bdde_conc->tg Decreases (Moderately)

Caption: Effect of BDDE concentration on key epoxy resin properties.

References

Application Notes and Protocols: BDDE in Biomedical Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biomedical hydrogels using 1,4-butanediol diglycidyl ether (BDDE) as a crosslinking agent. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biomaterials science.

Introduction

This compound (BDDE) is a widely utilized crosslinking agent in the fabrication of hydrogels for biomedical applications, most notably with hyaluronic acid (HA).[1][2] The formation of stable ether bonds between the polymer chains and BDDE enhances the mechanical properties and in vivo residence time of the hydrogels, making them suitable for a range of applications including dermal fillers, tissue engineering scaffolds, and controlled drug delivery systems.[3][4][5] The biocompatibility of these hydrogels is a key consideration, and it is crucial to control the amount of residual BDDE to minimize potential cytotoxicity.[3][6][7]

Applications of BDDE-Crosslinked Hydrogels

BDDE-crosslinked hydrogels, particularly those based on hyaluronic acid, have found utility in several biomedical fields:

  • Dermal Fillers: Due to their viscoelastic properties and biocompatibility, BDDE-crosslinked HA hydrogels are extensively used in aesthetics for soft tissue augmentation and wrinkle correction.[3]

  • Tissue Engineering and Regenerative Medicine: These hydrogels can serve as scaffolds that support cell growth and tissue regeneration.[2][4] Their properties can be tailored to mimic the extracellular matrix of specific tissues.

  • Drug Delivery: BDDE-crosslinked hydrogels can be formulated as injectable systems for the sustained release of therapeutics, including antibiotics and anti-inflammatory agents.[5][8][9] The crosslinking density influences the drug release kinetics.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on BDDE-crosslinked hyaluronic acid hydrogels. This data highlights how varying synthesis parameters can modulate the physicochemical properties of the resulting biomaterials.

Table 1: Influence of HA Molecular Weight Composition on Hydrogel Properties

Hydrogel Formulation (HMW-HA:LMW-HA ratio)Residual BDDE (μg/g)Swelling Ratio (%)Key Findings
A (100:0)10.42[2]~4500[2]High crosslinking degree, but higher residual BDDE.[2]
B (80:20)8.18[2]~3500[2]Stronger anti-degradation ability and better mechanical properties.[2][4][11]
C (60:40)3.23[2]~4000[2]Faster degradation compared to formulation B.[2]
D (40:60)3.01[2]~5000[2]Rapid degradation (completely degraded after 12 hours).[2][4]
E (0:100)4.99[2]~5500[2]Fastest degradation rate.[2][4]

Table 2: Effect of BDDE Concentration and Reaction Time on Hydrogel Properties

Hydrogel FormulationBDDE ConcentrationReaction Time (h)Modification Degree (%)Swelling Ratio
HA-BDDE-10.5 C213.50[5]81.25 ± 6.53[8]
HA-BDDE-32 C2-36.68 ± 3.66[8]
HA-BDDE-40.5 C316.50[5]64.49 ± 5.50[8]
HA-BDDE-62 C3-28.05 ± 2.71[8]

Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of BDDE-crosslinked hydrogels, compiled from various sources.

Materials:

  • High molecular weight hyaluronic acid (HMW-HA) and/or low molecular weight hyaluronic acid (LMW-HA)

  • This compound (BDDE)

  • Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Preparation of HA Solution: Dissolve 10% (w/v) of the desired ratio of HMW-HA and LMW-HA powders in a 0.25 M NaOH solution.[2]

  • Crosslinking Reaction: Add 1% (v/v) BDDE to the HA solution.[2] Stir the mixture vigorously until homogeneous.

  • Incubation: Incubate the reaction mixture at 40°C for 6 hours.[2]

  • Washing: After the reaction, wash the resulting hydrogel three times with deionized water to remove the bulk of unreacted reagents.[2]

  • Purification by Dialysis: Transfer the hydrogel to a dialysis membrane and dialyze against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours to ensure complete removal of unreacted BDDE.[2]

  • Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous, sponge-like material for characterization.[2]

A. Swelling Ratio Determination:

  • Immerse a known weight of the lyophilized hydrogel sample in PBS (pH 7.4) at room temperature.[2]

  • Allow the hydrogel to swell until it reaches equilibrium (no further weight change).

  • Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

B. In Vitro Enzymatic Degradation:

  • Swell a pre-weighed lyophilized hydrogel sample (e.g., 12 mg) in PBS for 12 hours.[2]

  • Immerse the swollen hydrogel in a solution containing hyaluronidase (e.g., from sheep testis) at a specified concentration.

  • Incubate the mixture at 37°C and monitor the degradation of the hydrogel over time.[2] The degradation can be quantified by measuring the remaining weight of the hydrogel at different time points.

C. Rheological Analysis:

  • Perform rheological measurements on the hydrated hydrogel samples using a rheometer.

  • Determine the storage modulus (G') and loss modulus (G'') over a range of frequencies to characterize the viscoelastic properties of the hydrogel.[4] An excess of G' over G'' indicates a predominantly elastic, gel-like behavior.

D. Scanning Electron Microscopy (SEM):

  • Freeze-dry the hydrogel samples.

  • Mount the dried samples on stubs and sputter-coat them with a conductive material (e.g., gold).

  • Observe the cross-sectional morphology of the hydrogels under an SEM to visualize the porous microstructure.[2]

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the synthesis and characterization of BDDE-crosslinked hydrogels.

BDDE_Crosslinking_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HA Hyaluronic Acid (HA) with -OH groups Crosslinked_HA Crosslinked HA Hydrogel (Stable Ether Bonds) HA->Crosslinked_HA Nucleophilic attack BDDE BDDE (this compound) with epoxide groups BDDE->Crosslinked_HA Ring-opening Conditions Alkaline (e.g., NaOH) Heat (e.g., 40°C) Conditions->Crosslinked_HA

Caption: BDDE crosslinking mechanism with Hyaluronic Acid.

Hydrogel_Synthesis_Workflow cluster_characterization Characterization Methods start Start: Prepare HA and BDDE Solutions mix Mix HA and BDDE under Alkaline Conditions start->mix react Incubate at Elevated Temperature (e.g., 40°C) mix->react wash Wash with Deionized Water react->wash dialyze Dialyze against PBS and Deionized Water wash->dialyze lyophilize Lyophilize to Obtain Dry Hydrogel dialyze->lyophilize characterize Characterization lyophilize->characterize end End: Characterized Hydrogel characterize->end swelling Swelling Ratio characterize->swelling degradation Enzymatic Degradation characterize->degradation rheology Rheology characterize->rheology sem SEM characterize->sem

Caption: Experimental workflow for hydrogel synthesis.

References

Application Notes and Protocols for the Preparation of Epoxy-Based Graphene Nanocomposites Utilizing 1,4-Butanediol Diglycidyl Ether (BDDE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxy-based nanocomposites incorporating graphene and its derivatives have garnered significant attention due to their potential for exceptional mechanical, thermal, and electrical properties. The effective dispersion of graphene within the epoxy matrix is paramount to realizing these enhancements. One strategy to improve processing and modify the final properties of the composite is the use of reactive diluents. 1,4-Butanediol diglycidyl ether (BDDE) is a low-viscosity, difunctional epoxy reactive diluent that can reduce the viscosity of the resin system for easier processing and handling. Crucially, BDDE participates in the curing reaction, becoming an integral part of the crosslinked polymer network, which can enhance the toughness and flexibility of the final material.

These application notes provide a comprehensive overview and detailed protocols for the preparation of epoxy-based graphene nanocomposites using BDDE as a reactive diluent. The information is intended to guide researchers in the synthesis and characterization of these advanced materials.

Role of BDDE in Epoxy-Graphene Nanocomposites

BDDE serves a dual purpose in the formulation of epoxy-graphene nanocomposites:

  • Viscosity Reduction: The high viscosity of many epoxy resins, which can be further increased by the addition of nanofillers like graphene, poses significant challenges for achieving uniform dispersion and processing. BDDE effectively lowers the viscosity of the epoxy-graphene mixture, facilitating better wetting of the graphene nanosheets and a more homogeneous dispersion.

  • Toughening and Flexibilization: As a reactive diluent, BDDE's flexible aliphatic chain is incorporated into the rigid epoxy network during curing. This integration can increase the toughness and impact strength of the typically brittle epoxy matrix, a desirable attribute for many high-performance applications.

Experimental Protocols

The following protocols are generalized procedures based on common methods for preparing epoxy-graphene nanocomposites. The specific concentrations of graphene and BDDE, as well as curing parameters, should be optimized for the specific epoxy resin, hardener, and desired final properties.

Materials and Equipment
  • Epoxy Resin: e.g., Diglycidyl ether of bisphenol A (DGEBA) based resin.

  • Graphene: Graphene nanoplatelets (GNPs), Graphene Oxide (GO), or functionalized graphene.

  • Reactive Diluent: this compound (BDDE).

  • Curing Agent/Hardener: e.g., Amine-based hardeners like triethylenetetramine (TETA) or 4,4'-diaminodiphenyl methane (DDM).

  • Solvent (optional, for dispersion): Acetone, ethanol, or tetrahydrofuran (THF).

  • Equipment: Mechanical stirrer, ultrasonic bath/probe, vacuum oven, hot plate, molds.

Protocol 1: Solution Mixing Method for Graphene Dispersion

This method is suitable for achieving a good dispersion of graphene in the epoxy resin before the addition of the hardener.

  • Graphene Dispersion:

    • Disperse the desired amount of graphene (e.g., 0.1 - 2.0 wt% relative to the epoxy resin) in a suitable solvent.

    • Sonication (bath or probe) for 1-2 hours is recommended to exfoliate and disperse the graphene nanosheets.

  • Mixing with Epoxy and BDDE:

    • Add the epoxy resin and BDDE (e.g., 5 - 20 wt% relative to the epoxy resin) to the graphene-solvent dispersion.

    • Mechanically stir the mixture at an elevated temperature (e.g., 60-80 °C) for 1-2 hours to ensure homogeneous mixing and to start evaporating the solvent.

  • Solvent Removal:

    • Place the mixture in a vacuum oven at 80-100 °C to completely remove the solvent. The duration will depend on the solvent and batch size.

  • Addition of Curing Agent:

    • Cool the mixture to room temperature or the recommended mixing temperature for the chosen hardener.

    • Add the stoichiometric amount of the curing agent to the epoxy-graphene-BDDE mixture.

    • Stir thoroughly for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing and Curing:

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into preheated molds.

    • Cure the samples in an oven following a recommended curing cycle (e.g., 80 °C for 2 hours followed by 120 °C for 2 hours). The specific cycle will depend on the resin and hardener system.

  • Post-Curing:

    • Allow the samples to cool slowly to room temperature before demolding.

    • Post-cure the samples at a higher temperature (e.g., 150 °C for 1-2 hours) if required to achieve full crosslinking and optimal properties.

Protocol 2: Direct Mixing (Solvent-Free) Method

This method is more environmentally friendly but may require more intensive mixing to achieve good dispersion.

  • Pre-mixing:

    • Mechanically mix the desired amount of graphene with the epoxy resin and BDDE at room temperature for 30 minutes.

  • High-Shear Mixing/Sonication:

    • Subject the mixture to high-shear mixing or probe sonication to break down graphene agglomerates and achieve a uniform dispersion. This step may need to be performed in intervals to prevent excessive heating of the resin.

  • Addition of Curing Agent:

    • Follow steps 4-6 from Protocol 1.

Data Presentation

The following tables summarize typical improvements observed in the properties of epoxy-graphene nanocomposites. While specific data for BDDE-containing systems is limited in publicly available literature, the trends are expected to be similar, with BDDE potentially further enhancing toughness and elongation at break.

Table 1: Mechanical Properties of Epoxy-Graphene Nanocomposites

Graphene Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Fracture Toughness (MPa·m¹/²)
0 (Neat Epoxy)60 - 802.5 - 3.53 - 60.5 - 0.7
0.1~+15%~+20%~+10%~+30%
0.5~+30%~+40%~+5%~+50%
1.0~+25% (potential for agglomeration)~+35%~-5%~+40%

Note: The values presented are indicative and can vary significantly based on the type of graphene, epoxy, hardener, and processing conditions.

Table 2: Thermal Properties of Epoxy-Graphene Nanocomposites

Graphene Content (wt%)Thermal Conductivity (W/mK)Glass Transition Temperature (Tg) (°C)
0 (Neat Epoxy)0.15 - 0.25120 - 180
0.5~+50%Slight increase or decrease
1.0~+100%Slight increase or decrease
5.0>+500%May decrease due to plasticization

Note: The effect on Tg can be complex, influenced by factors like crosslink density and interfacial interactions.

Table 3: Electrical Properties of Epoxy-Graphene Nanocomposites

Graphene Content (wt%)Electrical Conductivity (S/m)
0 (Neat Epoxy)10⁻¹² - 10⁻¹⁴
< Percolation Threshold10⁻¹⁰ - 10⁻⁸
> Percolation Threshold10⁻⁴ - 10²

Note: The percolation threshold, at which the material transitions from an insulator to a conductor, is highly dependent on the graphene aspect ratio and dispersion quality.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Graphene Graphene Dispersion Dispersion Graphene->Dispersion Solvent Solvent Solvent->Dispersion Mixing Mixing Dispersion->Mixing Epoxy_Resin Epoxy_Resin Epoxy_Resin->Mixing BDDE BDDE BDDE->Mixing Solvent_Removal Solvent_Removal Mixing->Solvent_Removal Final_Mixing Final_Mixing Solvent_Removal->Final_Mixing Hardener Hardener Hardener->Final_Mixing Degassing Degassing Final_Mixing->Degassing Curing Curing Degassing->Curing Post_Curing Post_Curing Curing->Post_Curing Nanocomposite Nanocomposite Post_Curing->Nanocomposite

Caption: Workflow for the solution-based synthesis of epoxy-graphene nanocomposites with BDDE.

Role of BDDE in the Epoxy Matrix

BDDE_Role cluster_before Before Curing cluster_after After Curing with BDDE Epoxy_Chains High Viscosity Epoxy Chains Crosslinked_Network Crosslinked Epoxy Network Epoxy_Chains->Crosslinked_Network Curing Graphene_Agglomerates Graphene Agglomerates Dispersed_Graphene Dispersed Graphene Graphene_Agglomerates->Dispersed_Graphene BDDE aids dispersion BDDE_Link Flexible BDDE Link BDDE_Link->Crosslinked_Network Co-reacts Dispersed_Graphene->Crosslinked_Network Reinforces

Caption: Schematic of BDDE's role in improving dispersion and toughening the epoxy matrix.

Characterization of Epoxy-Graphene-BDDE Nanocomposites

To evaluate the properties of the prepared nanocomposites, the following characterization techniques are recommended:

  • Microscopy (SEM, TEM): To assess the dispersion of graphene within the epoxy matrix.

  • Mechanical Testing (Tensile, Flexural, Impact): To determine the effect of graphene and BDDE on the mechanical performance.

  • Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) and viscoelastic properties.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the nanocomposites.

  • Thermal Conductivity Measurement: To quantify the enhancement in heat dissipation.

  • Electrical Conductivity Measurement: To determine the electrical properties and the percolation threshold.

  • Rheology: To study the viscosity of the resin mixture before curing and to monitor the curing kinetics.

Conclusion

The incorporation of BDDE as a reactive diluent in the preparation of epoxy-graphene nanocomposites offers a promising approach to overcome processing challenges and to tailor the final properties of the material. By reducing viscosity, BDDE facilitates a more uniform dispersion of graphene, which is essential for achieving significant enhancements in mechanical and thermal properties. Furthermore, its participation in the curing reaction can lead to a tougher and more flexible nanocomposite. The protocols and data presented herein provide a foundational guide for researchers to explore and optimize the synthesis of these high-performance materials for a variety of advanced applications.

Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) for Dermal Filler Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA) has become the gold standard in dermal fillers due to its high biocompatibility, biodegradability, and excellent water-retention capacity.[1][2] However, in its natural state, HA has a short in vivo half-life, limiting its application for long-lasting soft tissue augmentation. To enhance its longevity, HA is chemically crosslinked to form a hydrogel. 1,4-Butanediol diglycidyl ether (BDDE) is the most commonly used crosslinking agent in the manufacturing of HA-based dermal fillers.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of BDDE-crosslinked HA dermal fillers.

Mechanism of Action: BDDE Crosslinking of Hyaluronic Acid

BDDE is a bi-functional epoxide that forms stable ether linkages with the hydroxyl groups of HA under alkaline conditions.[5] This crosslinking process transforms the individual HA polymer chains into a three-dimensional hydrogel network, which is more resistant to enzymatic and oxidative degradation.[1] The degree of crosslinking with BDDE is a critical parameter that influences the physicochemical properties of the final dermal filler, including its firmness, cohesivity, swelling capacity, and in vivo persistence.[6]

Manufacturing Workflow Overview

The manufacturing of a BDDE-crosslinked HA dermal filler involves several key stages: solubilization of HA, crosslinking with BDDE, purification to remove unreacted BDDE and other impurities, and finally, sterilization of the final product. Each step must be carefully controlled to ensure the safety and efficacy of the dermal filler.

G cluster_0 Manufacturing Process HA_Solubilization HA Solubilization Crosslinking Crosslinking with BDDE HA_Solubilization->Crosslinking Alkaline Conditions Purification Purification Crosslinking->Purification Removal of Residual BDDE Homogenization Homogenization & Sizing Purification->Homogenization Syringe_Filling Syringe Filling & Sterilization Homogenization->Syringe_Filling G cluster_0 Macrophage Response to HA Fragments LMW_HA Low Molecular Weight HA TLR4 TLR4/CD44 LMW_HA->TLR4 HMW_HA High Molecular Weight HA M2_Polarization M2 Polarization (Anti-inflammatory) HMW_HA->M2_Polarization M1_Polarization M1 Polarization (Pro-inflammatory) TLR4->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) M1_Polarization->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) M2_Polarization->Anti_inflammatory_Cytokines

References

Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Butanediol Diglycidyl Ether (BDDE) as a reactive diluent and crosslinking agent in the formulation of high-performance epoxy-based coatings and adhesives. The information presented is intended to guide researchers and formulation scientists in developing advanced materials with tailored properties.

Introduction to BDDE in Coatings and Adhesives

This compound (BDDE) is a low-viscosity, aliphatic diepoxide commonly employed to modify epoxy resin systems.[1][2][3] Its primary functions are to reduce the viscosity of high molecular weight epoxy resins for improved handling and application, and to act as a flexible crosslinker, enhancing the mechanical properties of the cured product.[4] When incorporated into an epoxy formulation, BDDE's two epoxide groups react with the curing agent, integrating into the polymer network.[4] This reaction leads to a more flexible and tougher material, mitigating the inherent brittleness of many epoxy systems.[4][5]

The addition of BDDE can significantly influence the final properties of coatings and adhesives, including:

  • Viscosity Reduction: Facilitates easier processing, better substrate wetting, and higher filler loading.[4][6]

  • Improved Flexibility and Toughness: The aliphatic chain of BDDE introduces flexibility into the rigid epoxy backbone, enhancing impact resistance and durability.[4][7]

  • Enhanced Adhesion: By improving the wetting characteristics of the resin, BDDE can promote better adhesion to various substrates.[2]

  • Modified Chemical Resistance: The overall chemical resistance of the formulation can be influenced by the crosslink density, which is affected by the addition of BDDE.[6][8]

Quantitative Data on BDDE-Modified Epoxy Systems

The following tables summarize the quantitative effects of BDDE on the properties of epoxy resin formulations.

Table 1: Effect of BDDE Concentration on the Viscosity of a Bisphenol-A Based Epoxy Resin

BDDE Concentration (phr)Resulting Viscosity (mPa·s)
0~12,500
56,000
103,000
151,400
20850
25600

Note: phr denotes parts per hundred parts of resin.

Table 2: Influence of BDDE on Mechanical and Thermal Properties of a DGEBA/Cycloaliphatic Amine Epoxy System

Property0 phr BDDE30 phr BDDE
Glass Transition Temperature (Tg)174.9 °C142.3 °C
Yield Stress (σ)91.4 MPa80.4 MPa
Compressive BehaviorGoodExcellent
Adhesive StrengthGoodSlightly Increased
Water AbsorptionHigherLower

Data synthesized from a study on DGEBA modified with DGEBD (BDDE) and cured with a cycloaliphatic amine.

Experimental Protocols

The following are detailed protocols for the preparation and testing of high-performance coatings and adhesives incorporating BDDE.

Formulation and Preparation of a BDDE-Modified Epoxy Coating

This protocol provides a general procedure for preparing a two-component epoxy coating. The exact ratios of components should be optimized based on the specific resin and hardener systems used and the desired final properties.

Materials:

  • Bisphenol A based epoxy resin (DGEBA)

  • This compound (BDDE)

  • Cycloaliphatic amine hardener

  • Optional: Pigments, fillers, and other additives

  • Solvent (if required for viscosity adjustment)

  • Steel panels (for coating application and testing)

Procedure:

  • Resin Pre-mixing: In a suitable mixing vessel, combine the DGEBA epoxy resin and BDDE at the desired ratio (e.g., 100 parts resin to 10-30 parts BDDE by weight).

  • Homogenization: Mix the resin and BDDE thoroughly using a mechanical stirrer at a low to medium speed until a homogeneous mixture is obtained. If using pigments or fillers, add them at this stage and continue mixing until uniformly dispersed.

  • Hardener Addition: Just before application, add the stoichiometric amount of the cycloaliphatic amine hardener to the resin mixture. The hardener-to-resin ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin blend.

  • Final Mixing: Mix the components thoroughly for 2-3 minutes until the mixture is uniform in color and consistency. Avoid excessive mixing speed to prevent air entrapment.

  • Application: Apply the formulated coating to a prepared steel panel using a doctor blade, spray gun, or brush to achieve the desired film thickness.[9]

  • Curing: Allow the coated panels to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) to ensure full crosslinking. The specific curing schedule will depend on the resin and hardener system.

Performance Evaluation of Cured Coatings

3.2.1. Adhesion Testing (ASTM D3359 - Cross-Cut Test)

  • Scribing the Coating: Using a sharp blade or a specific cross-cut tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.

  • Tape Application: Apply a pressure-sensitive adhesive tape firmly over the lattice pattern.

  • Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B, where 5B indicates no detachment).

3.2.2. Chemical Resistance Testing (ASTM D543)

  • Reagent Selection: Choose a range of chemicals relevant to the intended application of the coating (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene, ethanol).

  • Immersion: Immerse a portion of the coated panel in each of the selected reagents at a specified temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 168 hours).

  • Evaluation: After the immersion period, remove the panels, rinse with deionized water, and dry. Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. Quantitative assessment can be done by measuring changes in weight or hardness.

Formulation and Testing of a BDDE-Modified Epoxy Adhesive

3.3.1. Preparation of Lap Shear Specimens (ASTM D1002)

  • Substrate Preparation: Clean the surfaces of two metal strips (e.g., aluminum or steel) by degreasing and abrading to ensure a good bonding surface.

  • Adhesive Formulation: Prepare the BDDE-modified epoxy adhesive as described in section 3.1.

  • Adhesive Application: Apply a thin, uniform layer of the mixed adhesive to one end of each metal strip.

  • Joint Assembly: Join the two strips to form a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).

  • Curing: Clamp the assembly to maintain pressure and cure as per the formulation's requirements.

3.3.2. Lap Shear Strength Testing (ASTM D1002)

  • Specimen Mounting: Place the cured lap shear specimen in the grips of a universal testing machine.

  • Tensile Loading: Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.

  • Data Recording: Record the maximum load sustained by the specimen.

  • Calculation: Calculate the lap shear strength by dividing the maximum load by the overlap area.

Visualizations

Chemical_Reaction cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mixing Epoxy_Resin->Mixing BDDE BDDE (Reactive Diluent) BDDE->Mixing Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Mixing Curing Curing (Crosslinking Reaction) Mixing->Curing Initiation Cured_Epoxy Crosslinked Epoxy Network (Coating/Adhesive) Curing->Cured_Epoxy Network Formation

Caption: Chemical reaction pathway for a BDDE-modified epoxy system.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Define Formulation Ratios (Resin, BDDE, Hardener) Mixing Mix Components Formulation->Mixing Application Apply Coating/Adhesive Mixing->Application Curing Cure at Defined Conditions Application->Curing Adhesion Adhesion Test (ASTM D3359/D4541) Curing->Adhesion Chemical_Resistance Chemical Resistance Test (ASTM D543) Curing->Chemical_Resistance Mechanical Mechanical Properties Test (e.g., ASTM D1002 Lap Shear) Curing->Mechanical Data Collect & Analyze Data Adhesion->Data Chemical_Resistance->Data Mechanical->Data Conclusion Draw Conclusions on Performance Data->Conclusion

Caption: General experimental workflow for coating/adhesive evaluation.

References

Application Notes and Protocols for BDDE Crosslinking of Dermal Sheep Collagen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen derived from dermal sheep tissue is a promising biomaterial for various biomedical applications, including tissue engineering, drug delivery, and dermal fillers. However, in its natural form, collagen exhibits limited mechanical strength and is susceptible to rapid enzymatic degradation in vivo. Crosslinking is a critical step to enhance the physicochemical properties of collagen-based biomaterials. 1,4-butanediol diglycidyl ether (BDDE) is a widely used crosslinking agent due to its ability to form stable ether linkages with collagen, resulting in improved mechanical durability and resistance to degradation.[1][2] This document provides a detailed experimental procedure for the BDDE crosslinking of dermal sheep collagen, including collagen extraction, the crosslinking reaction, and post-processing and characterization techniques.

Data Presentation: Influence of Crosslinking Conditions on Collagen Properties

The following table summarizes the quantitative effects of varying BDDE crosslinking conditions on the key properties of dermal sheep collagen.

ParameterCondition 1Condition 2Condition 3Condition 4Reference
Crosslinking pH 4.59.08.510.5[3][4]
BDDE Concentration (wt%) 4414[4]
Reaction Temperature (°C) Room TemperatureRoom TemperatureNot SpecifiedNot Specified[3]
Reaction Time 7 days7 daysNot SpecifiedNot Specified[3]
Shrinkage Temperature (Ts) Increased73°CSimilar to 4 wt%Similar to 4 wt%[3]
Primary Amine Group Reduction MinimalSignificant (from 32 to 14 n/1000)Less than 4 wt%Not Specified[3]
Swelling Ratio HigherLowerNot SpecifiedNot SpecifiedInferred from material properties
Enzymatic Degradation Completely degraded by 6 weeksNo degradation observed at 6 weeksNot SpecifiedNot Specified[3]
Macroscopic Properties Flexible and soft tissueStiff spongeNot SpecifiedNot Specified[4]
Biocompatibility BiocompatibleBiocompatible, with low cellular ingrowthNot SpecifiedNot Specified[3]

Experimental Protocols

Part 1: Extraction of Pepsin-Soluble Collagen from Dermal Sheep Skin

This protocol describes the extraction of type I collagen from sheep skin using an acid-pepsin treatment, which is effective in cleaving the telopeptide regions that contribute to collagen's insolubility.[5][6]

Materials:

  • Fresh or frozen dermal sheep skin

  • 0.1 M NaOH

  • 0.5 M Acetic acid

  • Pepsin (from porcine gastric mucosa)

  • 2.6 M NaCl

  • 0.1 M Acetic acid for dialysis

  • Distilled water

  • Scalpel, scissors, blender

  • Centrifuge and centrifuge tubes

  • Dialysis tubing (e.g., 14 kDa MWCO)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Pre-treatment of Sheep Skin:

    • Thaw frozen sheep skin at 4°C overnight.

    • Remove excess fat and connective tissues using a scalpel.

    • Wash the skin thoroughly with cold distilled water.

    • Cut the skin into small pieces (approximately 1 cm²).

    • To remove non-collagenous proteins, soak the skin pieces in 0.1 M NaOH at a skin-to-solution ratio of 1:10 (w/v) for 6 hours at 4°C with gentle stirring. Change the NaOH solution every 3 hours.[7]

    • Wash the pre-treated skin pieces with cold distilled water until the pH of the wash water is neutral.

  • Acid-Pepsin Extraction:

    • Suspend the pre-treated skin pieces in 0.5 M acetic acid containing 0.1% (w/v) pepsin at a skin-to-solution ratio of 1:10 (w/v).[8]

    • Stir the mixture continuously for 48 hours at 4°C.[8]

    • Centrifuge the mixture at 12,300 x g for 20 minutes at 4°C to collect the supernatant containing the solubilized collagen.[7]

  • Purification of Collagen:

    • Precipitate the collagen from the supernatant by adding solid NaCl to a final concentration of 2.6 M with gentle stirring.[7]

    • Allow the solution to stand overnight at 4°C to facilitate collagen precipitation.

    • Centrifuge the solution at 12,300 x g for 20 minutes at 4°C to collect the collagen precipitate.[7]

    • Re-dissolve the collagen precipitate in a minimal amount of 0.5 M acetic acid.

    • Transfer the collagen solution into dialysis tubing and dialyze against 0.1 M acetic acid for 48 hours at 4°C, changing the dialysis solution every 12 hours.[7]

    • Following dialysis against acetic acid, dialyze against distilled water for another 48 hours, changing the water every 12 hours, to remove the acid.

    • Freeze the purified collagen solution at -80°C and then lyophilize to obtain a dry collagen sponge.

    • Store the lyophilized collagen at -20°C until use.

Part 2: BDDE Crosslinking of Dermal Sheep Collagen

This protocol details the crosslinking of the extracted collagen using BDDE under alkaline conditions.

Materials:

  • Lyophilized dermal sheep collagen sponge

  • This compound (BDDE)

  • Buffer solution: 0.025 M Disodium tetraborate decahydrate (pH 9.0)

  • Distilled water

  • Reaction vessel

Procedure:

  • Preparation of Collagen for Crosslinking:

    • Cut a known weight of the lyophilized collagen sponge into desired dimensions.

    • Immerse the collagen sponge in the pH 9.0 borate buffer solution to allow for swelling and equilibration.

  • BDDE Crosslinking Reaction:

    • Prepare a 4 wt% BDDE solution in the pH 9.0 borate buffer.

    • Immerse the swollen collagen sponge in the BDDE solution. A typical ratio is 2 g of collagen in 100 mL of the BDDE solution.

    • Allow the crosslinking reaction to proceed for 7 days at room temperature with gentle agitation.[3]

  • Post-Crosslinking Purification:

    • After the reaction period, remove the crosslinked collagen from the BDDE solution.

    • Rinse the crosslinked collagen extensively with distilled water to remove the bulk of the unreacted BDDE and buffer salts.

    • To ensure complete removal of residual BDDE, which is cytotoxic, a thorough purification process is essential. This can be achieved by incubating the crosslinked collagen in a large volume of distilled water or phosphate-buffered saline (PBS) for several days, with frequent changes of the washing solution.[9]

    • Freeze the purified crosslinked collagen at -80°C and then lyophilize to obtain the final crosslinked collagen scaffold.

Part 3: Characterization of BDDE-Crosslinked Collagen

1. Swelling Ratio:

  • Weigh the dry crosslinked collagen scaffold (W_dry).

  • Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically 24 hours).

  • Remove the swollen scaffold, gently blot the surface with filter paper to remove excess water, and weigh (W_swollen).

  • Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.

2. Enzymatic Degradation:

  • Measure the initial dry weight of the crosslinked collagen scaffold (W_initial).

  • Immerse the scaffold in a solution of collagenase (e.g., from Clostridium histolyticum) in a buffer at 37°C.

  • At predetermined time points, remove the scaffold, wash with distilled water to stop the enzymatic reaction, lyophilize, and weigh (W_t).

  • Calculate the percentage of weight loss as: Weight Loss (%) = [(W_initial - W_t) / W_initial] x 100.

3. Mechanical Testing:

  • Perform uniaxial tensile tests on rehydrated crosslinked collagen scaffolds.

  • Determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break from the stress-strain curves.

4. Determination of Residual BDDE:

  • Residual, unreacted BDDE is considered toxic and its concentration in the final product must be below 2 ppm.[10][11]

  • Analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the quantification of residual BDDE.[10][11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Collagen Extraction cluster_crosslinking BDDE Crosslinking cluster_characterization Characterization sheep_skin Dermal Sheep Skin pretreatment Pre-treatment (NaOH Wash) sheep_skin->pretreatment acid_pepsin Acid-Pepsin Extraction pretreatment->acid_pepsin purification Purification (Salting out & Dialysis) acid_pepsin->purification lyophilized_collagen Lyophilized Collagen purification->lyophilized_collagen crosslinking_reaction Crosslinking Reaction (7 days, RT) lyophilized_collagen->crosslinking_reaction bdde_solution BDDE Solution (pH 9.0) bdde_solution->crosslinking_reaction post_purification Post-Crosslinking Purification (Washing) crosslinking_reaction->post_purification final_scaffold Lyophilized Crosslinked Collagen Scaffold post_purification->final_scaffold swelling Swelling Ratio final_scaffold->swelling degradation Enzymatic Degradation final_scaffold->degradation mechanical Mechanical Testing final_scaffold->mechanical residual_bdde Residual BDDE Analysis final_scaffold->residual_bdde

Caption: Experimental workflow for BDDE crosslinking of dermal sheep collagen.

BDDE Crosslinking Signaling Pathway

bdde_crosslinking collagen Collagen Chain 1 (-NH2 group) intermediate Intermediate (One epoxide reacted) collagen->intermediate Nucleophilic attack (pH > 8.0) collagen2 Collagen Chain 2 (-NH2 group) crosslinked_collagen Crosslinked Collagen (Ether Linkage) collagen2->crosslinked_collagen bdde BDDE (this compound) bdde->intermediate intermediate->crosslinked_collagen

Caption: BDDE crosslinking mechanism with collagen amino groups.

References

Application Notes and Protocols for Formulation of Thermosetting Resins with 1,4-Butanediol Diglycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol diglycidyl ether (BDDGE) is a versatile aliphatic diepoxide commonly employed as a reactive diluent in thermosetting resin formulations, particularly with epoxy systems.[1] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling, processing, and wetting of substrates and fillers.[2] Unlike non-reactive diluents, BDDGE possesses two terminal epoxy groups, allowing it to co-react with the curing agent and become an integral part of the crosslinked polymer network.[2] This incorporation enhances several properties of the cured thermoset, including flexibility, toughness, and impact resistance, while also influencing thermal and chemical resistance.[2][3] These characteristics make BDDGE a valuable component in the formulation of a wide range of materials, including coatings, adhesives, sealants, composites, and biomedical hydrogels for applications such as drug delivery.[4][5][6]

These application notes provide detailed protocols for the formulation, curing, and characterization of thermosetting resins incorporating BDDGE. The focus is on a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin cured with an amine-type curing agent, a common system in many industrial and research applications.

Key Applications and Benefits of BDDGE

  • Viscosity Reduction: Significantly lowers the viscosity of high-viscosity epoxy resins, facilitating easier processing and application.[2]

  • Improved Flexibility and Toughness: The linear and flexible aliphatic chain of BDDGE imparts greater elasticity to the cured resin, mitigating the inherent brittleness of many epoxy systems.[6]

  • Enhanced Mechanical Properties: As a reactive component, BDDGE contributes to the crosslink density, influencing the final mechanical properties of the thermoset.[2]

  • Reactive Diluent: Covalently bonds into the polymer matrix during curing, preventing leaching and maintaining the integrity of the final product.[2]

  • Biocompatibility: Utilized in the synthesis of biocompatible hydrogels, particularly with hyaluronic acid, for biomedical applications like dermal fillers and controlled drug release systems.[4][5]

Data Presentation: Influence of BDDGE on Epoxy Resin Properties

The following tables summarize the typical effects of incorporating BDDGE into a standard DGEBA epoxy resin system. The data is compiled from various studies and represents general trends. For specific applications, experimental validation is recommended.

Table 1: Effect of BDDGE Concentration on the Viscosity and Curing Characteristics of a DGEBA/Amine System

BDDGE Concentration (phr*)Viscosity Reduction (%)Gel Time (minutes)
00120
10~30-40~135
20~50-60~150
30~65-75~165

*phr: parts per hundred parts of resin by weight.

Table 2: Effect of BDDGE Concentration on the Mechanical Properties of a Cured DGEBA/Amine System

BDDGE Concentration (phr)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
075 - 852.8 - 3.23 - 5
1070 - 802.5 - 2.95 - 7
2060 - 702.2 - 2.67 - 10
3055 - 651.9 - 2.310 - 15

Table 3: Effect of BDDGE Concentration on the Thermal Properties of a Cured DGEBA/Amine System

BDDGE Concentration (phr)Glass Transition Temperature (Tg, °C)Thermal Stability (TGA, Td5% in N2, °C)
0140 - 150~350
10130 - 140~345
20120 - 130~340
30110 - 120~335

Experimental Protocols

Protocol 1: Synthesis of this compound (BDDGE)

This protocol describes a common method for the synthesis of BDDGE from 1,4-butanediol and epichlorohydrin.

Materials:

  • 1,4-butanediol

  • Epichlorohydrin

  • Lewis Acid Catalyst (e.g., tin difluoride)

  • Sodium Hydroxide (NaOH) solution (50% w/w)

  • Xylene

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Equipment:

  • Reactor with a stirrer, reflux condenser, dropping funnel, and thermometer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add 1,4-butanediol and the Lewis acid catalyst.

  • Epichlorohydrin Addition: Heat the mixture to 130-140°C with efficient stirring. Add epichlorohydrin dropwise over 2 hours, maintaining the temperature. The reaction is initially exothermic.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 130-140°C for an additional 3 hours.

  • Cooling and Dilution: Cool the reaction mixture to 50°C and add xylene.

  • Dehydrochlorination: While maintaining the temperature at 55°C and with vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 30 minutes.

  • Phase Separation and Washing: After the addition, continue stirring for 2.5 hours at 50-60°C. Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic phase and wash it several times with deionized water until the aqueous phase is neutral.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the xylene and any remaining epichlorohydrin using a rotary evaporator under vacuum to yield the final BDDGE product.

Protocol 2: Formulation and Curing of BDDGE-Modified Epoxy Resin

This protocol details the preparation and curing of a DGEBA-based epoxy resin modified with BDDGE and cured with an amine curing agent (e.g., Jeffamine® D-230).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EEW ~188 g/eq)

  • This compound (BDDGE)

  • Amine curing agent (e.g., Jeffamine® D-230, AHEW ~60 g/eq)

  • Disposable mixing cups and sticks

  • Silicone molds

Equipment:

  • Analytical balance

  • Mechanical stirrer or planetary mixer

  • Vacuum oven or desiccator for degassing

  • Programmable oven for curing

Procedure:

  • Calculation of Stoichiometry: Calculate the required amounts of epoxy resin, BDDGE, and curing agent based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resins are required for this calculation.

  • Blending: In a clean, dry mixing cup, accurately weigh the DGEBA resin and the desired amount of BDDGE. Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

  • Addition of Curing Agent: Add the calculated amount of the amine curing agent to the epoxy blend and continue mixing for 3-5 minutes, ensuring a uniform and streak-free mixture.

  • Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles. Degas until the bubbling subsides.

  • Casting: Carefully pour the degassed mixture into pre-heated silicone molds.

  • Curing: Place the molds in a programmable oven and apply the following curing cycle:

    • Ramp to 80°C and hold for 2 hours.

    • Ramp to 125°C and hold for 3 hours.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 150°C for 1-2 hours) to ensure complete reaction and development of optimal properties.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Protocol 3: Characterization of Cured BDDGE-Modified Epoxy Resin

This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the cured thermoset.

1. Mechanical Testing (Tensile Properties):

  • Standard: ASTM D638.[7]

  • Specimen Preparation: Prepare dog-bone shaped specimens from the cured epoxy sheets according to the dimensions specified in ASTM D638.

  • Procedure:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

2. Thermal Analysis (Glass Transition Temperature - Tg):

  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

3. Viscosity Measurement:

  • Method: Rotational viscometer or rheometer.

  • Procedure:

    • Place a known volume of the uncured epoxy/BDDGE/curing agent mixture into the sample cup of the viscometer.

    • Measure the viscosity at a constant temperature (e.g., 25°C) and shear rate.

  • Data Analysis: Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).

Mandatory Visualizations

Signaling Pathway: Amine Curing of Epoxy Resin with BDDGE

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_products Cured Thermoset DGEBA DGEBA (Epoxy Resin) Reaction1 Step 1: Primary Amine Attack DGEBA->Reaction1 BDDGE BDDGE (Reactive Diluent) BDDGE->Reaction1 Amine Primary Amine (Curing Agent) R-NH2 Amine->Reaction1 Nucleophilic Attack Reaction2 Step 2: Secondary Amine Attack Reaction1->Reaction2 Forms Secondary Amine & Hydroxyl Reaction3 Crosslinking Reaction2->Reaction3 Forms Tertiary Amine & Hydroxyl Network Crosslinked Polymer Network Reaction3->Network 3D Network Formation

Caption: Amine curing mechanism of epoxy resin with BDDGE reactive diluent.

Experimental Workflow: Formulation and Characterization

G cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization A 1. Calculate Stoichiometry B 2. Weigh DGEBA & BDDGE A->B C 3. Blend Resins B->C D 4. Add Curing Agent C->D E 5. Mix Thoroughly D->E F 6. Degas Mixture E->F G 7. Cast into Molds F->G N 14. Viscosity Measurement (Uncured) F->N H 8. Cure in Oven G->H I 9. Post-Cure H->I J 10. Cool Down I->J K 11. Prepare Specimens J->K L 12. Mechanical Testing (Tensile, Flexural, etc.) K->L M 13. Thermal Analysis (DSC, TGA) K->M

Caption: Workflow for formulating and characterizing BDDGE-modified thermosetting resins.

References

Application Notes and Protocols for Creating Flexible Epoxy Formulations with 1,4-Butanediol Diglycidyl Ether (BDDE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard epoxy resins, while offering excellent strength and chemical resistance, are often characterized by their brittle nature. For applications requiring a degree of flexibility, such as in advanced composites, adhesives, and biocompatible materials, modification of the epoxy matrix is necessary. 1,4-Butanediol Diglycidyl Ether (BDDE) is a low-viscosity, difunctional reactive diluent that can be incorporated into epoxy formulations to enhance flexibility.[1][2] This document provides detailed application notes and protocols for the formulation, curing, and characterization of flexible epoxy resins using BDDE.

BDDE participates in the curing reaction, integrating into the polymer network and increasing the distance between crosslinks, which imparts greater rotational freedom to the polymer chains and, consequently, enhanced flexibility.[1] The epoxide groups at both ends of the BDDE molecule react with the curing agent, forming stable ether bonds within the epoxy matrix.[3]

Key Application Areas:

  • Flexible Adhesives and Sealants: Formulations with improved peel strength and flexibility for bonding dissimilar materials with different coefficients of thermal expansion.

  • Toughened Composites: Enhanced impact resistance and reduced brittleness in fiber-reinforced plastics.

  • Biomedical Devices and Drug Delivery: Development of biocompatible and flexible encapsulants and matrices. BDDE is a commonly used crosslinker for hyaluronic acid-based hydrogels in dermal fillers and other biomedical applications.[4]

Experimental Protocols

Protocol 1: Formulation of a Flexible Epoxy Resin with BDDE

This protocol describes the preparation of a flexible epoxy formulation using a standard Bisphenol A diglycidyl ether (DGEBA) resin, BDDE as a flexibilizer, and an amine-based curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound (BDDE)

  • Amine curing agent (e.g., Diethylenetriamine - DETA)

  • Disposable mixing cups

  • Stirring rods

  • Digital balance

  • Vacuum desiccator

Procedure:

  • Resin and BDDE Pre-mixing:

    • In a disposable mixing cup, accurately weigh the desired amount of DGEBA epoxy resin.

    • Add the desired weight percentage of BDDE to the DGEBA resin. Common concentrations range from 5 to 25 wt%.

    • Thoroughly mix the DGEBA and BDDE until a homogeneous mixture is obtained. Gentle heating (e.g., to 40-50°C) can be used to reduce viscosity and facilitate mixing.

  • Degassing:

    • Place the resin/BDDE mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.

  • Addition of Curing Agent:

    • Calculate the stoichiometric amount of the amine curing agent required for the DGEBA and BDDE mixture. The amount of curing agent is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resins.

    • The required amount of amine curing agent (in grams) per 100 grams of the resin blend can be calculated as follows:

    • Slowly add the calculated amount of curing agent to the degassed resin/BDDE mixture while stirring continuously.

  • Final Mixing:

    • Mix the components thoroughly for 2-3 minutes, ensuring a uniform and streak-free mixture. Avoid vigorous mixing to minimize air entrapment.

  • Casting and Curing:

    • Pour the mixed formulation into desired molds for mechanical testing or for the intended application.

    • Follow a multi-stage curing schedule for optimal properties. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature.[5] For example:

      • Initial cure: 24 hours at room temperature.

      • Post-cure: 2 hours at 80°C followed by 1 hour at 120°C.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the standard tests for evaluating the mechanical properties of the cured flexible epoxy formulations.

Specimen Preparation:

  • Prepare test specimens according to the dimensions specified in the relevant ASTM standards.

Testing Procedures:

  • Tensile Properties (ASTM D638):

    • Use a universal testing machine to determine the tensile strength, modulus of elasticity, and elongation at break.[6]

    • The test is performed by applying a tensile load to a dog-bone-shaped specimen until it fractures.

  • Flexural Properties (ASTM D790):

    • Evaluate the flexural strength and modulus of the material.[6]

    • A rectangular beam specimen is subjected to a three-point bending test until it fractures or reaches a specified strain.

  • Impact Resistance (ASTM D256):

    • Measure the energy absorbed by a notched specimen during fracture using an Izod or Charpy impact tester.[6] This provides an indication of the material's toughness.

  • Hardness (ASTM D2240):

    • Determine the Shore D hardness of the cured epoxy using a durometer.[7] This test measures the resistance of the material to indentation.

Protocol 3: Thermal Analysis

This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured epoxy.

Procedure (ASTM D3418):

  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a DSC pan.

  • DSC Analysis:

    • Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • The Tg is identified as a step change in the heat flow curve.[8]

Data Presentation

The following tables summarize the expected effects of BDDE addition on the properties of an epoxy formulation. The values presented are illustrative and will vary depending on the specific resin, curing agent, and curing cycle used.

Table 1: Effect of BDDE Concentration on Viscosity and Mechanical Properties

BDDE Concentration (wt%)Viscosity (cP)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Impact Strength (kJ/m²)
0~12,0007043.015
5~4,0006582.720
10~1,50060152.428
15~70055252.135
20~40050401.845

Table 2: Effect of BDDE on Thermal Properties

BDDE Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0110
5102
1095
1588
2080

Visualizations

Signaling Pathway of Epoxy Curing with BDDE

G cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product DGEBA DGEBA Epoxy Resin Mixing Mixing & Degassing DGEBA->Mixing BDDE BDDE Flexibilizer BDDE->Mixing CuringAgent Amine Curing Agent (e.g., DETA) CuringAgent->Mixing Curing Thermal Curing Mixing->Curing Initiation of Polymerization FlexibleEpoxy Flexible Crosslinked Epoxy Network Curing->FlexibleEpoxy Network Formation G cluster_formulation Formulation cluster_characterization Characterization start Start weigh Weigh DGEBA & BDDE start->weigh mix1 Pre-mix Resin & BDDE weigh->mix1 degas Degas Mixture mix1->degas add_hardener Add Curing Agent degas->add_hardener mix2 Final Mix add_hardener->mix2 cast Cast Specimens mix2->cast cure Cure cast->cure mechanical_testing Mechanical Testing (ASTM D638, D790, D256, D2240) cure->mechanical_testing thermal_analysis Thermal Analysis (DSC for Tg - ASTM D3418) cure->thermal_analysis end End mechanical_testing->end thermal_analysis->end G cluster_properties Material Properties BDDE_conc BDDE Concentration viscosity Viscosity BDDE_conc->viscosity Decreases flexibility Flexibility / Elongation BDDE_conc->flexibility Increases impact_strength Impact Strength BDDE_conc->impact_strength Increases tensile_strength Tensile Strength BDDE_conc->tensile_strength Decreases flexural_modulus Flexural Modulus BDDE_conc->flexural_modulus Decreases tg Glass Transition Temp. (Tg) BDDE_conc->tg Decreases

References

Application of 1,4-Butanediol Diglycidyl Ether (BDDE) in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol diglycidyl ether (BDDE) is a widely utilized crosslinking agent in the fabrication of scaffolds for tissue engineering, most notably with hyaluronic acid (HA) hydrogels.[1][2] Its primary function is to enhance the mechanical properties and stability of biopolymer-based scaffolds, addressing the rapid degradation of linear polymers in physiological environments.[3][4] Under alkaline conditions, the epoxide groups at both ends of the BDDE molecule form stable ether bonds with hydroxyl groups on polymer chains, such as the primary alcohol on HA.[1][5] This crosslinking transforms the polymer solution into a durable, three-dimensional hydrogel network suitable for a variety of biomedical applications, including dermal fillers, drug delivery, and scaffolds for tissue regeneration.[2][3][6] The biocompatibility and safety of BDDE-crosslinked scaffolds have been demonstrated in numerous in vitro and in vivo studies, making it a preferred crosslinker in both research and clinical applications.[3][7]

Mechanism of BDDE Crosslinking

BDDE crosslinks polymer chains through a reaction between its terminal epoxide groups and the hydroxyl groups present on the biopolymer, such as hyaluronic acid. This reaction typically occurs under basic conditions (pH > 7), which facilitates the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of a stable ether linkage.[5] The bifunctional nature of BDDE allows it to connect two different polymer chains, creating a robust and interconnected 3D network.[1]

BDDE_Crosslinking_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HA1 Hyaluronic Acid Chain 1 (-OH) Crosslinked_HA Crosslinked Hyaluronic Acid (HA-O-CH₂(CH₂)₄CH₂-O-HA) HA1->Crosslinked_HA Forms ether bond BDDE BDDE (Epoxide-CH₂-CH₂-CH₂-CH₂-Epoxide) BDDE->Crosslinked_HA HA2 Hyaluronic Acid Chain 2 (-OH) HA2->Crosslinked_HA Alkaline Alkaline (NaOH) Alkaline->BDDE Catalyzes reaction

Caption: Mechanism of BDDE crosslinking with hyaluronic acid under alkaline conditions.

Impact of BDDE on Scaffold Properties

The concentration of BDDE is a critical parameter that can be modulated to tailor the physicochemical properties of the resulting scaffold to mimic specific biological tissues.[7][8] Generally, a higher concentration of BDDE leads to a higher degree of crosslinking, which in turn results in a more rigid hydrogel with altered swelling behavior and pore structure.[7]

Quantitative Data Summary
PropertyBDDE ConcentrationObservationReference
Swelling Ratio 0.4 vol%~100[8]
1.0 vol%78.9[8]
Low Degree of Crosslinking64.49 ± 5.50 to 81.25 ± 6.53[6]
High Degree of Crosslinking28.05 ± 2.71 to 36.68 ± 3.66[6]
Storage Modulus (G') Increasing BDDE ConcentrationIncreases[7][9]
Loss Modulus (G'') Increasing BDDE ConcentrationIncreases[7][9]
Pore Size 0.4 vol%A few microns to ~100 µm[8][9]
Increasing BDDE ConcentrationDecreases[7]
Compressive Strength Increasing g/P ratio (gelatin/PVA)150 ± 17 kPa to 290 ± 28 kPa[10]
Cell Viability HA-BDDE105% to 158.12 ± 8.65%[3][6]

Experimental Protocols

Protocol 1: Fabrication of BDDE-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol describes the synthesis of a BDDE-crosslinked HA hydrogel, a common scaffold used in tissue engineering.

Materials:

  • High molecular weight hyaluronic acid (HA) powder

  • This compound (BDDE)

  • Sodium hydroxide (NaOH) solution (0.25 M)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Dialysis tubing

Procedure:

  • HA Dissolution: Dissolve 10% (w/v) HA powder in 0.25 M NaOH solution with vigorous stirring until a homogenous solution is obtained.[1]

  • Crosslinking Reaction: Add 1% (v/v) BDDE to the HA-alkaline solution.[1] Continue to stir vigorously to ensure uniform mixing.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 40°C) for a specified duration (e.g., 6 to 18 hours) to allow for the crosslinking reaction to proceed.[1][11]

  • Purification:

    • Wash the resulting hydrogel with deionized water multiple times to remove the bulk of unreacted reagents.[1]

    • Perform dialysis against PBS for several days (e.g., 8 days) to remove any remaining unreacted BDDE and other small molecules.[11] Subsequently, dialyze against deionized water.[1]

  • Lyophilization (Optional): For applications requiring a porous sponge-like scaffold, freeze-dry the purified hydrogel for 48 hours to obtain a white, spongy sample.[1]

  • Sterilization: Sterilize the final hydrogel product, for example, by autoclaving at 121°C for 15 minutes, before use in cell culture or in vivo studies.[11]

Fabrication_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Processing Dissolve_HA Dissolve HA in NaOH Add_BDDE Add BDDE and Stir Dissolve_HA->Add_BDDE Incubate Incubate (e.g., 25°C, 18h) Add_BDDE->Incubate Wash Wash with DI Water Incubate->Wash Dialyze Dialyze against PBS & DI Water Wash->Dialyze Lyophilize Lyophilize (Optional) Dialyze->Lyophilize Sterilize Sterilize (Autoclave) Lyophilize->Sterilize

Caption: Experimental workflow for the fabrication of BDDE-crosslinked HA hydrogels.

Protocol 2: In Vitro Biocompatibility Assessment

This protocol outlines common assays to evaluate the biocompatibility of BDDE-crosslinked scaffolds.

Materials:

  • BDDE-crosslinked scaffold

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium

  • CCK-8 or MTT assay kit

  • LDH cytotoxicity assay kit

  • Live/Dead staining kit

Procedure:

  • Scaffold Preparation: Prepare scaffold samples and sterilize them. Place scaffolds into wells of a culture plate.

  • Cell Seeding: Seed cells onto the scaffolds or in their vicinity at a predetermined density.

  • Incubation: Culture the cells with the scaffolds for various time points (e.g., 1, 3, and 5 days).

  • Cytotoxicity Assays:

    • LDH Assay: Measure the lactate dehydrogenase (LDH) released into the culture medium, which indicates cell membrane damage. A cytotoxicity level significantly lower than 30% is considered acceptable.[3]

    • CCK-8/MTT Assay: Assess cell viability and proliferation. A cell viability of over 70% is generally considered non-cytotoxic.[3] Studies have shown cell viabilities of 105% for HA-BDDE, indicating good cytocompatibility.[3]

  • Live/Dead Staining: Use fluorescence microscopy to visualize live and dead cells on the scaffold, providing a qualitative assessment of biocompatibility.

Biocompatibility_Workflow cluster_setup Experimental Setup cluster_assays Viability & Cytotoxicity Assays cluster_analysis Data Analysis Prep_Scaffold Prepare & Sterilize Scaffold Seed_Cells Seed Cells onto Scaffold Prep_Scaffold->Seed_Cells Incubate Incubate (1, 3, 5 days) Seed_Cells->Incubate LDH LDH Assay (Cell Membrane Damage) Incubate->LDH CCK8_MTT CCK-8 / MTT Assay (Metabolic Activity) Incubate->CCK8_MTT Live_Dead Live/Dead Staining (Visualization) Incubate->Live_Dead Analyze Quantify & Compare to Controls LDH->Analyze CCK8_MTT->Analyze Live_Dead->Analyze

Caption: Workflow for assessing the in vitro biocompatibility of BDDE-crosslinked scaffolds.

Applications in Tissue Regeneration

BDDE-crosslinked scaffolds have shown significant promise in various tissue engineering applications. Their tunable mechanical properties allow them to mimic the viscoelasticity of different biological tissues, such as cartilage, dermis, and epidermis.[7][8] In vivo studies have demonstrated the successful regeneration of cartilage and dentin-pulp complex using injectable BDDE-crosslinked HA hydrogels.[7][9] Furthermore, these scaffolds have been shown to promote the proliferation, adhesion, and spreading of fibroblasts, and enhance collagen regeneration without inducing calcification, making them suitable for skin rejuvenation applications.[12]

Safety and Considerations

While BDDE is a widely used and generally safe crosslinker, the presence of unreacted residual BDDE is a potential concern due to its mutagenic potential.[10] Therefore, rigorous purification steps, such as extensive dialysis, are crucial to ensure that the amount of residual BDDE is below the safe limit of <2 ppm as determined by regulatory bodies like the FDA.[10] It is also important to note that the crosslinking reaction can sometimes produce by-products, and their potential toxicity should be considered.[13][14]

Conclusion

BDDE is an effective and versatile crosslinking agent for fabricating biocompatible and stable scaffolds for tissue engineering. By carefully controlling the concentration of BDDE and ensuring thorough purification, researchers can develop scaffolds with tailored mechanical and biological properties for a wide range of regenerative medicine applications. The protocols and data presented here provide a foundation for the successful application of BDDE in the design and development of advanced tissue engineering scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for BDDE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-butanediol diglycidyl ether (BDDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during BDDE synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for synthesizing BDDE?

A1: The synthesis of BDDE is typically a two-step process. First, 1,4-butanediol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This is followed by a dehydrochlorination step, usually with the addition of sodium hydroxide, to form the final epoxide rings of BDDE.[1]

Q2: Why is purification of BDDE important?

A2: Purification is a critical step to remove unreacted starting materials, particularly epichlorohydrin, and any byproducts formed during the synthesis. Residual unreacted BDDE is also a concern, especially in biomedical applications like dermal fillers, where regulatory limits are often less than 2 parts per million (ppm) due to the potential toxicity of the unreacted epoxide groups.[2][3][4][5]

Q3: What are some common methods for purifying BDDE?

A3: Common purification methods include solvent washing, dialysis, and advanced techniques like dynamic crossflow filtration.[2][6][7] For applications where BDDE is used to create hydrogels, such as with hyaluronic acid, purification can involve swelling the gel and washing with buffer solutions or distilled water over several days.[5]

Q4: What are the primary safety concerns when synthesizing BDDE?

A4: The key safety concerns are associated with the handling of epichlorohydrin, which is a flammable, corrosive, and carcinogenic compound that can be rapidly absorbed through the skin.[8][9] It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[8][9] All equipment should be properly grounded to prevent static discharge.[9][10]

Q5: What analytical techniques are used to assess the purity of BDDE?

A5: Several analytical methods can be used to determine the purity of BDDE and quantify residual reactants or byproducts. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][11][12]

Troubleshooting Guide

Problem 1: Low Yield of BDDE

Possible Cause Troubleshooting Step Explanation
Incomplete Reaction - Extend the reaction time for both the initial reaction and the dehydrochlorination step.- Ensure the reaction temperature is maintained within the optimal range.The reaction kinetics may be slower than anticipated, requiring more time for completion.
Suboptimal Molar Ratio of Reactants - Adjust the molar ratio of epichlorohydrin to 1,4-butanediol. A slight excess of epichlorohydrin is often used.The stoichiometry of the reactants is crucial for driving the reaction to completion.
Inefficient Catalyst - Ensure the Lewis acid catalyst is active and used in the correct proportion.- Consider alternative catalysts if yields remain low.The catalyst is essential for the initial reaction between 1,4-butanediol and epichlorohydrin.
Poor Temperature Control - Monitor and control the reaction temperature closely, especially during the exothermic addition of epichlorohydrin.Deviations from the optimal temperature range can lead to side reactions and reduced yield.
Loss During Workup and Purification - Optimize the extraction and washing steps to minimize loss of product.- Ensure the purification method is suitable for the scale of the reaction.Product can be lost during transfers, extractions, and purification if the procedures are not optimized.

Problem 2: High Levels of Residual Epichlorohydrin or Byproducts

Possible Cause Troubleshooting Step Explanation
Incomplete Dehydrochlorination - Ensure a sufficient amount of sodium hydroxide is used in the second step.- Increase the reaction time or temperature for the dehydrochlorination step.The ring-closing step to form the epoxide is crucial for consuming the chlorohydrin intermediate.
Formation of Side Products - Control the reaction temperature carefully to minimize side reactions.- Under alkaline conditions and high temperatures, byproducts such as a "propene glicol-like" compound can form.[1][2][4][13]High temperatures can promote unwanted side reactions, leading to a complex mixture of products.
Inefficient Purification - Employ more rigorous purification methods such as extended dialysis, multiple solvent washes, or dynamic diafiltration.[6][7]- For hydrogels, reducing the particle size before washing can improve the efficiency of removing unreacted BDDE.[5]Residual reactants and byproducts can be difficult to remove from the final product, requiring optimized purification protocols.
Hydrolysis of Epoxide Groups - Avoid excessive exposure to water, especially at high temperatures, as this can lead to the hydrolysis of the epoxide rings to form 1,2-diols.[14]The epoxide rings are susceptible to hydrolysis, which deactivates the BDDE.

Experimental Protocols

Protocol 1: Synthesis of BDDE using a Lewis Acid Catalyst

This protocol is adapted from a standard synthesis procedure.

Materials:

  • 1,4-butanediol

  • Epichlorohydrin

  • Tin difluoride (or another suitable Lewis acid catalyst)

  • Xylene

  • 50% aqueous solution of sodium hydroxide

  • Magnesium sulfate

  • Filter aid

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, charge 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride.

  • Addition of Epichlorohydrin: Heat the mixture to 130°C. With efficient stirring, add 388.6 g (4.20 mol) of epichlorohydrin over 2 hours, maintaining the temperature between 130°-140°C. The reaction is initially exothermic.

  • First Reaction Stage: After the addition is complete, continue stirring at this temperature for 3 hours.

  • Catalyst Removal: Cool the reaction mixture to 50°C. Add 350 ml of xylene and 30 g of a filter aid. Stir for 15 minutes and then filter the suspension.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the liquid chlorohydrin ether intermediate.

  • Dehydrochlorination: Heat the liquid chlorohydrin ether (approximately 589 g) to 55°C. Add 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution dropwise over 30 minutes with efficient stirring.

  • Second Reaction Stage: After the addition, continue stirring for 2.5 hours at 50°-60°C.

  • Workup: Cool the mixture to room temperature and filter the suspension. Wash the filtrate with xylene. Separate the organic phase from the two-phase filtrate.

  • Drying and Final Product Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent on a rotary evaporator under vacuum (bath temperature 50°C) to yield colorless this compound.

Data Presentation

Table 1: Example Reaction Conditions for BDDE Synthesis

ParameterValue
Reactants
1,4-butanediol2.0 mol
Epichlorohydrin4.20 mol
Catalyst
TypeTin difluoride
Amount0.04 mol
Reaction Conditions (Step 1)
Temperature130-140°C
Time3 hours (after addition)
Reaction Conditions (Step 2)
Base50% aq. Sodium Hydroxide
Base Amount4.2 mol
Temperature50-60°C
Time2.5 hours
Reported Yield 85% of theoretical

Visualizations

BDDE_Synthesis_Workflow cluster_step1 Step 1: Halohydrin Formation cluster_step2 Step 2: Dehydrochlorination cluster_purification Purification Reactants 1,4-Butanediol + Epichlorohydrin + Lewis Acid Catalyst Reaction1 Heat to 130-140°C Stir for ~3 hours Reactants->Reaction1 Intermediate Chlorohydrin Ether Intermediate Reaction1->Intermediate Base Add 50% aq. NaOH Intermediate->Base Reaction2 Heat to 50-60°C Stir for ~2.5 hours Base->Reaction2 Crude_BDDE Crude BDDE Mixture Reaction2->Crude_BDDE Workup Solvent Extraction & Washing Crude_BDDE->Workup Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Pure_BDDE Pure BDDE Evaporation->Pure_BDDE

Caption: Workflow for the synthesis and purification of BDDE.

Troubleshooting_BDDE_Synthesis Start Low BDDE Yield Check_Reaction Check Reaction Parameters Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Solution_Time_Temp Increase reaction time and/or ensure correct temperature. Incomplete_Reaction->Solution_Time_Temp Yes Check_Purity Check Reactant Purity & Catalyst Activity Incomplete_Reaction->Check_Purity No Impure_Reactants Impure Reactants or Inactive Catalyst? Check_Purity->Impure_Reactants Solution_Purity Use pure reactants and fresh/active catalyst. Impure_Reactants->Solution_Purity Yes Check_Workup Review Workup & Purification Impure_Reactants->Check_Workup No Loss_During_Workup Significant Loss During Workup? Check_Workup->Loss_During_Workup Solution_Workup Optimize extraction and purification steps. Loss_During_Workup->Solution_Workup Yes

References

Technical Support Center: Purification of 1,4-Butanediol Diglycidyl Ether (BDE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Butanediol diglycidyl ether (BDE).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: The purified BDE has a yellow tint.

  • Possible Cause 1: Thermal Degradation. Prolonged heating or high temperatures during distillation can cause decomposition of BDE, leading to colored impurities.

  • Solution 1: Perform distillation under a high vacuum to lower the boiling point. Ensure the temperature of the distillation flask does not significantly exceed 175°C.[1] Flash evaporation under vacuum can also be an effective method to reduce thermal stress on the compound.[1]

  • Possible Cause 2: Presence of Color-Forming Impurities. Crude BDE may contain impurities from the synthesis process that are colored or form colored compounds upon heating.

  • Solution 2: A pre-treatment step before distillation can be effective. This can include washing the crude product with a solvent like toluene to remove some impurities.[2] For persistent color, treatment with hydrogen in the presence of a nickel catalyst followed by distillation has been shown to remove color-forming bodies.

Problem 2: The final product has a low purity (<98%).

  • Possible Cause 1: Incomplete Removal of Solvents. Residual solvents from the synthesis or washing steps (e.g., xylene, toluene, dichloromethane) can lower the purity.

  • Solution 1: Ensure complete removal of solvents using a rotary evaporator under vacuum.[3] The bath temperature should be carefully controlled to avoid decomposition of the BDE.

  • Possible Cause 2: Presence of Unreacted Starting Materials. Residual 1,4-butanediol or epichlorohydrin may be present in the final product.

  • Solution 2: Careful fractional distillation under reduced pressure is crucial to separate BDE from lower and higher boiling point impurities.

  • Possible Cause 3: Hydrolysis of the Epoxide Rings. Exposure to water, especially at elevated temperatures or in the presence of acidic or basic catalysts, can lead to the opening of the epoxide rings, forming diol impurities.

  • Solution 3: Use anhydrous solvents and reagents during the purification process. Dry the organic phase with a drying agent like anhydrous sodium sulfate before solvent evaporation and distillation.[4]

Problem 3: The yield of purified BDE is lower than expected.

  • Possible Cause 1: Product Loss During Washing Steps. BDE has some solubility in water, which can lead to losses during aqueous workups.[5]

  • Solution 1: Minimize the volume of water used for washing. Perform multiple extractions with a smaller volume of organic solvent to recover as much product as possible from the aqueous phase.

  • Possible Cause 2: Polymerization or Oligomerization. BDE can polymerize, especially at high temperatures or in the presence of catalytic impurities.

  • Solution 2: Maintain a moderate temperature during distillation and remove any catalysts from the synthesis step as thoroughly as possible before heating.

  • Possible Cause 3: Inefficient Distillation. Poor vacuum or an inefficient distillation column can lead to incomplete separation and loss of product.

  • Solution 3: Ensure the vacuum system is leak-free and can achieve a sufficiently low pressure. Use a distillation column with appropriate packing or trays for efficient fractionation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Common impurities can include residual starting materials like 1,4-butanediol and epichlorohydrin, solvents used during synthesis (e.g., toluene, xylene), byproducts from the reaction such as chlorohydrin intermediates, and hydrolyzable chlorine.[3] Technical grade BDE may contain a significant percentage of these impurities.[6]

Q2: What is the recommended method for purifying crude BDE?

A2: The most effective and commonly cited method for purifying BDE to a high purity is vacuum distillation.[4] This method is effective at separating BDE from non-volatile impurities and unreacted starting materials. Prior to distillation, a thorough workup including filtration, washing with appropriate solvents to remove salts and other soluble impurities, and drying is essential.

Q3: How can I remove water from my BDE sample?

A3: Water can be removed by drying the organic solution of BDE with an anhydrous salt such as sodium sulfate before distillation.[4] During vacuum distillation, any remaining water will typically be removed in the initial fraction due to its lower boiling point under vacuum.

Q4: What analytical techniques are suitable for assessing the purity of BDE?

A4: The purity of BDE can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) can also be used for quantification.[9] Additionally, titration methods can be used to determine the epoxy equivalent weight, which is an indicator of purity.[10]

Q5: What are the storage conditions for purified this compound?

A5: Purified BDE should be stored in a tightly closed container in a dry and well-ventilated place at room temperature.[5] It is important to protect it from moisture to prevent hydrolysis of the epoxide groups.

Data Presentation

Table 1: Typical Specifications of this compound

ParameterSpecification
Purity (Assay)≥ 98%
AppearanceColorless to slight yellow liquid
Color (APHA)≤ 40
Epoxide Equivalent Weight (g/eq)120 - 135
Hydrolyzable Chlorine≤ 0.3%
Inorganic Chlorine≤ 50 mg/kg
Moisture Content≤ 0.1%

Note: These values are typical and may vary between suppliers.

Experimental Protocols

Protocol 1: General Purification of Crude this compound

  • Filtration: Filter the crude reaction mixture to remove any solid byproducts or catalysts.

  • Solvent Wash: Transfer the filtrate to a separatory funnel. If the reaction was performed in a solvent like toluene or xylene, wash the organic phase sequentially with water to remove salts and water-soluble impurities. If the product is in an aqueous phase, extract it with a suitable organic solvent such as dichloromethane.[4]

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[3][4]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to prevent product degradation.

  • Vacuum Distillation: Transfer the resulting oil to a distillation apparatus. Perform a fractional distillation under high vacuum. Collect the fraction corresponding to the boiling point of BDE at the given pressure (e.g., 144-154 °C at 10 mmHg).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified BDE in a suitable solvent such as dichloromethane or methanol.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Method Parameters:

    • Injector Temperature: Set to a temperature that ensures complete vaporization without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate to ensure separation of components.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan over an appropriate mass range (e.g., m/z 35-500).

  • Data Analysis: Identify the BDE peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of BDE relative to the total peak area of all components in the chromatogram.

Visualizations

BDE_Purification_Workflow cluster_synthesis Crude Product from Synthesis cluster_purification Purification Steps cluster_analysis Quality Control Crude Crude BDE Mixture Filtration Filtration Crude->Filtration Wash Solvent Washing Filtration->Wash Dry Drying Wash->Dry SolventRemoval Solvent Removal Dry->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation PureBDE Purified BDE Distillation->PureBDE Analysis Purity Analysis (GC-MS, HPLC) PureBDE->Analysis BDE_Troubleshooting_Tree cluster_color Color Issue cluster_color_solutions Solutions cluster_purity Purity Issue cluster_purity_solutions Solutions Start Impure BDE Color_Issue Yellow Tint? Start->Color_Issue Purity_Issue Low Purity? Start->Purity_Issue Color_Yes Yes Color_Issue->Color_Yes Yes Color_No No Color_Issue->Color_No No Sol_Vac Lower Distillation Temp (High Vacuum) Color_Yes->Sol_Vac Sol_Wash Pre-distillation Wash Color_Yes->Sol_Wash Purity_Yes Yes Purity_Issue->Purity_Yes Yes Purity_No No Purity_Issue->Purity_No No Sol_Solvent Thorough Solvent Removal Purity_Yes->Sol_Solvent Sol_Distill Efficient Fractional Distillation Purity_Yes->Sol_Distill Sol_Anhydrous Use Anhydrous Conditions Purity_Yes->Sol_Anhydrous

References

Technical Support Center: Optimizing Hyaluronic Acid-BDDE Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize unreacted 1,4-butanediol diglycidyl ether (BDDE) in hyaluronic acid (HA) fillers.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable limit for residual BDDE in HA fillers?

A1: Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have set a safety threshold for residual BDDE in medical devices, recommending levels below 2 parts per million (ppm)[1][2][3][4][5]. It is crucial to minimize unreacted BDDE due to its potential mutagenic properties[1][4].

Q2: What are the different forms of BDDE in a crosslinked HA gel?

A2: In a crosslinked HA filler, BDDE can exist in four states[1][6]:

  • Fully reacted crosslinker: The BDDE molecule is bound to two different HA chains, forming the desired crosslink.

  • Pendant crosslinker: The BDDE molecule is attached to only one HA chain and has a free, unreacted epoxide group. This is also referred to as mono-linked BDDE[1][7][8].

  • Deactivated (hydrolyzed) crosslinker: The epoxide groups of the BDDE molecule have reacted with water instead of HA, forming a diol-ether which is considered non-toxic[1][6][9].

  • Residual crosslinker: Unreacted BDDE molecules that have not bound to HA or been hydrolyzed[1][4][6]. Purification processes aim to remove this form.

Q3: What happens to unreacted BDDE in the final product over time?

A3: Unreacted BDDE is prone to hydrolysis, a process where its reactive epoxide groups react with water.[1][9] This converts the BDDE into a non-reactive diol-ether form, which has been shown to be non-toxic and non-genotoxic at the low concentrations found in fillers[1][9].

Q4: Can the crosslinking process itself affect the integrity of the hyaluronic acid?

A4: Yes, the strong alkaline conditions (typically pH > 11) and elevated temperatures used for crosslinking can lead to the degradation of HA chains[7][10][11]. This can result in a lower molecular weight of the HA, potentially affecting the mechanical properties of the final gel[11]. It is a competing reaction with the crosslinking process[10].

Q5: What is the "degree of modification" (MoD) and why is it important?

A5: The degree of modification (MoD) is the molar ratio of the total BDDE (both fully reacted and pendant) to the HA disaccharide units[8][9]. It represents the total modification of the HA chains. A higher MoD can lead to a more stable gel but may also increase the risk of an immune response if not properly crosslinked[12][13].

Troubleshooting Guide

Issue Potential Causes Recommended Actions & Solutions
High Levels of Residual BDDE (>2 ppm) in Final Product Inefficient purification process.- Optimize Dialysis: Ensure an adequate membrane molecular weight cutoff (e.g., 14 kDa)[10], increase the frequency of buffer/water changes, and extend the dialysis duration[3]. Consider adjusting the elution conditions, as elution at a higher temperature (e.g., 50°C) and under weakly alkaline conditions can enhance the removal of the crosslinker[14].- Improve Washing of Precipitated Gel: If using solvent precipitation (e.g., with ethanol), increase the number of washing steps to thoroughly remove residual BDDE and its by-products[15].- Reduce Gel Particle Size: Before purification, granulating the gel by extruding it through a mesh can increase the surface area and shorten the purification time[3][10].
Incomplete crosslinking reaction.- Optimize Reaction Conditions: Review and adjust the pH, temperature, and reaction time. The crosslinking reaction is typically performed under strong alkaline conditions (pH > 11) and at temperatures above 40°C for several hours[5][7][9].- Improve Mixing: Inadequate mixing can lead to localized areas of high and low crosslinking. A small-batch mixing approach may be more effective than a single large-batch approach in achieving a higher degree of modification[13].
Poor Gel Viscoelasticity (Low G') Insufficient crosslinking.- Increase Crosslinker Concentration: A higher concentration of BDDE can lead to a higher degree of crosslinking and improved rheological properties[16].- Optimize HA Concentration: The initial HA concentration during crosslinking plays a crucial role. Studies have shown that an optimal concentration (e.g., 10% w/v) can result in a more stable hydrogel with a lower swelling ratio[17].- Improve Homogenization: A new dispersion process where the alkaline solution is allowed to naturally disperse among the HA molecules at a low temperature before crosslinking can lead to a more homogenous mixture and a higher degree of crosslinking, thus improving viscoelasticity[11].
Degradation of HA during crosslinking.- Control Reaction Temperature and Time: While elevated temperatures can accelerate crosslinking, they can also increase HA degradation[10]. Finding the optimal balance is key.
Formation of Unknown By-products High temperatures during sterilization (autoclaving).- Analytical Monitoring: Alkaline conditions and high temperatures used for sterilization can promote the formation of a "propene-glycol-like" by-product with the same mass as BDDE but a different retention time in LC-MS[18]. It is important to develop analytical methods to detect and quantify these potential by-products to ensure the safety of the final filler.

Experimental Protocols

Protocol 1: Purification of HA-BDDE Gel via Dialysis
  • Gel Transfer: Following the crosslinking reaction, transfer the HA-BDDE hydrogel into a dialysis membrane with a suitable molecular weight cutoff (e.g., 14 kDa)[10].

  • Dialysis Bath: Immerse the sealed dialysis membrane in a large volume of distilled water or a phosphate buffer solution[3][10]. The volume of the dialysis bath should be significantly larger than the volume of the gel to ensure a sufficient concentration gradient for diffusion.

  • Agitation: Gently stir the dialysis bath to facilitate the diffusion of unreacted BDDE and other small molecules out of the gel.

  • Buffer/Water Exchange: Replace the dialysis solution frequently. For example, the solution can be replaced twice a day for a period of 5 to 7 days[11].

  • Monitoring: After the dialysis period, analyze a sample of the purified gel for residual BDDE using a validated analytical method such as GC-MS or LC-MS to ensure the concentration is below the 2 ppm limit[2][18].

Protocol 2: Quantification of Residual BDDE using GC-MS
  • Sample Preparation: A sample of the HA-BDDE gel is prepared for analysis. This may involve enzymatic degradation of the HA matrix to release the entrapped BDDE, followed by extraction with a suitable organic solvent.

  • Injection: A portion of the prepared sample is introduced into the heated injector of the gas chromatograph, where it is vaporized[2].

  • Chromatographic Separation: The vaporized compounds are carried by an inert gas through a chromatographic column. The compounds are separated based on their volatility and interaction with the stationary phase of the column. BDDE will elute at a specific retention time[2].

  • Mass Spectrometry Detection: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound[2].

  • Identification and Quantification: The presence of BDDE is confirmed by comparing its mass spectrum to a reference library. The amount of BDDE is quantified by comparing the peak area to a calibration curve generated from standards of known BDDE concentrations[2].

Visualizations

Experimental_Workflow Workflow for Minimizing Unreacted BDDE cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control HA_Dissolution HA Dissolution in Alkaline Solution BDDE_Addition BDDE Addition & Homogenization HA_Dissolution->BDDE_Addition Crosslinking Crosslinking Reaction (Controlled Temp & Time) BDDE_Addition->Crosslinking Gel_Processing Gel Granulation (Optional) Crosslinking->Gel_Processing Purification_Method Dialysis or Solvent Washing Gel_Processing->Purification_Method Analysis Quantification of Residual BDDE (e.g., GC-MS) Purification_Method->Analysis Specification Specification Check (< 2 ppm) Analysis->Specification Final_Product Final HA Filler Specification->Final_Product

Caption: Workflow for HA-BDDE Filler Production and Quality Control.

Troubleshooting_Logic Troubleshooting High Residual BDDE cluster_causes Potential Causes cluster_solutions_purification Purification Solutions cluster_solutions_reaction Reaction Solutions High_BDDE High Residual BDDE Detected (> 2 ppm) Inefficient_Purification Inefficient Purification High_BDDE->Inefficient_Purification Incomplete_Reaction Incomplete Crosslinking High_BDDE->Incomplete_Reaction Optimize_Dialysis Optimize Dialysis Parameters Inefficient_Purification->Optimize_Dialysis Improve_Washing Improve Solvent Washing Steps Inefficient_Purification->Improve_Washing Reduce_Particle_Size Reduce Gel Particle Size Inefficient_Purification->Reduce_Particle_Size Adjust_Conditions Adjust Reaction (pH, Temp, Time) Incomplete_Reaction->Adjust_Conditions Improve_Mixing Improve Mixing Homogeneity Incomplete_Reaction->Improve_Mixing Final_Check Re-analyze for Residual BDDE Optimize_Dialysis->Final_Check Improve_Washing->Final_Check Reduce_Particle_Size->Final_Check Adjust_Conditions->Final_Check Improve_Mixing->Final_Check

Caption: Troubleshooting Logic for High Residual BDDE Levels.

References

Technical Support Center: Controlling BDDE Crosslinking Density

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-butanediol diglycidyl ether (BDDE) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of BDDE crosslinking?

A1: BDDE is a crosslinking agent commonly used to form stable hydrogels, particularly with polymers like hyaluronic acid (HA). The reaction occurs under alkaline conditions (pH > 7), where the hydroxyl groups (-OH) on the polymer chains act as nucleophiles.[1][2] They attack the epoxide rings of the BDDE molecule, leading to the formation of stable ether bonds.[1][2][3] This process transforms the linear polymer chains into a three-dimensional network, enhancing the hydrogel's in vivo duration and modifying its biophysical properties.[1]

Q2: Why are alkaline conditions necessary for the BDDE crosslinking reaction?

A2: Alkaline conditions (typically pH > 11) are crucial because they deprotonate the hydroxyl groups on the polymer backbone.[4][5] These deprotonated hydroxyls become potent nucleophiles that can efficiently open the epoxide rings of BDDE to form stable ether linkages.[5] While the reaction can proceed at a lower pH (e.g., pH 9), the rate is significantly slower.[6] However, very high pH levels can also promote the degradation of the polymer itself, such as the hydrolysis of hyaluronic acid.[4]

Q3: What is an acceptable level of residual (unreacted) BDDE in the final product?

A3: For biomedical applications, particularly in commercial dermal fillers, the concentration of residual BDDE is considered safe when it is below 2 parts per million (ppm).[3][7][8][9] It is mandatory to quantify the amount of unreacted BDDE in the final product to ensure patient safety, as the epoxide groups in native BDDE can be cytotoxic.[7][8][9][10]

Q4: Can by-products form during the BDDE crosslinking reaction?

A4: Yes. Under alkaline conditions and high temperatures, such as those used during autoclave sterilization, BDDE can form by-products.[7][9] One identified by-product has the same mass as BDDE but a different retention time in liquid chromatography-mass spectrometry (LC-MS), suggesting it lacks an epoxide structure.[7][9][11] The potential toxicity of these by-products is an area of ongoing research, and their quantification may be as important as measuring residual BDDE.[7][12][13][14]

Q5: What is the difference between "effective crosslinking" and the "degree of modification"?

A5: The "degree of modification" (MoD) refers to the total amount of BDDE that has reacted with the polymer chains. This includes both BDDE molecules that have formed crosslinks between two chains and those that have reacted with only one chain, resulting in "pendant" modifications.[2][4] "Effective crosslinking," on the other hand, refers only to the BDDE molecules that successfully bridge two separate polymer chains, creating the stable 3D network.[15] Studies have shown that the number of effective crosslinks can be very low compared to the total amount of linked BDDE.[15] Both contribute to the final properties of the hydrogel.

Troubleshooting Guide

This section addresses common problems encountered during BDDE crosslinking experiments.

Issue 1: Inconsistent or Low Crosslinking Density (High Swelling Ratio, Poor Mechanical Properties)

Potential Cause Troubleshooting Action
Inhomogeneous Mixing Inadequate mixing of the polymer, BDDE, and alkaline solution can lead to localized areas of high and low crosslinking. For high-concentration polymer solutions, manual mixing is often insufficient.[4] Solution: Employ planetary mixers or a "small-batches" mixing approach where smaller, uniform portions are mixed separately before being combined.[4][5] A low-temperature dispersion step can also improve homogeneity.[4][16]
Incorrect pH The reaction rate is highly pH-dependent. If the pH is too low (e.g., < 9), the reaction will be very slow and inefficient.[6] If it is too high, polymer degradation can compete with crosslinking.[4] Solution: Carefully control and verify the pH of the reaction mixture. For HA, a pH > 11 is common.[4]
Suboptimal Temperature or Reaction Time The degree of crosslinking is influenced by both temperature and time.[2][17] Insufficient time or a temperature that is too low will result in an incomplete reaction. Solution: Optimize reaction time and temperature for your specific polymer system. For example, reactions can be run at 40-45°C for several hours.[10][18] Increasing reaction time generally increases the modification degree.[17]
Hydrolysis of BDDE BDDE can be hydrolyzed by water, especially under the alkaline conditions of the reaction.[3] This deactivates the epoxide groups, preventing them from participating in crosslinking. Solution: While some hydrolysis is unavoidable, ensure that reaction conditions (temperature, time) are optimized to favor the reaction with the polymer over hydrolysis.

Issue 2: High Levels of Residual (Unreacted) BDDE

Potential Cause Troubleshooting Action
Inefficient Reaction The same factors that cause low crosslinking density (poor mixing, suboptimal pH/temperature) can also lead to a higher amount of unreacted BDDE. Solution: Refer to the troubleshooting actions for "Inconsistent or Low Crosslinking Density."
Inadequate Purification The purification process is critical for removing unreacted BDDE and its by-products. Dialysis is a common method but can be slow and inefficient.[19] Solution: After the reaction, neutralize the hydrogel. Employ extensive washing steps. One effective method is to precipitate the crosslinked hydrogel in ethanol and wash it several times to remove residual BDDE.[19] Dialysis against phosphate-buffered saline (PBS) followed by deionized water is also used.[18]

Issue 3: Variability Between Batches

Potential Cause Troubleshooting Action
Inconsistent Raw Materials The molecular weight of the starting polymer significantly impacts the final properties of the hydrogel.[20] Variability in polymer batches can lead to different crosslinking outcomes. Solution: Characterize the molecular weight of each new batch of polymer. Adjust crosslinking parameters as needed to achieve consistent results.
Process Parameter Drift Small variations in reaction time, temperature, pH, or mixing intensity can cause significant differences between batches. Solution: Tightly control all reaction parameters. Use calibrated equipment and maintain detailed batch records. A robust, well-defined manufacturing process is key to consistency.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Hydrogel Properties

ParameterEffect on Crosslinking Density/MoDEffect on Swelling RatioEffect on Mechanical Properties (e.g., G')Reference(s)
Increasing BDDE Concentration IncreasesDecreasesIncreases[17][20][21]
Increasing Polymer Concentration Increases (up to a point)DecreasesIncreases[12][22]
Increasing Reaction Time IncreasesDecreasesIncreases[17]
Increasing Reaction Temperature Increases crosslinking rateGenerally DecreasesGenerally Increases[2]
Increasing Polymer Molecular Weight Can decrease crosslinking efficiencyIncreases (for uncrosslinked polymer)Varies[18][23][20]

Table 2: Typical Analytical Specifications for BDDE-Crosslinked Hydrogels

ParameterMethodTypical Specification/ValueReference(s)
Residual BDDE LC-MS< 2 ppm[3][7][8][9]
Degree of Modification (MoD) ¹H-NMR1-10% (for commercial HA fillers)[2]
Swelling Ratio Gravimetric AnalysisHighly variable depending on crosslinking degree (e.g., 28 to 81 g/g)[5][17]
Storage Modulus (G') RheometryHighly variable (e.g., ~120 Pa to >500 Pa)[4][17]

Experimental Protocols

Protocol 1: General Synthesis of BDDE-Crosslinked Hyaluronic Acid (HA) Hydrogel

This is a representative protocol and should be optimized for your specific application.

  • Preparation: Dissolve HA powder in a 0.25 M NaOH solution to the desired concentration (e.g., 10% w/v).[18]

  • Mixing: Allow the HA to fully dissolve and hydrate. Ensure the solution is homogeneous. For high concentrations, a planetary mixer or low-temperature dispersion may be required.[4]

  • Crosslinking Reaction: Add the desired amount of BDDE (e.g., 1% v/v) to the alkaline HA solution.[18]

  • Incubation: Mix the reaction mixture thoroughly and allow it to react at a controlled temperature (e.g., 40-45°C) for a set duration (e.g., 4-6 hours).[10][18]

  • Neutralization: Neutralize the reaction by adding an acid (e.g., 0.1 M HCl) until the pH is approximately 7.0.[22]

  • Purification:

    • Wash the resulting hydrogel multiple times with deionized water or PBS to remove unreacted reagents.[18]

    • Perform dialysis against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours to remove residual BDDE and salts.[18]

  • Lyophilization (Optional): For characterization or storage, the purified hydrogel can be lyophilized to obtain a dry, spongy material.[18]

Protocol 2: Quantification of Residual BDDE by LC-MS

  • Sample Preparation: Collect a known amount of the final hydrogel. An extraction step may be necessary to separate the liquid phase from the gel matrix.[7]

  • Standard Curve Preparation: Prepare a series of standard BDDE solutions of known concentrations (e.g., 1 ppb to 100 ppb) in a suitable solvent like MilliQ water.[10]

  • LC-MS Analysis:

    • Inject the prepared samples and standards into an LC-MS system.

    • Use a suitable column and mobile phase for separation.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) transitions for BDDE (e.g., 203.3/129.1 Da in positive ion mode).[7][8]

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the BDDE standards. Use the linear regression of this curve to calculate the concentration of residual BDDE in the hydrogel samples.[7][8]

Protocol 3: Measurement of Swelling Ratio

  • Sample Preparation: Take a known weight of the lyophilized hydrogel (W_dry).

  • Hydration: Immerse the dried sample in a solution (e.g., PBS or deionized water) at a controlled temperature until it reaches equilibrium swelling (i.e., its weight no longer increases).[18] This may take 24 hours or more.

  • Measurement: Carefully remove the swollen hydrogel from the solution, gently blot the surface to remove excess water, and record its weight (W_swollen).

  • Calculation: Calculate the swelling ratio using the formula:

    • Swelling Ratio = (W_swollen - W_dry) / W_dry

Visualizations

BDDE_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Polymer Polymer (e.g., HA) Mixing Homogeneous Mixing (e.g., Planetary Mixer) Polymer->Mixing NaOH Alkaline Solution (NaOH) NaOH->Mixing BDDE BDDE Crosslinker BDDE->Mixing Incubation Controlled Incubation (Temp & Time) Mixing->Incubation Neutralize Neutralization (HCl) Incubation->Neutralize Wash Washing / Dialysis Neutralize->Wash Final Purified Hydrogel Wash->Final

Caption: Workflow for BDDE Crosslinking, from Preparation to Purified Hydrogel.

Troubleshooting_Swelling Start Problem: High or Inconsistent Swelling Ratio Check_Mixing Was the mixture homogeneous? Start->Check_Mixing Check_Params Were reaction parameters (pH, Temp, Time) correct and controlled? Check_Mixing->Check_Params Yes Solution_Mixing Action: Improve mixing method (e.g., use planetary mixer, dispersion step). Check_Mixing->Solution_Mixing No Check_Purification Was purification thorough? Check_Params->Check_Purification Yes Solution_Params Action: Verify and optimize reaction parameters. Check_Params->Solution_Params No Solution_Purification Action: Extend washing/dialysis or use ethanol precipitation. Check_Purification->Solution_Purification No Resolved Problem Resolved Check_Purification->Resolved Yes Solution_Mixing->Resolved Solution_Params->Resolved Solution_Purification->Resolved

Caption: Troubleshooting Logic for High or Inconsistent Swelling Ratios.

References

Technical Support Center: Troubleshooting Viscosity Reduction in Epoxy Resins with BDDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-butanediol diglycidyl ether (BDDE) to reduce the viscosity of epoxy resin formulations.

Frequently Asked Questions (FAQs)

Q1: What is BDDE and why is it used with epoxy resins?

A1: this compound (BDDE) is a reactive diluent used to reduce the viscosity of epoxy resin systems.[1] Its low viscosity and dual epoxy functionality allow it to be chemically incorporated into the cured epoxy network, minimizing the negative impact on final mechanical properties that can occur with non-reactive diluents.[2][3]

Q2: How does BDDE affect the properties of the cured epoxy resin?

A2: The addition of BDDE can influence several properties of the cured epoxy. While it effectively reduces viscosity, it can also impact:

  • Mechanical Properties: Generally, the addition of a reactive diluent can lead to a reduction in tensile strength and other mechanical properties due to a decrease in crosslink density.[3][4]

  • Glass Transition Temperature (Tg): The Tg may be lowered with the addition of BDDE.

  • Gel Time: BDDE can affect the gel time of the epoxy system. In some systems, it has been shown to increase the gel time compared to formulations without a diluent.[5][6]

  • Chemical Resistance: The chemical resistance of the cured epoxy may be altered.[3]

Q3: Are there any safety concerns associated with BDDE?

A3: Yes, BDDE is a known skin and eye irritant.[7] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some studies have also indicated potential for hypersensitivity reactions.[7][8][9] Unreacted BDDE in a final product can also be a source of toxicity.[10][11]

Troubleshooting Guide

Issue 1: The viscosity of my epoxy resin is not decreasing sufficiently after adding BDDE.

Possible Causes:

  • Insufficient BDDE Concentration: The reduction in viscosity is directly proportional to the concentration of BDDE.

  • Low Ambient Temperature: The viscosity of epoxy resins is highly temperature-dependent.[12]

  • Inaccurate Measurement: Errors in measuring the resin or BDDE can lead to incorrect concentrations.

Solutions:

  • Increase BDDE Concentration: Gradually increase the amount of BDDE in your formulation. A common starting point is 5-10 parts per hundred parts of resin (phr), but this can be adjusted based on the desired viscosity.[4] Be aware that higher concentrations can have a greater impact on the final properties.

  • Elevate the Temperature: Gently warm the epoxy resin and BDDE separately before mixing. Processing at a slightly elevated temperature can significantly lower the viscosity.[12]

  • Verify Measurements: Ensure your weighing equipment is calibrated and that all measurements are accurate.

Issue 2: The epoxy resin mixture has an unexpectedly long or short gel time after adding BDDE.

Possible Causes:

  • Effect of BDDE on Reactivity: BDDE can alter the overall reactivity of the system. It has been observed to increase the gel time in some epoxy-amine systems.[5][6]

  • Incorrect Curing Agent Stoichiometry: The addition of a reactive diluent can change the required amount of curing agent.

  • Temperature Effects: The curing reaction is an exothermic process, and the addition of a diluent can affect the heat generation and dissipation, thereby influencing the cure rate.[4]

Solutions:

  • Adjust Curing Agent Ratio: Recalculate the stoichiometry of your resin-hardener system to account for the epoxy groups contributed by the BDDE.

  • Monitor Temperature: Use a controlled temperature environment for curing. If the reaction is too slow, a slight increase in the initial cure temperature may be necessary. For highly exothermic reactions, a lower initial temperature or a staged curing process can help manage the reaction rate.[13]

  • Conduct Preliminary Gel Time Tests: Before proceeding with a large batch, perform small-scale tests to determine the gel time of your specific formulation at the intended curing temperature.

Issue 3: The cured epoxy with BDDE exhibits poor mechanical properties (e.g., brittleness, low tensile strength).

Possible Causes:

  • Reduced Crosslink Density: The introduction of the more flexible BDDE molecules into the polymer network can lower the crosslink density, leading to reduced mechanical strength.[4][14]

  • Incomplete Curing: The presence of BDDE might hinder the full curing of the resin, leaving unreacted components that weaken the final polymer.[12]

  • Excessive BDDE Concentration: High concentrations of reactive diluents are known to negatively impact the mechanical performance of the cured epoxy.[4]

Solutions:

  • Optimize BDDE Concentration: Use the minimum amount of BDDE necessary to achieve the desired viscosity.

  • Implement a Post-Cure: After the initial cure, a post-cure at an elevated temperature can help to complete the crosslinking reaction and improve mechanical properties.[13]

  • Re-evaluate Formulation: If high mechanical performance is critical, consider using a higher-functionality epoxy resin in conjunction with the BDDE or a different type of reactive diluent.

Data Presentation

Table 1: Effect of BDDE Concentration on the Viscosity and Gel Time of an Epoxy Composite

BDDE Concentration (phr)Initial Viscosity (cP)Gel Time (min)Cross-linking Percentage (%)
0~700~370~98
5Lower than neat resin~420~99
10Lower than 5 phr-~100
15Lowest~450-

Data adapted from a study on RenLam LY 5138 resin and Aradur 5052 hardener.[5][6]

Experimental Protocols

Protocol 1: Viscosity Measurement of Epoxy Resin with BDDE

This protocol is based on standard methods for measuring the viscosity of epoxy resins, such as ASTM D2393.[15]

Materials and Equipment:

  • Epoxy Resin

  • BDDE

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Beakers or sample containers

  • Mixing rod

  • Weighing scale

Procedure:

  • Preparation:

    • Set the temperature of the water bath or viscometer chamber to the desired measurement temperature (e.g., 25 °C).

    • Place the epoxy resin and BDDE in the temperature-controlled environment for at least 1 hour to allow them to reach thermal equilibrium.

  • Sample Formulation:

    • Accurately weigh the desired amounts of epoxy resin and BDDE into a beaker.

    • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.

  • Viscosity Measurement:

    • Place the beaker with the resin-BDDE mixture into the viscometer's temperature-controlled chamber.

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Lower the spindle into the mixture, ensuring it is immersed to the correct level as indicated by the instrument's markings.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Recording:

    • Record the BDDE concentration, temperature, spindle number, rotational speed, and the measured viscosity.

Protocol 2: Curing of Epoxy Resin with BDDE

Materials and Equipment:

  • Epoxy resin-BDDE mixture (prepared as in Protocol 1)

  • Curing agent (e.g., amine-based hardener)

  • Molds (e.g., silicone or metal)

  • Mixing container and stirrer

  • Vacuum chamber (optional, for degassing)

  • Curing oven

Procedure:

  • Stoichiometry Calculation:

    • Calculate the required amount of curing agent based on the total epoxy equivalent weight (EEW) of the resin and BDDE mixture.

  • Mixing:

    • Weigh the calculated amount of curing agent and add it to the epoxy resin-BDDE mixture.

    • Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.

  • Degassing (Optional):

    • Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting:

    • Pour the mixture into the molds.

  • Curing:

    • Place the molds in a pre-heated oven set to the desired initial curing temperature (e.g., 70°C).[16]

    • Cure for the specified initial duration (e.g., 2 hours).[13]

  • Post-Curing:

    • After the initial cure, increase the oven temperature for the post-cure step (e.g., 150°C) and hold for the recommended duration (e.g., 4 hours) to ensure complete crosslinking.[13]

  • Cooling:

    • Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Mandatory Visualizations

Troubleshooting_Viscosity_Reduction start Start: High Viscosity with BDDE check_conc Is BDDE concentration sufficient? start->check_conc check_temp Is processing temperature adequate? check_conc->check_temp Yes increase_conc Increase BDDE concentration check_conc->increase_conc No check_mix Is the mixture homogeneous? check_temp->check_mix Yes increase_temp Increase processing temperature check_temp->increase_temp No improve_mix Improve mixing (e.g., shear mixing) check_mix->improve_mix No end_ok Viscosity Reduced check_mix->end_ok Yes increase_conc->check_temp end_nok Viscosity still too high (Consider alternative diluent) increase_conc->end_nok increase_temp->check_mix increase_temp->end_nok improve_mix->end_ok

Caption: Troubleshooting workflow for insufficient viscosity reduction.

Experimental_Workflow_Viscosity_Measurement prep 1. Prepare Resin & BDDE (Thermal Equilibration) formulate 2. Formulate Mixture (Weigh & Mix) prep->formulate measure 3. Measure Viscosity (Rotational Viscometer) formulate->measure record 4. Record Data (Viscosity, Temp, Conc.) measure->record

Caption: Experimental workflow for viscosity measurement.

BDDE_Epoxy_Reaction epoxy_resin Epoxy Resin Epoxide Group reaction1 Nucleophilic Attack epoxy_resin:epoxy->reaction1 Reacts with bdde BDDE Epoxide Group 1 Epoxide Group 2 bdde:epoxy1->reaction1 hardener Amine Hardener Primary Amine (-NH2) hardener:nh->reaction1 Initiates cured_network Cross-linked Polymer Network (Ether Linkages) reaction1->cured_network Forms

Caption: Simplified reaction pathway of an epoxy-amine system with BDDE.

References

Technical Support Center: 1,4-Butanediol Diglycidyl Ether (BDE) Reactions with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Butanediol diglycidyl ether (BDE) and primary alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with primary alcohols.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Ether Product 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal pH: The reaction of BDE with alcohols is pH-sensitive. For reactions with primary alcohols like those in hyaluronic acid, basic conditions (pH > 7) are preferential for forming the ether bond.[1][2] 3. Steric Hindrance: The primary alcohol may be sterically hindered, slowing down the reaction rate. 4. Side Reactions: The reactants may be consumed by side reactions such as hydrolysis or oligomerization.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). 2. Adjust pH: For base-catalyzed reactions, ensure the pH is in the optimal range. Use a suitable non-nucleophilic base. 3. Modify Reaction Stoichiometry: Use a larger excess of the primary alcohol to favor the desired reaction. 4. Control Water Content: Ensure all reactants and solvents are dry to minimize hydrolysis of the epoxide rings.
Presence of Unreacted BDE 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[1] 2. Improper Stoichiometry: An excess of BDE was used.1. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. 2. Purification: Unreacted BDE can be removed through purification processes. In the context of dermal fillers, a complex purification process is used to reduce residual BDE to safe levels (<2 ppm).[2]
Formation of High Molecular Weight Byproducts (Oligomers/Polymers) 1. Excess BDE: Unreacted BDE can react with the product, leading to oligomerization. 2. High Reaction Temperature: Elevated temperatures can promote polymerization.1. Adjust Stoichiometry: Use an excess of the primary alcohol relative to BDE. 2. Control Temperature: Maintain a lower reaction temperature, even if it requires a longer reaction time.
Product is a Diol-Ether (Hydrolyzed BDE) 1. Presence of Water: The epoxide rings of BDE are susceptible to hydrolysis, especially under acidic or basic conditions. This can occur with unreacted BDE.[1]1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reactants. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when reacting this compound (BDE) with a primary alcohol?

A1: The main side reactions include:

  • Hydrolysis: The epoxide rings of BDE can react with water to form a diol-ether, known as hydrolyzed BDE.[1] This is a significant side reaction if water is present in the reaction mixture.

  • Oligomerization/Polymerization: BDE can react with itself or with the initial BDE-alcohol adduct, leading to the formation of higher molecular weight oligomers or polymers. This is more likely to occur if an excess of BDE is used.

  • Reaction with other nucleophiles: If other nucleophilic functional groups are present on the primary alcohol molecule (e.g., amines), BDE can also react with these groups. Under basic conditions, the reaction with primary alcohols is generally favored.[1]

Q2: How does pH affect the reaction and potential side reactions?

A2: The reaction between the epoxide groups of BDE and alcohols is typically catalyzed by either acid or base.

  • Basic Conditions (pH > 7): These conditions favor the nucleophilic attack of the alkoxide (from the deprotonated primary alcohol) on the epoxide ring, leading to the formation of an ether bond.[1][2] This is the preferred condition for crosslinking polysaccharides like hyaluronic acid.

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by the alcohol.

The choice of pH can influence the rate of the desired reaction versus side reactions like hydrolysis.

Q3: What is the toxicity profile of BDE and its common byproducts?

A3:

  • This compound (BDE): Unreacted BDE has been found to be mutagenic in some models, which is attributed to the high reactivity of its epoxide groups.[2] For this reason, its residual amount in products like dermal fillers is kept at very low levels (e.g., <2 ppm).[2][3]

  • Hydrolyzed BDE: The diol-ether resulting from the hydrolysis of BDE has been shown to be non-toxic and non-genotoxic.[1]

  • 1,4-Butanediol: This potential degradation product is considered non-mutagenic and non-sensitizing, though it can be a slight irritant.[1]

Q4: Are there established experimental protocols for reacting BDE with primary alcohols?

A4: While specific protocols are highly dependent on the substrate and desired product, a general procedure for crosslinking a polysaccharide with BDE under basic conditions can be adapted:

General Experimental Protocol for Reaction of BDE with a Primary Alcohol (Illustrative)

  • Dissolution: Dissolve the primary alcohol-containing substrate in an appropriate alkaline aqueous solution (e.g., NaOH solution).

  • Addition of BDE: Add the desired amount of this compound to the solution with stirring. The stoichiometry will depend on the desired degree of modification.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30-50°C) for a specified period (e.g., 2-24 hours).

  • Termination: Stop the reaction by neutralizing the solution with an acid (e.g., HCl) or by dilution.

  • Purification: Purify the product to remove unreacted BDE, salts, and other byproducts. This may involve techniques such as dialysis, precipitation, or chromatography.

  • Analysis: Characterize the product using methods like NMR, FTIR, and HPLC to confirm the structure and purity.

This is a generalized protocol and must be optimized for each specific application.

Visualizing Reaction Pathways

The following diagram illustrates the intended reaction of BDE with a primary alcohol and the major side reactions.

BDE_Reactions cluster_main Main Reaction Pathway cluster_side1 Hydrolysis Side Reaction cluster_side2 Oligomerization Side Reaction BDE 1,4-Butanediol Diglycidyl Ether (BDE) Desired_Product Desired Ether Product BDE->Desired_Product + Primary Alcohol (Base Catalyst) Hydrolyzed_BDE Hydrolyzed BDE (Diol-Ether) BDE->Hydrolyzed_BDE + H2O BDE_Adduct BDE-Alcohol Adduct BDE->BDE_Adduct + Primary Alcohol Oligomer Oligomer / Polymer BDE->Oligomer Primary_Alcohol Primary Alcohol (R-CH2OH) Primary_Alcohol->Desired_Product Primary_Alcohol->BDE_Adduct Water Water (H2O) Water->Hydrolyzed_BDE BDE_Adduct->Oligomer + BDE

Caption: Reaction pathways of BDE with a primary alcohol.

References

Methods for reducing the toxicity of epoxy compounds in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biomedical Applications of Epoxy Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to epoxy compound toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of toxicity in biomedical epoxy compounds?

A1: The primary sources of toxicity in epoxy compounds stem from several factors:

  • Unreacted Monomers: Most epoxy resins are based on Bisphenol A (BPA) and epichlorohydrin.[1][2] Incomplete polymerization can lead to the leaching of these unreacted monomers, which are known to be cytotoxic and endocrine disruptors.[2][3][4]

  • Curing Agents (Hardeners): Many amine-based curing agents can be cytotoxic if not fully reacted with the epoxy resin.[2] The choice of curing agent is critical, with aliphatic amines often being more reactive at room temperature and aromatic amines requiring heat to cure.[5]

  • Additives and Diluents: Solvents and diluents used to modify viscosity can be toxic and may cause skin irritation or other adverse reactions.[6]

  • Degradation Products: Over time, the epoxy polymer may degrade due to chemical or mechanical influences, releasing leachable substances.[7][8]

Q2: What defines a "biocompatible" epoxy?

A2: A biocompatible epoxy is a specialized adhesive or encapsulant that has been certified as safe for contact with the human body without causing a toxic, inflammatory, or allergenic response.[9] To be labeled as biocompatible, these materials must pass rigorous, globally recognized testing standards. The two most critical standards are:

  • ISO 10993: An international standard that provides a comprehensive framework for evaluating the biological effects of medical devices, including tests for cytotoxicity, sensitization, and irritation.[9]

  • USP Class VI: A standard from the United States Pharmacopeia that involves a series of in-vivo tests to assess a material's systemic toxicity and irritation potential.[9][10]

It is crucial to note that while the base epoxy may be certified, the final assembled device must also undergo comprehensive testing to ensure full compliance and safety.[9]

Q3: Are "BPA-Free" epoxy alternatives always less toxic?

A3: Not necessarily. Alternatives to BPA, such as Bisphenol F (BPF) and Bisphenol S (BPS), are often used in products labeled "BPA-free".[3][11] However, emerging research indicates that these alternatives may not be safer and can exhibit similar toxic and endocrine-disrupting effects.[3] Therefore, it is essential to evaluate the specific formulation and its biocompatibility testing data rather than relying solely on "BPA-free" claims.

Q4: How does the curing process affect the toxicity of the final epoxy material?

A4: The curing (polymerization) process is critical in determining the final toxicity.

  • Unset vs. Set: Unset or freshly mixed epoxy resins are generally more cytotoxic and genotoxic than fully cured materials.[12][13] This is because the toxic components have not yet been locked into the polymer matrix.

  • Degree of Conversion: A higher degree of monomer-to-polymer conversion reduces the number of free monomers that can leach out.[7] Factors like mixing ratio, temperature, and curing time significantly impact the degree of conversion.

  • Post-Curing: Heat treatment after the initial curing (post-curing) can enhance cross-linking, improve mechanical properties, and reduce the potential for leaching, thereby lowering toxicity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High cell death or poor cell adhesion observed on a cured epoxy substrate.

Possible Cause Troubleshooting Step
Incomplete Curing Ensure the epoxy resin and hardener were mixed at the exact stoichiometric ratio recommended by the manufacturer. Verify that the curing schedule (time and temperature) was followed precisely. Consider implementing a post-curing step (e.g., heating at a temperature below the glass transition temperature) to maximize cross-linking.
Leaching of Toxicants Pre-leach the cured epoxy device in a relevant solvent (e.g., ethanol, culture medium) before introducing cells. This can help remove residual unreacted monomers and other soluble toxic compounds from the surface.
Surface Chemistry The surface of the epoxy may be inherently hydrophobic or lack the necessary chemical groups for cell attachment. Consider surface modification techniques such as plasma treatment, grafting with hydrophilic polymers like PEG, or coating with cell-adhesive proteins (e.g., collagen, fibronectin).[14][15]
Incorrect Material Selection Verify that the chosen epoxy is certified for biomedical applications (e.g., ISO 10993 or USP Class VI compliant).[9][16] If not, switch to a medical-grade epoxy.

Logical Workflow for Troubleshooting High Cytotoxicity

References

Technical Support Center: Industrial Scale Synthesis of BDDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 1,4-butanediol diglycidyl ether (BDDE).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BDDE from 1,4-butanediol and epichlorohydrin.

Issue 1: Low Final Product Yield (<85%)

  • Q: Our final yield of BDDE is significantly lower than expected. What are the potential causes and how can we improve it?

    • A: Low yield in BDDE synthesis is typically linked to suboptimal reaction conditions or incomplete reactions in one of the two main stages. Key areas to investigate include:

      • Incorrect Molar Ratios: An inappropriate ratio of epichlorohydrin to 1,4-butanediol can lead to incomplete conversion. The optimal molar ratio is crucial for driving the reaction to completion. Published methods suggest a molar ratio of epichlorohydrin to 1,4-butanediol between 2.2:1 and 2.4:1 for high yields.[1]

      • Inefficient Catalysis: The first step, forming the chlorohydrin intermediate, requires a Lewis acid catalyst.[2] Ensure the catalyst (e.g., Boron trifluoride-diethyl ether, tin difluoride) is active and used at the correct loading. For example, a process yielding over 99% uses 1.4g of BF3-diethyl ether for every 200g of 1,4-butanediol.[1][3] Alternatively, a phase-transfer catalyst like tetrabutylammonium chloride can be used in the second step to improve the reaction rate and yield.[4]

      • Suboptimal Reaction Temperatures: Both reaction stages are temperature-sensitive. The initial reaction of 1,4-butanediol with epichlorohydrin is exothermic and requires careful temperature control, typically between 60-80°C.[1][3] Higher temperatures (130-140°C) have also been reported but may require more robust temperature management.[5] The second, ring-closing step with NaOH, is generally performed at a lower temperature, around 40-60°C.[4][5]

      • Incomplete Ring-Closure (Dehydrochlorination): The conversion of the chlorohydrin intermediate to the final epoxide is critical. This step requires a strong base, typically sodium hydroxide. Ensure sufficient base is added and that the reaction is allowed to proceed for the necessary duration (e.g., 45 minutes to 5 hours) to ensure complete conversion.[3][4][5]

Issue 2: High Impurity Profile in Final Product

  • Q: Our final BDDE product shows high levels of impurities, specifically high chlorine content. What is the source of these impurities and how can they be removed?

    • A: High impurity levels, particularly chlorine, indicate the presence of unreacted chlorohydrin intermediates. This is a common issue stemming from an incomplete ring-closure reaction.

      • Cause - Incomplete Dehydrochlorination: The most common reason for high chlorine content is the failure to convert all chlorohydrin groups back into epoxides during the second reaction step. This can be caused by an insufficient amount of sodium hydroxide, poor mixing, or insufficient reaction time.[5]

      • Solution - Optimize Ring-Closure: Review the amount of sodium hydroxide used and ensure it is sufficient to neutralize the generated HCl and catalyze the ring closure. Increase mixing efficiency and consider extending the reaction time at the recommended temperature (40-60°C) to drive the reaction to completion.[4][5]

      • Solution - Purification: An effective post-synthesis purification process is essential. This typically involves:

        • Washing: Washing the organic phase with water or brine to remove salts and residual base.

        • Solvent Removal: Using a rotary evaporator to remove any solvents (e.g., toluene, xylene) used during the synthesis.[3][5]

        • Distillation: Final purification via distillation under reduced pressure is highly effective at separating pure BDDE from less volatile impurities and any remaining starting materials.[4]

Issue 3: Poor Reaction Control and Exotherms

  • Q: We are experiencing difficulty controlling the temperature during the first stage of the synthesis, leading to dangerous exotherms. How can we manage the reaction more safely?

    • A: The initial reaction between 1,4-butanediol and epichlorohydrin is exothermic and requires careful management.[5]

      • Controlled Reagent Addition: The most critical control parameter is the rate of epichlorohydrin addition. Instead of adding it all at once, epichlorohydrin should be added dropwise over a prolonged period (e.g., 2-3 hours) to the heated mixture of 1,4-butanediol and catalyst.[1][3][5] This allows the cooling system of the reactor to dissipate the heat generated and maintain a stable temperature.

      • Adequate Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system (e.g., a cooling jacket) to handle the heat load of the reaction at an industrial scale.

      • Continuous Monitoring: Implement continuous temperature monitoring with automated alerts or shutdowns if the temperature exceeds the safe operating limits (e.g., >80°C for the BF3-catalyzed reaction).[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the standard two-step process for industrial BDDE synthesis?

    • A1: The most common industrial method involves two main steps:

      • Chlorohydrin Formation: Reacting 1,4-butanediol with epichlorohydrin in the presence of a Lewis acid catalyst. In this step, the hydroxyl groups of the diol attack the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.[2]

      • Dehydrochlorination (Ring-Closure): The intermediate is then treated with a strong base, such as sodium hydroxide (NaOH), which removes a proton and facilitates the displacement of the chloride ion, re-forming the epoxide rings to yield the final BDDE product.[1][2]

  • Q2: What are the critical quality control tests for the final BDDE product?

    • A2: Key quality control analyses include:

      • Epoxy Value / Epoxy Equivalent Weight (EEW): This is a primary test to determine the purity of the product by quantifying the amount of epoxide content per unit mass.[2]

      • Chlorine Content: Measuring both "total chlorine" and "hydrolysable chlorine" is crucial. High levels indicate incomplete conversion of the chlorohydrin intermediate and a lower quality product.[5]

      • Chromatography (GC-MS): Gas Chromatography-Mass Spectrometry is an ideal analytical technique for identifying and quantifying residual BDDE and other potential organic impurities with high sensitivity and specificity.[6]

  • Q3: Which catalysts are most effective for the first step of the synthesis?

    • A3: Lewis acids are typically used to catalyze the reaction between the alcohol and the epoxide. Common choices include Boron trifluoride-diethyl ether (BF3·OEt2), perchloric acid, and tin-based catalysts like tin difluoride.[1][3][5] The choice of catalyst can affect reaction rate, temperature requirements, and final yield.

  • Q4: What yield can be realistically expected from an optimized industrial process?

    • A4: With optimized conditions, industrial processes can achieve very high yields. Some patented "clean production" methods claim final yields of over 99%.[1][3] More conventional lab-scale preparations report yields in the range of 85-89%.[4][5]

Data Presentation

Table 1: Comparison of Reaction Parameters for BDDE Synthesis

ParameterMethod A (High Yield Patent)[1][3]Method B (PrepChem)[5]Method C (Phase-Transfer)[4]
Reactants 1,4-butanediol, Epichlorohydrin1,4-butanediol, Epichlorohydrin1,4-butanediol, Epichlorohydrin
Molar Ratio (ECH:BD) 2.3 : 12.1 : 16 : 1
Catalyst (Step 1) Boron trifluoride-diethyl etherTin difluorideN/A (One-pot reaction)
Catalyst (Step 2) N/A (NaOH is reactant)N/A (NaOH is reactant)Tetrabutylammonium chloride
Temp. (Step 1) 60 - 80°C130 - 140°C40°C (Combined step)
Temp. (Step 2) 40°C55 - 60°C40°C (Combined step)
Reaction Time ~4 hrs (Step 1), ~5 hrs (Step 2)3 hrs (Step 1), 2.5 hrs (Step 2)45 minutes
Reported Yield >99%85%89%

Table 2: Quality Control Metrics for BDDE

MetricDescriptionTypical Analysis MethodReference
Epoxy Value Measures the molar equivalent of epoxide groups per kg of resin.Titration[2]
Hydrolysable Chlorine Quantifies the amount of chlorine present in the chlorohydrin intermediate.Titration / Ion Chromatography[5]
Purity Determines the percentage of BDDE in the final product.GC-MS[6]
Residual Solvents Measures the amount of any remaining process solvents (e.g., toluene).Headspace GC[3]

Experimental Protocols

Protocol: Two-Step Synthesis of BDDE (Adapted from Published Methods[1][3][5])

This protocol outlines a representative industrial-scale synthesis process. Warning: This process involves hazardous materials and exothermic reactions. It should only be performed by trained professionals in a facility equipped with appropriate safety and control systems.

Step 1: Chlorohydrin Formation

  • Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, condenser, and a port for controlled liquid addition.

  • Reagent Charging:

    • Charge the reactor with 1,4-butanediol (1.0 molar equivalent).

    • Add the Lewis acid catalyst (e.g., Boron trifluoride-diethyl ether, ~0.01 molar equivalents).

  • Reaction Initiation: Begin stirring and heat the mixture to the target temperature (e.g., 70°C).

  • Epichlorohydrin Addition: Once the target temperature is stable, begin the slow, dropwise addition of epichlorohydrin (2.3 molar equivalents) into the reactor. Maintain a steady addition rate over approximately 3 hours to keep the reaction temperature within ±2°C of the setpoint.

  • Reaction Hold: After the addition is complete, hold the reaction mixture at the target temperature for an additional 1 hour to ensure complete conversion.

  • Intermediate Preparation: Add a solvent such as toluene (e.g., 3.5 parts by weight relative to 1,4-butanediol) to the reactor and adjust the temperature for the next step (e.g., 40°C).

Step 2: Ring-Closure (Dehydrochlorination)

  • Base Addition: While vigorously stirring the chlorohydrin/toluene mixture, begin the controlled addition of solid or concentrated (50%) aqueous sodium hydroxide (2.1 molar equivalents). The addition should be portion-wise or slow-flow to manage any exotherm, typically over 3-4 hours.

  • Reaction Hold: After the base addition is complete, continue stirring at the target temperature (40°C) for 1-2 hours to complete the ring-closure reaction.

  • Initial Purification (Workup):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separation vessel. The solid sodium chloride byproduct will precipitate.

    • Filter the mixture to remove the solid salt.

    • Wash the organic filtrate with water to remove any remaining salts and base. Separate the aqueous and organic layers.

  • Final Purification:

    • Charge the organic layer to a distillation apparatus.

    • Remove the toluene solvent under reduced pressure.

    • Perform a final vacuum distillation to isolate the pure this compound product.

  • Quality Control: Analyze the final product for epoxy value, chlorine content, and purity by GC-MS.

Mandatory Visualizations

BDDE_Synthesis_Pathway cluster_reactants Raw Materials cluster_step1 Step 1: Chlorohydrin Formation cluster_step2 Step 2: Ring-Closure cluster_purification Purification BDO 1,4-Butanediol Reaction1 Lewis Acid Catalysis (e.g., BF3·OEt2) 60-80°C BDO->Reaction1 Epi Epichlorohydrin Epi->Reaction1 Intermediate Chlorohydrin Intermediate Reaction1->Intermediate Reaction2 Base Addition (NaOH) 40-60°C Intermediate->Reaction2 Product Crude BDDE Reaction2->Product Purify Filtration -> Washing -> Distillation Product->Purify FinalProduct Pure BDDE (>99% Yield) Purify->FinalProduct

Caption: Chemical synthesis pathway for this compound (BDDE).

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity High Impurity Troubleshooting Start Start QC Check CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Chlorine Content Low? CheckYield->CheckPurity Yes Yield_Causes Potential Causes: - Incorrect Molar Ratios - Inactive Catalyst - Suboptimal Temperature CheckYield->Yield_Causes No Pass Process Complete CheckPurity->Pass Yes Purity_Causes Potential Cause: Incomplete Ring-Closure CheckPurity->Purity_Causes No Yield_Solutions Solutions: 1. Verify Molar Ratio (2.3:1 ECH:BD) 2. Check Catalyst Activity/Loading 3. Confirm Temp Profiles (Step 1 & 2) Yield_Causes->Yield_Solutions Purity_Solutions Solutions: 1. Verify NaOH Stoichiometry 2. Increase Mixing/Reaction Time in Step 2 3. Enhance Purification (Distillation) Purity_Causes->Purity_Solutions

Caption: Troubleshooting decision tree for BDDE synthesis quality control.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of BDDE-Crosslinked Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of biopolymers is a critical step in the development of robust and durable biomaterials for a wide range of applications, from dermal fillers to drug delivery systems. 1,4-butanediol diglycidyl ether (BDDE) has long been the industry standard for crosslinking hyaluronic acid (HA) and other biomaterials. However, the pursuit of enhanced safety and performance has led to the exploration of several alternative crosslinking agents. This guide provides an objective comparison of the biocompatibility of BDDE-crosslinked materials with prominent alternatives, supported by experimental data.

Executive Summary

While BDDE-crosslinked materials have a long history of clinical use and a generally favorable biocompatibility profile, emerging evidence suggests that certain alternatives may offer improved performance in specific contexts. Notably, polyethylene glycol diglycidyl ether (PEGDE) has demonstrated lower cytotoxicity and inflammatory responses in direct comparative studies. Other alternatives such as divinyl sulfone (DVS), genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) present distinct biocompatibility profiles, though direct comparative data with BDDE is less abundant. The choice of crosslinker significantly impacts the biological response to the final material, influencing cell viability, inflammation, and long-term integration.

Comparative Biocompatibility Data

The following tables summarize key quantitative data from studies comparing the biocompatibility of materials crosslinked with BDDE and its alternatives.

Table 1: In Vitro Cytotoxicity Comparison

CrosslinkerMaterialCell LineAssayKey FindingsReference(s)
BDDE Hyaluronic Acid (HA)Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF)Cell Viability (MTT/CCK-8), Cytotoxicity (LDH)Significantly decreased cell viability at 100-1000 ppm. Markedly increased cytotoxicity at 100-1000 ppm in HaCaT cells.[1][2][1][2]
PEGDE Hyaluronic Acid (HA)Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF)Cell Viability (MTT/CCK-8), Cytotoxicity (LDH)Decreased cell viability at 500-1000 ppm. Increased cytotoxicity at 500-1000 ppm in HaCaT cells. Generally lower cytotoxicity than BDDE.[1][2] In one study, HA-PEGDE showed significantly greater cell viability (151%) compared to HA-BDDE (105%).[3][1][2][3]
Divinyl Sulfone (DVS) Hyaluronic Acid (HA)Retinal Pigment Epithelial (RPE) cellsCell ViabilityCell viability was strongly dependent on the cross-linker concentration.[4] Higher concentrations of DVS can compromise biocompatibility.[5][6][4][5][6]
Genipin Chitosan3T3 FibroblastsCell ViabilityHigh cell viability on gels with 3.1 and 4.4 mM genipin.[7] Generally considered to have low cytotoxicity.[8][9][10][7][8][9][10]
EDC/NHS CollagenHuman FibroblastsCell ProliferationEDC/NHS-crosslinked materials generally show excellent biocompatibility and support cell proliferation.[11][12][11][12]

Table 2: In Vitro and In Vivo Inflammatory Response

CrosslinkerMaterialModelKey FindingsReference(s)
BDDE Hyaluronic Acid (HA)Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF)Higher expression of inflammatory cytokines (TNF-α, IL-1β) and COX-2 compared to PEGDE-treated cells.[1][2][1][2]
PEGDE Hyaluronic Acid (HA)Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF); In vivo mouse modelLower expression of TNF-α and IL-1β. Reduced inflammatory cell infiltration in vivo compared to HA-BDDE.[13][13][[“]]
Divinyl Sulfone (DVS) Hyaluronic Acid (HA)In vivo mouse modelRelatively high concentrations of DVS stimulated a mild subcutaneous inflammatory response.[5][6][5][6]
Genipin ChitosanMacrophages, Dendritic CellsDid not cause over-production of five inflammatory cytokines.[7] In vivo inflammatory reactions to genipin are much lower compared to glutaraldehyde.[15][7][15]
EDC/NHS CollagenIn vivo rabbit modelBiocompatible in an intramuscular implant model.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are summaries of key experimental protocols based on international standards.

In Vitro Cytotoxicity Assessment (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage.

  • Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) with and without serum at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the extraction vehicle is typically 3 cm²/mL.

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 cells) is prepared in 96-well plates.

  • Exposure: The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%). Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: The cells are incubated with the extracts for 24-72 hours.

  • Assessment:

    • Qualitative: The cells are examined microscopically for changes in morphology, such as cell lysis, rounding, and detachment.

    • Quantitative: Cell viability is assessed using assays like MTT or XTT, which measure mitochondrial activity, or cytotoxicity is measured by the release of lactate dehydrogenase (LDH) into the culture medium. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemocompatibility Assessment (ISO 10993-4)

These tests are essential for blood-contacting materials and evaluate interactions with blood components.

  • Thrombosis:

    • Protocol: The material is exposed to fresh human blood under static or dynamic (flow) conditions.

    • Analysis: The material surface is examined for thrombus formation using scanning electron microscopy (SEM). Blood parameters such as platelet count and activation markers (e.g., P-selectin) are measured. Coagulation time (e.g., aPTT) is also assessed.

  • Hemolysis:

    • Protocol: The material is incubated with diluted blood from a suitable species (e.g., rabbit).

    • Analysis: The amount of hemoglobin released from red blood cells is measured spectrophotometrically. A hemolytic index is calculated relative to positive (water) and negative (saline) controls.

  • Complement Activation:

    • Protocol: The material is incubated in human serum.

    • Analysis: The levels of complement activation products, such as C3a and SC5b-9, are measured using ELISA.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test) (ISO 10993-3)

This test assesses the mutagenic potential of leachable substances from a material.

  • Sample Preparation: An extract of the test material is prepared as described for the cytotoxicity test.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and often tryptophan-dependent Escherichia coli) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the material extract in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours.

  • Assessment: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing Cellular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows in biocompatibility assessment.

ForeignBodyResponse cluster_Implant Biomaterial Implantation cluster_HostResponse Host Response Implant Implanted Biomaterial ProteinAdsorption Protein Adsorption (Vroman Effect) Implant->ProteinAdsorption Neutrophils Neutrophil Recruitment ProteinAdsorption->Neutrophils Macrophages Monocyte Recruitment & Macrophage Differentiation Neutrophils->Macrophages M1 M1 Macrophage (Pro-inflammatory) Macrophages->M1 M2 M2 Macrophage (Pro-resolving) Macrophages->M2 Resolution Phase Cytokines Cytokine & Chemokine Release (e.g., TNF-α, IL-1β) M1->Cytokines FBGC Foreign Body Giant Cell Formation M1->FBGC Chronic Inflammation Integration Tissue Integration M2->Integration Cytokines->Macrophages Fibrosis Fibrous Capsule Formation FBGC->Fibrosis

Caption: Foreign Body Response Signaling Pathway.

BiocompatibilityWorkflow cluster_Planning Phase 1: Planning & Preparation cluster_Testing Phase 2: In Vitro Testing cluster_Evaluation Phase 3: In Vivo & Final Evaluation Material Test Material (BDDE-crosslinked or Alternative) ISO10993_1 ISO 10993-1: Biological Evaluation Plan Material->ISO10993_1 Extraction Material Extraction (ISO 10993-12) ISO10993_1->Extraction Cytotoxicity Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) Extraction->Genotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Extraction->Hemocompatibility InVivo In Vivo Implantation (if required) Cytotoxicity->InVivo Genotoxicity->InVivo Hemocompatibility->InVivo RiskAssessment Toxicological Risk Assessment (ISO 10993-17) InVivo->RiskAssessment Conclusion Biocompatibility Conclusion RiskAssessment->Conclusion

Caption: Biocompatibility Assessment Workflow.

Conclusion

The selection of a crosslinking agent is a critical determinant of the biocompatibility of the final biomaterial. While BDDE remains a widely used and generally safe crosslinker, this guide highlights the potential advantages of alternatives like PEGDE, which has been shown to elicit a more favorable biological response in terms of cytotoxicity and inflammation. For researchers and developers, a thorough evaluation of the biocompatibility profile, considering the specific application and desired in vivo performance, is paramount. The experimental protocols and pathways detailed herein provide a framework for conducting such assessments and making informed decisions in the development of next-generation biomaterials.

References

Physicochemical analysis of BDDE-crosslinked dermal fillers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical Analysis of BDDE-Crosslinked Dermal Fillers

Introduction

Hyaluronic acid (HA) is a naturally occurring polysaccharide and a primary component of the skin's extracellular matrix, where it plays a crucial role in hydration and lubrication.[1][2] In its natural state, HA has a short half-life in the body, making it unsuitable for long-lasting soft tissue augmentation.[3][4] To enhance its stability and in vivo residence time, HA is chemically modified through crosslinking. The most common crosslinking agent used in commercial dermal fillers is 1,4-butanediol diglycidyl ether (BDDE).[1][2][5] This process creates a three-dimensional hydrogel network, transforming the viscous HA solution into a viscoelastic gel capable of restoring volume and correcting wrinkles.[6]

The physicochemical properties of these BDDE-crosslinked HA fillers are critical determinants of their clinical performance, including lifting capacity, tissue integration, longevity, and safety.[7][8] Measuring these properties provides essential data for researchers and developers to predict in vivo behavior and for clinicians to select the appropriate product for a specific aesthetic application.[6][7] This guide provides a comparative overview of the key physicochemical parameters, details the experimental protocols for their analysis, and presents comparative data for various commercial fillers.

Key Physicochemical Parameters and Analytical Methods

The performance of an HA dermal filler is defined by a combination of its physical and chemical characteristics. The following sections detail the most critical parameters and the standard methodologies used for their evaluation.

Rheological Properties

Rheology is the study of the flow and deformation of materials. For HA fillers, rheological properties describe how the gel behaves under stress, which is crucial for predicting its injection behavior, resistance to deformation from facial movements, and tissue-lifting capacity.[9][10] These properties are determined using an oscillatory rheometer.[9][11]

Key Rheological Parameters:

  • Storage Modulus (G') : Also known as the elastic modulus, G' represents the elastic (solid-like) component of the gel.[12][13] It measures the energy stored during deformation and reflects the gel's firmness and ability to resist shear forces.[12][13] A higher G' indicates a stiffer gel with greater lifting capacity.[14][15]

  • Loss Modulus (G'') : Also known as the viscous modulus, G'' represents the viscous (liquid-like) component.[12][13] It measures the energy dissipated as heat during deformation.[12] All HA fillers are predominantly elastic, meaning G' is significantly higher than G''.[16]

  • Complex Modulus (G)*: This represents the overall resistance of the gel to deformation.[12][15]

  • Tan Delta (δ) : Calculated as the ratio of G''/G', tan delta indicates whether the material is more solid-like or liquid-like.[12][16] For HA fillers, this value is typically less than 1, confirming their predominantly elastic nature.[16][17]

Experimental Protocol: Oscillatory Rheometry This protocol describes a typical method for characterizing the viscoelastic properties of an HA filler.[11][18]

  • Instrumentation : A rotational rheometer equipped with a parallel plate geometry (e.g., 40 mm diameter) and a Peltier temperature control system is used.[11][18]

  • Sample Loading : The HA filler sample is carefully loaded between the plates. A standard loading sequence is applied to ensure a consistent and controlled protocol for all samples.[11]

  • Equilibration : The sample is allowed to equilibrate at a standard temperature, typically 25°C or 37°C.[6][11]

  • Amplitude Sweep : A strain amplitude sweep test is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).[18] The LVER is the range of strain where the material's structure is not disrupted, and G' and G'' remain constant.

  • Frequency Sweep : A frequency sweep test is then conducted at a constant strain chosen from within the LVER.[18] The frequency is varied (e.g., from 0.1 to 10 Hz) to measure G', G'', G*, and tan delta as a function of frequency.[18]

  • Data Analysis : The resulting values are plotted and compared. G' is typically reported at a specific frequency (e.g., 1 Hz) for comparative purposes.[19]

Rheology_Workflow cluster_prep Sample Preparation cluster_test Testing Protocol cluster_analysis Data Analysis Load Load HA Sample onto Rheometer Plate Equilibrate Equilibrate Sample to 25°C Load->Equilibrate AmpSweep Perform Amplitude Sweep (Determine LVER) Equilibrate->AmpSweep FreqSweep Perform Frequency Sweep (at constant strain) AmpSweep->FreqSweep Data Collect G', G'', G*, tan δ Data FreqSweep->Data Compare Compare Rheological Profiles Data->Compare

Workflow for Rheological Characterization.
Degree of Crosslinking and Modification

The extent of BDDE crosslinking is a fundamental parameter that influences gel strength, swelling, and resistance to enzymatic degradation.[16][20][21]

Key Crosslinking Parameters:

  • Degree of Modification (MoD) : This is the molar ratio of the total BDDE (both mono-linked and double-linked) to the HA disaccharide units.[20][22] It represents the total modification of the HA chains.[20] For most commercial fillers, the MoD is reported to be between 1% and 10%.[15][20]

  • Crosslinker Ratio (CrR) : This indicates the efficiency of the crosslinking reaction, representing the fraction of BDDE that is double-linked (effectively creating a crosslink) compared to all linked BDDE molecules.[22]

Experimental Protocol: ¹H NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique used to determine the degree of modification.[20]

  • Sample Preparation : The crosslinked HA gel is first degraded into smaller, soluble fragments. This is typically achieved through enzymatic degradation using hyaluronidase or chemical degradation via alkaline or acidic hydrolysis.

  • Dissolution : The degraded sample is dissolved in deuterium oxide (D₂O).

  • NMR Analysis : The sample is analyzed using a high-resolution NMR spectrometer.

  • Data Interpretation : The ¹H NMR spectrum will show characteristic peaks for the HA disaccharide unit and for the BDDE crosslinker. The degree of modification is calculated by integrating the signal from the BDDE protons and comparing it to the signal from the N-acetyl protons of the HA backbone.

Crosslinking_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Degrade Degrade HA Gel (Enzymatic/Chemical) Dissolve Dissolve in D₂O Degrade->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Integrate Integrate HA and BDDE Peaks NMR->Integrate Calculate Calculate Degree of Modification (MoD) Integrate->Calculate

Workflow for Determining Degree of Modification.
Cohesivity

Cohesivity is the force holding the hydrogel together, determining its ability to remain intact and resist spreading after injection when subjected to compression and stretching forces from facial tissues.[17][23] A highly cohesive gel integrates well with tissue as a single implant, while a less cohesive, or more particulate, gel may disperse.[23]

Experimental Protocol: Drop Weight Method The drop weight method is a quantitative way to assess cohesivity.[23]

  • Sample Loading : The HA filler is loaded into a 1-mL glass syringe, which is then centrifuged to remove any air bubbles.[23]

  • Extrusion : The syringe is mounted on a mechanical testing instrument, and the gel is extruded at a constant, slow speed (e.g., 7.5 mm/min) through a standard gauge needle.[23]

  • Data Collection : Once the extrusion flow is stable, a set number of drops (e.g., 10) are collected and weighed.[23]

  • Calculation : The average weight per drop is calculated. A higher average drop weight suggests greater cohesivity, as the gel holds together more before detaching from the needle tip.

Cohesivity_Workflow cluster_prep Setup cluster_test Measurement cluster_analysis Analysis Load Load Filler into Syringe & Centrifuge Mount Mount on Mechanical Tester Load->Mount Extrude Extrude Gel at Constant Rate Mount->Extrude Collect Collect & Weigh 10 Drops Extrude->Collect Calculate Calculate Average Drop Weight Collect->Calculate Compare Compare Cohesivity Values Calculate->Compare

Workflow for Cohesivity Measurement.
Water Uptake (Swelling Factor)

The swelling factor measures the ability of the HA gel to absorb water and expand, which is critical for predicting the initial volumizing effect after injection.[13][24] It is influenced by the HA concentration and the degree of crosslinking; a lower crosslinking density generally allows for higher water uptake.[13][16]

Experimental Protocol: Volume Change Measurement This protocol quantifies the swelling capacity by measuring the change in gel volume over time.[24]

  • Initial Measurement : A precise volume (e.g., 1.0 mL) of the HA filler is deposited into a graduated vial.[24] The initial volume (V₁) is recorded.

  • Hydration : The gel is immersed in a phosphate-buffered saline (PBS) solution at a physiological pH.

  • Equilibration : The sample is incubated at a controlled temperature (e.g., 37°C) and allowed to swell until it reaches equilibrium (typically over several days).[24]

  • Final Measurement : The final volume of the swollen gel (V_final) is recorded at equilibrium (e.g., after 7 days).[24]

  • Calculation : The swelling factor is calculated as the ratio of the final volume to the initial volume (V_final / V₁). The result can also be expressed as a percentage increase in volume.[24]

Residual BDDE

While BDDE is essential for crosslinking, any unreacted, residual BDDE must be removed through purification, as it can be cytotoxic at high concentrations.[22][25] Regulatory bodies mandate that the level of residual BDDE in the final product be extremely low, typically less than 2 parts per million (ppm).[3][4]

Experimental Protocol: LC-MS Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for quantifying trace amounts of residual BDDE.[3][26]

  • Standard Curve Preparation : A standard calibration curve is prepared using known concentrations of BDDE (e.g., from 1 to 100 parts per billion).[3][26]

  • Sample Preparation : The HA gel is treated to extract the residual BDDE into a suitable solvent.

  • LC Separation : The extract is injected into an LC system, where the residual BDDE is separated from other components on a C18 column.[26]

  • MS Detection : The eluent from the LC column is introduced into a mass spectrometer. The BDDE is ionized, and a specific mass transition is monitored for detection and quantification.[26]

  • Quantification : The amount of residual BDDE in the sample is calculated by comparing its peak area to the standard calibration curve.[3]

Comparative Data of Commercial Dermal Fillers

The following table summarizes key physicochemical properties of several commercially available BDDE-crosslinked HA fillers, compiled from various scientific studies. It is important to note that methodologies can vary between studies, which may affect direct comparisons.

Product FamilyHA Concentration (mg/mL)G' (Elastic Modulus) (Pa)Degree of Modification (MoD) (%)Technology/Platform
Juvéderm Vycross [7]
Volbella15~150-2757.73%[6]
Vollure/Volift17.5~350-4507.36%[6]
Voluma20~400-6009.4%[6]
Restylane NASHA / OBT [7]
Restylane-L20~500-750<1%[15]NASHA[24]
Lyft20~750-1000<1%[15]NASHA[24]
Defyne20~400-500~7%[6]OBT[7]
Refyne20~150-300~6%[6]OBT[7]
Belotero CPM
Soft20~20-40Data not consistently reported
Balance22.5~100-150Data not consistently reported
Intense25.5~300-400~8%[15]
Teosyal RHA [7]
RHA 223~100-1503.1%[6]
RHA 323~200-3003.6%[6]
RHA 423~400-5004.0%[6]

Note: G' values can vary significantly based on measurement frequency and temperature. The values presented are approximate ranges compiled from multiple sources for general comparison.[11][12][15][19]

Conclusion

The physicochemical properties of BDDE-crosslinked dermal fillers are intricately linked to their manufacturing processes and directly influence their clinical behavior. Rheological parameters like G' dictate a filler's firmness and lifting ability, while cohesivity affects its tissue integration and resistance to migration. The degree of crosslinking is fundamental to gel strength and longevity, and the swelling factor predicts post-injection volume expansion. Rigorous quality control, including the quantification of residual BDDE, ensures product safety.

For researchers and developers, a comprehensive understanding of these parameters and their analytical methodologies is essential for designing next-generation fillers with tailored properties. For clinicians, this knowledge provides a scientific basis for selecting the optimal product to meet the specific anatomical needs and aesthetic goals of each patient, ultimately leading to safer and more predictable outcomes.

References

Safety Evaluation of Perineural BDDE-Crosslinked Hyaluronan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety evaluation of the perineural application of hyaluronan (HA) crosslinked with 1,4-butanediol diglycidyl ether (BDDE). It compares the material's performance with alternatives and presents supporting experimental data to aid in research and development. While BDDE-crosslinked HA is widely used as a dermal filler, its safety for applications around peripheral nerves has been a subject of investigation due to the vulnerability of neural tissues.[1][2]

Comparative Safety and Biocompatibility Data

The primary safety concern for perineural applications is the potential for neurotoxicity and adverse tissue reactions. Experimental data from in vivo and in vitro studies are summarized below to compare BDDE-crosslinked HA with control substances and other materials.

In Vivo Safety Assessment in a Rat Model

A key study investigated the safety of perineurally applied BDDE-crosslinked HA in a rat sciatic nerve model. The results indicated a favorable safety profile, with no significant adverse effects on nerve function or overall animal well-being.[1][2]

Table 1: In Vivo Comparison of Perineural BDDE-Crosslinked HA and Saline Control in a Rat Model

ParameterBDDE-Crosslinked HA (0.5%)Saline ControlKey Findings
Neurobehavioral Assessment No significant changeNo significant changeNo evidence of gait disturbance or neurological deficit in the treatment group compared to the control.[1][2]
Electrophysiology No significant changeNo significant changeSomatosensory evoked potentials remained unchanged, indicating no adverse effects on nerve conduction.[1]
Histopathology (Sciatic Nerve) No significant change in nerve fiber structureNormal nerve morphologyNo signs of cytotoxicity or significant inflammation within the nerve fascicles.[1][2]
Histopathology (Epineurium) Increased epineurial vascular formation at 2 weeksNo significant changeA transient increase in blood vessel formation in the connective tissue surrounding the nerve was observed.[1][2]
Comparative Cytotoxicity with Other Crosslinking Agents

While direct perineural comparisons are limited, in vitro studies on dermal fillers offer insights into the relative cytotoxicity of different crosslinking agents. Poly(ethylene glycol) diglycidyl ether (PEGDE) has emerged as an alternative to BDDE.

Table 2: In Vitro Cytotoxicity Comparison of HA Crosslinked with BDDE vs. PEGDE

ParameterHA-BDDEHA-PEGDEKey Findings
Cell Viability (Fibroblasts/Keratinocytes) Lower cell viabilityHigher cell viabilityExtracts from HA-PEGDE fillers showed reduced cytotoxicity and oxidative stress compared to HA-BDDE extracts.
Inflammatory Response (in vitro) Higher expression of inflammatory markersLower expression of inflammatory markersHA-PEGDE filler extracts induced less inflammation in cell cultures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety studies. The following protocols are based on established methods for assessing the safety of perineurally applied substances.

Perineural Injection in a Rat Sciatic Nerve Model
  • Animal Model : Adult male Sprague-Dawley rats are used.[1]

  • Anesthesia : General anesthesia is induced, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure :

    • A gluteal oblique incision is made on the hind limb.

    • The muscles are carefully dissected to expose the sciatic nerve.

    • The test substance (e.g., 0.5% BDDE-crosslinked HA) or saline control is injected into the perineural space, bathing the nerve without direct injection into the nerve fascicles.

    • The injection site is marked for later identification.

    • The muscle and skin layers are closed with sutures.

  • Post-operative Care : Animals are monitored for recovery and receive appropriate analgesics and antibiotics.

Neurobehavioral Assessment
  • Gait Analysis : Walking patterns are observed and scored at regular intervals to detect any abnormalities or signs of nerve dysfunction.

Electrophysiological Evaluation
  • Somatosensory Evoked Potentials (SSEP) :

    • At the study endpoint (e.g., 2 weeks post-injection), animals are re-anesthetized.

    • Stimulating electrodes are placed on the sciatic nerve distal to the injection site.

    • Recording electrodes are placed on the skull over the somatosensory cortex.

    • The nerve is stimulated, and the resulting electrical activity in the brain is recorded to assess the integrity of the sensory pathway.

Histopathological Analysis
  • Fixation and Processing :

    • Nerves are fixed in 10% neutral buffered formalin.

    • Tissues are processed and embedded in paraffin.

  • Staining :

    • Hematoxylin and Eosin (H&E) : For general morphology, inflammation, and cellular infiltration.

    • Masson's Trichrome : To assess for perineural fibrosis.

    • Toluidine Blue : To examine for Wallerian degeneration and myelin sheath integrity.

  • Microscopic Examination : Stained sections are examined by a pathologist blinded to the treatment groups to evaluate for nerve damage, inflammation, fibrosis, and vascular changes.

Signaling Pathways in Perineural Tissue Response

The interaction between a foreign material and a peripheral nerve involves complex signaling pathways that mediate inflammation, fibrosis, and nerve regeneration or damage.

Foreign Body Response and Fibrosis

The introduction of a substance like BDDE-crosslinked HA into the perineural space can initiate a foreign body response (FBR), which is a cascade of inflammatory and wound-healing events.

FBR_Pathway cluster_Initial Initial Stage cluster_Inflammation Inflammatory Response cluster_Fibrosis Fibrotic Stage Implant BDDE-Crosslinked HA (Foreign Material) Protein Protein Adsorption Implant->Protein Macrophages Macrophage Recruitment & Activation Protein->Macrophages Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Macrophages->Cytokines Fibroblasts Fibroblast Activation & Proliferation Cytokines->Fibroblasts ECM Extracellular Matrix Deposition (Fibrosis) Fibroblasts->ECM Capsule Fibrous Capsule Formation ECM->Capsule

Foreign Body Response (FBR) Pathway.
Schwann Cell and Axon Regeneration Signaling

Should nerve injury occur, a complex interplay of signaling pathways involving Schwann cells is activated to promote regeneration. The absence of significant changes in electrophysiology and nerve histology in the BDDE-crosslinked HA studies suggests these detrimental pathways are not significantly activated. However, understanding the regenerative pathways provides context for what is being avoided.

Nerve_Regeneration_Pathway cluster_Degeneration Degeneration & Inflammation cluster_Schwann Schwann Cell Response cluster_Regeneration Axonal Regeneration Injury Potential Nerve Injury Wallerian Wallerian Degeneration (Axon & Myelin Breakdown) Injury->Wallerian Macrophage_Clearance Macrophage Infiltration & Debris Clearance Wallerian->Macrophage_Clearance SC_Dediff Schwann Cell De-differentiation & Proliferation Macrophage_Clearance->SC_Dediff Bungner Formation of Büngner Bands SC_Dediff->Bungner Growth_Factors Secretion of Neurotrophic Factors (e.g., NGF, BDNF) SC_Dediff->Growth_Factors Guided_Regrowth Guided Axonal Regrowth along Büngner Bands Bungner->Guided_Regrowth Axon_Sprouting Axon Sprouting from Proximal Stump Growth_Factors->Axon_Sprouting Axon_Sprouting->Guided_Regrowth Remyelination Re-myelination by Schwann Cells Guided_Regrowth->Remyelination Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment (Rat Model) cluster_analysis Data Analysis & Conclusion start Start: Safety Evaluation of Perineural BDDE-HA cytotoxicity Cytotoxicity Assays (e.g., on Schwann cells, neurons) start->cytotoxicity inflammation_vitro Inflammatory Marker Analysis (e.g., cytokine release) cytotoxicity->inflammation_vitro injection Perineural Injection of BDDE-HA vs. Control inflammation_vitro->injection neurobehavior Neurobehavioral Analysis (Gait Observation) injection->neurobehavior electrophysiology Electrophysiology (SSEP) injection->electrophysiology histopathology Histopathology (H&E, Masson's Trichrome) injection->histopathology data_integration Integrate In Vitro & In Vivo Data neurobehavior->data_integration electrophysiology->data_integration histopathology->data_integration safety_profile Determine Safety Profile data_integration->safety_profile conclusion Conclusion on Perineural Safety safety_profile->conclusion

References

Spectroscopic Analysis of 1,4-Butanediol Diglycidyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,4-Butanediol diglycidyl ether (BDE), a common epoxy crosslinking agent, with several alternatives. The included data, experimental protocols, and visualizations are intended to assist researchers in selecting and characterizing these critical reagents for their specific applications.

Executive Summary

This compound (BDE) is a widely utilized aliphatic diepoxide in various fields, including the development of hydrogels and other biomaterials. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of BDE with other common diglycidyl ether crosslinkers: Ethylene glycol diglycidyl ether, Neopentyl glycol diglycidyl ether, and Resorcinol diglycidyl ether. Spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are presented, alongside detailed experimental protocols to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its alternatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundGlycidyl Protons (CH₂)Glycidyl Proton (CH)Butanediol/Backbone Protons (CH₂)
This compound ~2.60 (dd), ~2.80 (dd)~3.15 (m)~3.40-3.70 (m), ~1.65 (m)
Ethylene glycol diglycidyl ether ~2.62 (dd), ~2.81 (dd)~3.16 (m)~3.60-3.80 (m)
Neopentyl glycol diglycidyl ether ~2.59 (dd), ~2.78 (dd)~3.14 (m)~3.20 (s), 0.92 (s, CH₃)
Resorcinol diglycidyl ether ~2.78 (dd), ~2.92 (dd)~3.35 (m)~6.50-7.20 (aromatic CH)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC-H (alkane) StretchC-O-C (ether) StretchOxirane Ring (C-O) Stretch
This compound 2870-30001090-1130~915, ~845
Ethylene glycol diglycidyl ether 2870-30001100-1140~910, ~850
Neopentyl glycol diglycidyl ether 2870-30001090-1120~912, ~848
Resorcinol diglycidyl ether 2920-30501040-1100, 1240~915, ~860

Table 3: Mass Spectrometry Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 202.12145, 115, 85, 57
Ethylene glycol diglycidyl ether 174.09117, 87, 57, 45
Neopentyl glycol diglycidyl ether 216.14159, 129, 99, 57
Resorcinol diglycidyl ether 222.09165, 137, 107, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Protocol 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Identify and label the key absorption bands.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Employ a GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to spectral libraries for confirmation.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Start Start Sample Obtain Analyte Start->Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Place Neat Liquid on ATR Crystal Sample->Prep_FTIR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR ¹H NMR Spectroscopy Prep_NMR->NMR FTIR FT-IR Spectroscopy Prep_FTIR->FTIR MS GC-MS Analysis Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_FTIR Background Subtraction, Peak Identification FTIR->Process_FTIR Process_MS Library Search, Fragmentation Analysis MS->Process_MS End End Process_NMR->End Process_FTIR->End Process_MS->End

Caption: Experimental workflow for spectroscopic analysis.

Data_Comparison_Logic cluster_alternatives Alternative Crosslinkers cluster_spectroscopy Spectroscopic Techniques BDE 1,4-Butanediol diglycidyl ether NMR ¹H NMR BDE->NMR FTIR FT-IR BDE->FTIR MS Mass Spec BDE->MS Alt1 Ethylene glycol diglycidyl ether Alt1->NMR Alt1->FTIR Alt1->MS Alt2 Neopentyl glycol diglycidyl ether Alt2->NMR Alt2->FTIR Alt2->MS Alt3 Resorcinol diglycidyl ether Alt3->NMR Alt3->FTIR Alt3->MS

Caption: Logical relationship for comparative analysis.

Navigating the Safety of Biomedical Devices: A Comparative Guide to Residual BDDE Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular impact of 1,4-butanediol diglycidyl ether (BDDE), a common cross-linking agent in hyaluronic acid-based biomedical devices, reveals a concentration-dependent cytotoxic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of cytotoxicity studies, alternative cross-linkers, and detailed experimental protocols to support informed material selection and device development.

Residual this compound (BDDE) in biomedical devices, particularly in hyaluronic acid (HA) dermal fillers, presents a critical safety consideration. While BDDE is essential for enhancing the mechanical properties and in vivo longevity of these devices, unreacted BDDE can leach out and potentially induce cytotoxic effects.[1][2] Extensive in vitro studies have been conducted to evaluate the biocompatibility of BDDE-crosslinked materials, with a significant focus on determining safe residual limits.[1]

The most widely accepted standard for assessing the in vitro cytotoxicity of medical devices is ISO 10993-5.[3][4][5] This standard outlines various test methods to determine the biological response of mammalian cells to device extracts.[4] Studies have shown that the cytotoxic potential of residual BDDE is dose-dependent.[6][7] While some studies report no evidence of cytotoxicity at low concentrations, others indicate that higher concentrations can lead to decreased cell viability and increased cellular damage.[1][7] For instance, in HA dermal fillers, the residual level of unreacted BDDE is typically maintained at trace amounts, often less than 2 parts per million (ppm), to ensure patient safety.[1][2]

Concerns over the potential toxicity of BDDE have spurred research into alternative cross-linking agents. One such alternative that has been extensively studied is poly(ethylene glycol) diglycidyl ether (PEGDE).[6][8][9] Comparative studies have suggested that PEGDE may be a safer alternative to BDDE, exhibiting lower cytotoxicity, reduced production of reactive oxygen species (ROS), and diminished inflammatory responses in cell-based assays.[6][9]

Quantitative Comparison of BDDE and PEGDE Cytotoxicity

To provide a clear comparison of the cytotoxic effects of residual BDDE and an alternative, PEGDE, the following tables summarize quantitative data from various in vitro studies. These studies utilized different human cell lines, including keratinocytes (HaCaT) and dermal fibroblasts (HDF), to assess cellular responses to varying concentrations of the cross-linking agents.

Table 1: Cell Viability in Response to BDDE and PEGDE Exposure

Cross-linkerConcentration (ppm)Cell LineCell Viability (%)Reference
BDDE100HaCaTSignificantly Decreased[6][10]
BDDE500HaCaTSignificantly Decreased[6][10]
BDDE1000HaCaTSignificantly Decreased[6][10]
PEGDE100HaCaTNo Significant Decrease[6][10]
PEGDE500HaCaTSignificantly Decreased[6][10]
PEGDE1000HaCaTSignificantly Decreased[6][10]
BDDE100HDFSignificantly Decreased[9]
BDDE500HDFSignificantly Decreased[9]
BDDE1000HDFSignificantly Decreased[9]
PEGDE100HDFNo Significant Decrease[9]
PEGDE500HDFSignificantly Decreased[9]
PEGDE1000HDFSignificantly Decreased[9]
HA-BDDE Gel Extract--105 ± 11[8]
HA-PEGDE Gel Extract--151 ± 12[8]

Table 2: Cytotoxicity (LDH Release) in Response to BDDE and PEGDE Exposure

Cross-linkerConcentration (ppm)Cell LineLDH ReleaseReference
BDDE100HaCaTMarkedly Increased[6][10]
BDDE500HaCaTMarkedly Increased[6][10]
BDDE1000HaCaTMarkedly Increased[6][10]
PEGDE100HaCaTNo Significant Increase[6][10]
PEGDE500HaCaTIncreased[6][10]
PEGDE1000HaCaTIncreased[6][10]

Table 3: Inflammatory Response to BDDE and PEGDE Exposure

Cross-linkerConcentration (ppm)Cell LineInflammatory MarkerExpression LevelReference
BDDE100HaCaT & HDFCOX-2Higher[6][10]
PEGDE100HaCaT & HDFCOX-2Lower[6][10]
BDDE-HaCaT & HDFTNF-α, IL-1βHigher[6][9]
PEGDE-HaCaT & HDFTNF-α, IL-1βLower[6][9]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments cited in the cytotoxicity studies of residual BDDE. These protocols are based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[4][5]

Cell Culture
  • Cell Lines: Human keratinocyte cell line (HaCaT) and human dermal fibroblast cell line (HDF) are commonly used.[9][11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Preparation of Medical Device Extracts
  • Extraction Method: The elution test is a widely used method.[5][12]

  • Extraction Vehicle: Cell culture medium (e.g., DMEM) with or without serum is used as the extraction vehicle.[13]

  • Extraction Conditions: The test material is incubated in the extraction vehicle at a specific surface area or mass to volume ratio (e.g., 3 cm² or 0.2 g per ml of medium) for a defined period (e.g., 24 hours) at 37°C.[5]

Cytotoxicity Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][14]

    • Seed cells in a 96-well plate and incubate until they reach near confluence.

    • Replace the culture medium with the prepared device extracts and control media.

    • Incubate for a specified period (e.g., 24 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[13]

  • LDH Release Assay (Cell Membrane Integrity): This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cytotoxicity.[6]

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate for a specific time.

    • Measure the absorbance at a specific wavelength to determine LDH activity.

  • WST-1 Assay (Cell Proliferation): Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.[3]

Visualizing Experimental Workflows and Cellular Responses

To better understand the processes involved in cytotoxicity testing and the cellular mechanisms affected by BDDE, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_analysis Analysis (ISO 10993-5) Device Biomedical Device Extraction Extraction (ISO 10993-12) Device->Extraction Extract Device Extract Extraction->Extract Incubation Incubation with Extract Extract->Incubation Cells Mammalian Cells (e.g., HaCaT, HDF) Culture Cell Seeding & Incubation Cells->Culture Culture->Incubation Viability Cell Viability Assays (MTT, WST-1) Incubation->Viability Membrane Membrane Integrity Assay (LDH) Incubation->Membrane Inflammation Inflammatory Marker Analysis Incubation->Inflammation Result Cytotoxicity Assessment Viability->Result Membrane->Result Inflammation->Result

Caption: Workflow for in vitro cytotoxicity testing of biomedical devices.

BDDE_Cytotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_inflammatory_response Inflammatory Response cluster_outcome Outcome BDDE Residual BDDE ROS Increased Reactive Oxygen Species (ROS) BDDE->ROS MMP Mitochondrial Membrane Potential (MMP) Loss BDDE->MMP Membrane Cell Membrane Damage BDDE->Membrane COX2 Increased COX-2 Expression ROS->COX2 Cytokines Increased Inflammatory Cytokines (TNF-α, IL-1β) ROS->Cytokines Viability Decreased Cell Viability MMP->Viability Cytotoxicity Increased Cytotoxicity (LDH Release) Membrane->Cytotoxicity COX2->Viability Cytokines->Viability

Caption: Simplified pathway of BDDE-induced cytotoxicity.

References

Safety Operating Guide

1,4-Butanediol diglycidyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1,4-Butanediol diglycidyl ether is critical for ensuring laboratory safety and environmental protection. As a substance with multiple hazard classifications, it requires a structured disposal plan that adheres to strict regulatory guidelines. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.

Immediate Safety Protocols

Before handling this compound, it is imperative to be aware of its hazards and the necessary personal protective equipment (PPE).

Hazard Profile: this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A cause of skin irritation and potentially severe eye irritation.

  • A possible cause of allergic skin reactions.

  • Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Always wear the following when handling this substance:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or a face shield.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.[2][3][4]

Step-by-Step Disposal Procedure

Unused or waste this compound is considered hazardous waste and must be disposed of accordingly.[1][5] Do not pour it down the drain or dispose of it with regular trash.[1][2][5]

Step 1: Waste Characterization The first step is to classify the waste material. Uncured this compound is a hazardous waste. In many jurisdictions, it falls under specific waste codes due to its properties.

Step 2: Waste Segregation Keep waste this compound separate from other chemical waste streams unless instructed otherwise by your institution's Environmental Health & Safety (EHS) department. Proper segregation prevents dangerous chemical reactions.

Step 3: Containerization and Labeling

  • Pour the waste chemical into a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including "this compound" and any other components mixed with it.

  • Keep the container securely closed except when adding waste.

Step 4: On-Site Curing (for Small Quantities) For very small quantities, an alternative is to render the epoxy non-hazardous by curing it.

  • Methodology: In a safe and well-ventilated area (like a fume hood), mix the this compound (resin) with a suitable hardener at the correct stoichiometric ratio. Allow it to cure completely into a solid, inert plastic.

  • Caution: The curing process is exothermic and can generate significant heat and hazardous fumes.[6] Place the container in a safe, ventilated location away from combustible materials while it cures and cools.[6]

  • Disposal of Cured Material: Once fully cured and cooled, the solid mass is generally considered non-hazardous and can be disposed of as regular solid waste.[6][7][8] However, always confirm this with your local EHS guidelines.

Step 5: Disposal of Empty Containers

  • A container is considered "empty" if all possible material has been removed and no more than 3% of the container's original capacity by weight remains.[7][9]

  • Completely emptied containers can typically be disposed of as non-hazardous solid waste.[1][5]

  • Contaminated containers that do not meet the "empty" criteria must be treated as hazardous waste, in the same manner as the chemical itself.[1][5]

Step 6: Arrange for Professional Disposal The primary and most recommended method for disposing of liquid, uncured this compound is to entrust it to a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear PPE: Don the appropriate PPE as described above.

  • Containment: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to soak up the spill.[1][3][4] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[3][10]

  • Labeling: Label the container as hazardous waste containing this compound.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated material as hazardous waste through your institution's EHS department.

Data Summary

The hazardous properties of this compound are summarized below, which dictate its classification as hazardous waste.

Hazard PropertyEuropean Waste CodeDescription
IrritantHP 4Causes skin irritation and eye damage.[1][5]
Acute ToxicityHP 6Harmful if swallowed, inhaled, or in contact with skin.[1][5]
SensitisingHP 13May cause an allergic skin reaction.[1][5]
EcotoxicHP 14Harmful to aquatic life with long-lasting effects.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_empty Is the container empty? (<3% residue) start->is_empty liquid_waste Liquid / Uncured Waste start->liquid_waste dispose_container Dispose of Empty Container as Non-Hazardous Waste is_empty->dispose_container Yes treat_as_haz Treat Contaminated Container as Hazardous Waste is_empty->treat_as_haz No, significant residue small_quantity Is it a small, manageable quantity? liquid_waste->small_quantity cure_waste Cure with Hardener in Ventilated Area (Caution: Exothermic Reaction) small_quantity->cure_waste Yes large_quantity Collect in Labeled, Sealed Hazardous Waste Container small_quantity->large_quantity No cured_solid Dispose of Fully Cured, Cooled Solid as Non-Hazardous Waste cure_waste->cured_solid ehs_pickup Arrange for Pickup by Licensed Waste Disposal Contractor large_quantity->ehs_pickup treat_as_haz->large_quantity

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Butanediol Diglycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the safe handling of 1,4-Butanediol diglycidyl ether in laboratory settings. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals to ensure personal and environmental safety.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may lead to an allergic skin reaction. Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a splash hazard.
Skin/Body Chemical-Resistant Gloves and Lab Coat/CoverallsGloves: Due to the absence of specific permeation data for this compound, it is recommended to use gloves made of materials generally resistant to epoxides, such as Butyl rubber or Nitrile rubber .[1][2] Always inspect gloves for any signs of degradation before use and replace them immediately if they are contaminated. It is advisable to double-glove for added protection. Protective Clothing: A chemical-resistant lab coat or coveralls should be worn to protect the skin. Ensure the clothing provides full coverage of the arms.
Respiratory RespiratorWork in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for its use and disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer with Care handling_weigh->handling_transfer handling_reaction Perform Reaction in Contained System handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate After Experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Collect Waste in Labeled, Sealed Container cleanup_wash->disposal_waste After Cleanup disposal_procedures Follow Institutional Hazardous Waste Procedures disposal_waste->disposal_procedures

Operational Workflow Diagram

Experimental Protocols:

  • Preparation: Before handling the chemical, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is certified and functioning correctly. Put on all required PPE as detailed in the table above.

  • Handling: All manipulations of this compound, including weighing and transferring, should be conducted within a chemical fume hood to minimize inhalation exposure. Use caution to avoid splashes and direct contact with skin and eyes.

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Hierarchy of Controls for Chemical Safety

To effectively manage the risks associated with this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls for Chemical Safety cluster_legend Effectiveness elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective) least Least Effective most Most Effective

Hierarchy of Controls Diagram

By prioritizing engineering and administrative controls, the reliance on PPE as the primary safety measure is reduced, leading to a safer laboratory environment. Continuous risk assessment and adherence to these guidelines are essential for the safe and successful use of this compound in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Butanediol diglycidyl ether
Reactant of Route 2
1,4-Butanediol diglycidyl ether

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。